molecular formula C26H30N4O5S B609583 Niraparib tosylate hydrate CAS No. 1613220-15-7

Niraparib tosylate hydrate

Cat. No.: B609583
CAS No.: 1613220-15-7
M. Wt: 510.6 g/mol
InChI Key: ACNPUCQQZDAPJH-FMOMHUKBSA-N
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Description

Niraparib tosylate monohydrate ( 1613220-15-7) is the tosylate monohydrate salt form of niraparib, a potent and orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2 . Its primary research value lies in its application as an antineoplastic agent in oncology studies, particularly for investigating therapeutic strategies for ovarian epithelial, fallopian tube, and primary peritoneal cancers . The compound's mechanism of action is twofold: it not only inhibits the catalytic activity of PARP enzymes but also potently traps the PARP-DNA complex at the site of DNA damage . This "PARP trapping" activity is highly cytotoxic and leads to the accumulation of DNA damage, which proves lethal in cancer cells with pre-existing deficiencies in DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations (a concept known as synthetic lethality) . Researchers utilize this high-purity compound as a critical pharmaceutical intermediate and chemical tool in various stages of new drug R&D, process research, and chemical intermediate reprocessing . The product is supplied with a Certificate of Analysis to ensure quality and is strictly for Research Use Only; it is not approved for human consumption.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNPUCQQZDAPJH-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613220-15-7
Record name Niraparib tosylate monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-PIPERIDIN-3-YL)PHENYL)-2H-INDAZOLE-7-CARBOXAMIDE-4-METHYLBENZENE SULFONATE HYDRATE
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Record name NIRAPARIB TOSYLATE MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Niraparib Tosylate Hydrate in BRCA-Mutant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a cornerstone in the treatment of cancers harboring BRCA1 and BRCA2 mutations. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the efficacy of niraparib tosylate hydrate in BRCA-mutant cells. Central to its action is the principle of synthetic lethality, where the inhibition of PARP-mediated DNA repair in the context of a pre-existing homologous recombination deficiency (HRD) due to BRCA mutations leads to catastrophic DNA damage and selective cancer cell death. This document details the core signaling pathways, summarizes key quantitative data on niraparib's efficacy, provides comprehensive experimental protocols for relevant assays, and visualizes complex biological processes and workflows using Graphviz diagrams.

Introduction: The Synthetic Lethality Paradigm

The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is compatible with cell viability. In the context of BRCA-mutant cancers, the two key players in this lethal partnership are the BRCA proteins and the PARP enzymes.

  • BRCA1 and BRCA2: These tumor suppressor proteins are integral components of the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[1] Germline or somatic mutations in BRCA1 or BRCA2 genes lead to a deficient HR pathway, rendering cancer cells highly dependent on alternative, more error-prone DNA repair mechanisms for survival.[1]

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[3]

This compound is a potent inhibitor of both PARP-1 and PARP-2.[4][5] By blocking PARP's enzymatic activity, niraparib prevents the efficient repair of SSBs.[2]

Core Mechanism of Action in BRCA-Mutant Cells

The selective cytotoxicity of niraparib in BRCA-mutant cells is a multi-step process that exploits the inherent DNA repair deficiencies of these cancer cells.

Inhibition of PARP and Accumulation of Single-Strand Breaks

Niraparib binds to the catalytic domain of PARP1 and PARP2, preventing them from synthesizing PAR chains at sites of DNA damage.[2] This inhibition leads to the accumulation of unrepaired SSBs.

Conversion of SSBs to Double-Strand Breaks

During DNA replication, when a replication fork encounters an unrepaired SSB, the fork can collapse, leading to the formation of a more cytotoxic DNA lesion – a double-strand break (DSB).[6]

Exploiting Homologous Recombination Deficiency

In normal cells with functional BRCA proteins, these replication-associated DSBs are efficiently and accurately repaired by the HR pathway. However, in BRCA-mutant cells with a deficient HR pathway, these DSBs cannot be properly repaired.[7] The cells are forced to rely on error-prone repair mechanisms like non-homologous end joining (NHEJ), which can introduce genomic instability and ultimately lead to cell death.[7]

The "Trapping" of PARP

A crucial aspect of niraparib's mechanism is its ability to "trap" PARP enzymes on the DNA at the site of damage.[2][6] The niraparib-PARP-DNA complex is a physical obstacle that further impedes DNA replication and repair, contributing significantly to the drug's cytotoxicity.[8] This trapping effect is considered a key differentiator among various PARP inhibitors, with niraparib demonstrating potent PARP-trapping activity.[5][8]

Signaling Pathways and Logical Relationships

The interplay between PARP inhibition and BRCA deficiency can be visualized as a series of interconnected signaling events and logical dependencies.

Synthetic_Lethality_Niraparib_BRCA cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Mutant Cancer Cell + Niraparib SSB_N Single-Strand Break PARP_N PARP Activation SSB_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N DNA_Integrity_N DNA Integrity Maintained BER_N->DNA_Integrity_N DSB_N Double-Strand Break BRCA_N BRCA1/2 DSB_N->BRCA_N HR_N Homologous Recombination BRCA_N->HR_N Cell_Survival_N Cell Survival HR_N->Cell_Survival_N SSB_C Single-Strand Break PARP_Inhibition_C PARP Inhibition & Trapping SSB_C->PARP_Inhibition_C Niraparib Niraparib Niraparib->PARP_Inhibition_C BER_Blocked_C BER Blocked PARP_Inhibition_C->BER_Blocked_C SSB_Accumulation_C SSB Accumulation BER_Blocked_C->SSB_Accumulation_C Replication_Fork_Collapse_C Replication Fork Collapse SSB_Accumulation_C->Replication_Fork_Collapse_C DSB_Formation_C DSB Formation Replication_Fork_Collapse_C->DSB_Formation_C BRCA_Deficiency_C BRCA1/2 Deficiency HR_Deficiency_C Homologous Recombination Deficiency BRCA_Deficiency_C->HR_Deficiency_C Genomic_Instability_C Genomic Instability HR_Deficiency_C->Genomic_Instability_C Apoptosis_C Apoptosis Genomic_Instability_C->Apoptosis_C

Figure 1: Synthetic Lethality of Niraparib in BRCA-Mutant Cells.

Quantitative Data Presentation

The efficacy of niraparib has been quantified in both preclinical and clinical settings.

In Vitro Efficacy of Niraparib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeBRCA StatusNiraparib IC50 (nM)Reference
PEO1OvarianBRCA2 mutant7.487 (µM)[9]
UWB1.289OvarianBRCA1 mutant21.34 (µM)[9]
UWB1.289+BRCA1OvarianBRCA1 wild-type58.98 (µM)[9]
-PARP-1 Enzyme Assay-3.8[4][5][6]
-PARP-2 Enzyme Assay-2.1[4][5][6]
Clinical Efficacy of Niraparib in BRCA-Mutant Ovarian Cancer

Data from pivotal Phase 3 clinical trials demonstrate the significant clinical benefit of niraparib as maintenance therapy in patients with BRCA-mutant ovarian cancer.

TrialPatient PopulationTreatment ArmPlacebo ArmHazard Ratio (95% CI)Reference
PRIMA Newly Diagnosed, Advanced22.1 months10.9 months0.40 (0.27-0.62)[10][11][12][13]
NOVA Recurrent, Platinum-Sensitive (gBRCAm)21.0 months5.5 months0.27 (0.17-0.41)[10][11][12][13][14]
NORA Recurrent, Platinum-Sensitive (gBRCAm)Not Estimable5.5 months0.22 (0.12-0.39)[10][11][12][13][15]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of niraparib's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat cells with varying concentrations of Niraparib Cell_Seeding->Drug_Treatment Incubation Incubate for desired time (e.g., 72 hours) Drug_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Incubation_2 Incubate for 1-4 hours at 37°C MTT_Addition->Incubation_2 Solubilization Add solubilization solution (e.g., DMSO) Incubation_2->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Analyze data to determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][17][18][19]

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[20]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17][18]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.[3][22]

  • Drug Treatment: Treat the cells with niraparib for a specified period (e.g., 24 hours).[3]

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.[3][21][22]

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.[3][22]

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Immunofluorescence Staining for γH2AX and RAD51 Foci

This technique is used to visualize and quantify DNA double-strand breaks (γH2AX foci) and the recruitment of homologous recombination repair proteins (RAD51 foci).

Immunofluorescence_Workflow Start Start Cell_Culture Culture cells on coverslips Start->Cell_Culture Drug_Treatment Treat with Niraparib Cell_Culture->Drug_Treatment Fixation Fix cells with paraformaldehyde Drug_Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Antibody Incubate with primary antibodies (anti-γH2AX, anti-RAD51) Blocking->Primary_Antibody Secondary_Antibody Incubate with fluorescent secondary antibodies Primary_Antibody->Secondary_Antibody Counterstaining Counterstain nuclei with DAPI Secondary_Antibody->Counterstaining Imaging Image with fluorescence microscope Counterstaining->Imaging Foci_Quantification Quantify foci per nucleus Imaging->Foci_Quantification End End Foci_Quantification->End

Figure 3: Immunofluorescence Staining Workflow.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with niraparib.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[23][24][25][26]

  • Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS.[23][26]

  • Antibody Incubation: Incubate with primary antibodies against γH2AX and RAD51 overnight at 4°C.[23][24] Subsequently, incubate with fluorescently labeled secondary antibodies.[24][27]

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.[24][27]

  • Image Analysis: Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software.[23][26]

PARP Trapping Assay

This assay quantifies the amount of PARP enzyme that is trapped on chromatin following treatment with a PARP inhibitor.

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of niraparib.

  • Chromatin Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins using a subcellular fractionation kit.[28][29]

  • Western Blotting: Perform Western blotting on the chromatin fraction using an antibody specific for PARP1.[28]

  • Densitometry: Quantify the intensity of the PARP1 band and normalize it to a loading control (e.g., Histone H3) to determine the amount of trapped PARP1.[28]

Conclusion

The mechanism of action of this compound in BRCA-mutant cells is a prime example of targeted cancer therapy that exploits a specific vulnerability of tumor cells. By inhibiting PARP and inducing PARP trapping, niraparib leverages the inherent homologous recombination deficiency of BRCA-mutant cells to induce synthetic lethality. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further investigate and build upon the success of PARP inhibitors in the treatment of BRCA-associated cancers. The continued exploration of these mechanisms will undoubtedly pave the way for novel therapeutic strategies and combination therapies to improve patient outcomes.

References

Niraparib Tosylate Hydrate: A Technical Overview of PARP1 and PARP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, has emerged as a significant therapeutic agent in oncology. Marketed as Zejula®, its clinical efficacy is rooted in the concept of synthetic lethality, particularly in cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. This technical guide provides an in-depth overview of the inhibitory activity of niraparib tosylate hydrate against PARP1 and PARP2, detailing its mechanism of action, the experimental protocols used to quantify its potency, and the key signaling pathways involved.

Core Mechanism of Action: PARP Inhibition and Trapping

Niraparib exerts its cytotoxic effects through a dual mechanism: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.[1]

  • Catalytic Inhibition: PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting an SSB, PARP1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[1][2] Niraparib competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR and thereby inhibiting the repair of SSBs.[2][3]

  • PARP Trapping: Beyond enzymatic inhibition, niraparib traps PARP1 and PARP2 on the DNA at the site of damage.[2][4] These trapped PARP-DNA complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[1][2] In cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.[2][5] The potency of PARP trapping by niraparib is a critical determinant of its anticancer activity.[4][6]

Quantitative Analysis of PARP1 and PARP2 Inhibition

The inhibitory potency of niraparib against PARP1 and PARP2 is quantified by its half-maximal inhibitory concentration (IC50). These values are determined through various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Niraparib against PARP1 and PARP2
TargetIC50 (nM)Assay TypeReference
PARP13.8Cell-free enzymatic assay[2]
PARP22.1Cell-free enzymatic assay[2]

Experimental Protocols

The determination of niraparib's IC50 values and the characterization of its mechanism of action rely on a suite of specialized in vitro and cell-based assays.

Biochemical PARP Inhibition Assay (Enzymatic Activity)

This type of assay directly measures the enzymatic activity of purified PARP1 and PARP2 in the presence of varying concentrations of the inhibitor. A common method involves quantifying the incorporation of labeled NAD+ into PAR chains.

Principle:

This assay measures the amount of poly(ADP-ribose) (PAR) chains formed by PARP enzymes in a cell-free system. The inhibition of PAR formation is directly proportional to the inhibitory activity of the compound.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant human PARP1 or PARP2 enzyme, a DNA-activating agent (e.g., nicked DNA), and a buffer system.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+, which includes a labeled form (e.g., biotinylated NAD+ or [³²P]-NAD+).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Detection:

    • ELISA-based method: If biotinylated NAD+ is used, the resulting PAR chains are captured on an antibody-coated plate and detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

    • Filter-based method: If [³²P]-NAD+ is used, the reaction products are precipitated onto a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of PARP inhibition is calculated for each niraparib concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[7]

Cellular PARP Trapping Assay

This assay quantifies the amount of PARP enzyme that is "trapped" on the chromatin of cells treated with a PARP inhibitor.

Principle:

PARP inhibitors can stabilize the interaction between PARP enzymes and DNA, leading to the accumulation of PARP on chromatin. This trapped PARP can be quantified by cellular fractionation followed by Western blotting.

General Protocol:

  • Cell Culture and Treatment: Cells (e.g., a relevant cancer cell line) are cultured and then treated with various concentrations of niraparib or a vehicle control for a specified duration.

  • Cell Lysis and Fractionation: Cells are harvested and subjected to a subcellular fractionation protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.[8]

  • Protein Quantification: The protein concentration of the chromatin-bound fraction is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from the chromatin-bound fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).[8]

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The amount of trapped PARP1 is normalized to the loading control.

  • Data Analysis: The relative amount of trapped PARP1 is plotted against the niraparib concentration to determine the potency of PARP trapping.

Signaling Pathways and Experimental Workflows

The mechanism of action of niraparib is intricately linked to the DNA damage response (DDR) pathways. The following diagrams illustrate the key signaling events and a general workflow for determining PARP inhibitor potency.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Niraparib_Action Niraparib Action cluster_Cell_Fate Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits PARylation Poly(ADP-ribosyl)ation (PAR) PARP1_2->PARylation catalyzes PARP_Trapping Trapped PARP-DNA Complex PARP1_2->PARP_Trapping stabilizes BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair Niraparib Niraparib Niraparib->PARP1_2 inhibits & traps Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation HR_Proficient Homologous Recombination (HR) Proficient Cell DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient DSB_Repair_HR DSB Repair via HR HR_Proficient->DSB_Repair_HR Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis failed repair Cell_Survival Cell Survival DSB_Repair_HR->Cell_Survival

Mechanism of Niraparib-induced synthetic lethality.

IC50_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Niraparib Start->Serial_Dilution Assay_Setup Set up Assay (e.g., Enzymatic or Cellular) Incubation Incubate with PARP Enzyme/Cells Assay_Setup->Incubation Serial_Dilution->Assay_Setup Measurement Measure Endpoint (e.g., PAR levels, Trapped PARP) Incubation->Measurement Data_Analysis Data Analysis: Normalize to Controls Measurement->Data_Analysis Curve_Fitting Fit Dose-Response Curve Data_Analysis->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination End End: Report IC50 IC50_Determination->End

General experimental workflow for IC50 determination.

Conclusion

This compound is a highly potent inhibitor of both PARP1 and PARP2, with low nanomolar IC50 values. Its mechanism of action, involving both catalytic inhibition and the trapping of PARP-DNA complexes, provides a strong rationale for its use in the treatment of cancers with deficiencies in homologous recombination repair. The experimental protocols outlined in this guide, including biochemical enzymatic assays and cellular PARP trapping assays, are fundamental to the characterization of niraparib and other PARP inhibitors in drug discovery and development. A thorough understanding of these methodologies and the underlying signaling pathways is crucial for researchers and scientists working to advance the field of targeted cancer therapy.

References

Preclinical Studies of Niraparib Tosylate Hydrate in Ovarian Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, an orally administered tosylate hydrate salt, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2[1][2][3]. Its primary mechanism of action in ovarian cancer relies on the principle of synthetic lethality, where it proves particularly effective in tumors with pre-existing defects in homologous recombination (HR) repair pathways, such as those harboring BRCA1 or BRCA2 mutations[4][5]. By inhibiting PARP-mediated single-strand DNA break repair, niraparib leads to the accumulation of double-strand breaks during replication, which are lethal to HR-deficient cells[6]. Preclinical research has not only validated this core mechanism but has also uncovered additional immunomodulatory and unique signaling effects that contribute to its anti-tumor activity. This guide provides an in-depth summary of the key preclinical findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the critical signaling pathways and workflows.

Mechanisms of Action

Core Mechanism: PARP Inhibition and Synthetic Lethality

The foundational anti-tumor effect of niraparib is its ability to induce synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role[2][6]. Niraparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break[2][5][7]. When the cell enters S-phase for replication, these trapped PARP-DNA complexes cause the replication fork to stall and collapse, generating more severe double-strand DNA breaks (DSBs)[6]. In cells with a proficient homologous recombination (HR) repair system, these DSBs can be effectively repaired. However, in ovarian cancer cells with HR deficiency (HRD)—often due to mutations in genes like BRCA1 or BRCA2—these DSBs cannot be accurately repaired, leading to significant genomic instability and, ultimately, apoptotic cell death[4][5].

G cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell (e.g., BRCAm) HR_Repair Homologous Recombination Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Error_Prone_Repair Error-Prone Repair (e.g., NHEJ) Genomic_Instability Genomic Instability Error_Prone_Repair->Genomic_Instability Apoptosis Apoptosis (Synthetic Lethality) Genomic_Instability->Apoptosis SSB DNA Single-Strand Break (SSB) PARP PARP1/PARP2 SSB->PARP recruits PARP->SSB repairs via BER Trapped_Complex Trapped PARP-DNA Complex PARP->Trapped_Complex Niraparib Niraparib Niraparib->PARP inhibits & traps Replication Replication Fork Collapse Trapped_Complex->Replication DSB DNA Double-Strand Break (DSB) Replication->DSB DSB->HR_Repair repaired by DSB->Error_Prone_Repair repaired by G PARPi Niraparib (PARP Inhibition) DNA_Lesions Accumulation of Unresolved DNA Lesions PARPi->DNA_Lesions Cytosolic_DNA Cytosolic dsDNA Fragments DNA_Lesions->Cytosolic_DNA cGAS cGAS Activation Cytosolic_DNA->cGAS STING STING Activation cGAS->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 IFN Type I Interferon Production TBK1_IRF3->IFN Chemokines Upregulation of CXCL10 & CCL5 IFN->Chemokines TCell_Recruitment Cytotoxic T-Cell Recruitment Chemokines->TCell_Recruitment Immunity Enhanced Anti-Tumor Immunity TCell_Recruitment->Immunity G cluster_stat3 STAT3 Pathway cluster_lss Cholesterol Biosynthesis Niraparib Niraparib pSTAT3 pSTAT3 (Active) Niraparib->pSTAT3 inhibits LSS Lanosterol Synthase (LSS) Niraparib->LSS interacts with STAT3 SRC/STAT3 Pathway STAT3_Apoptosis Increased Apoptosis pSTAT3->STAT3_Apoptosis Shunt Activation of 24,25-epoxysterol shunt pathway LSS->Shunt Metabolism Altered Cellular Metabolism Shunt->Metabolism G start Obtain Fresh Patient Tumor Tissue implant Surgical Implantation into Immunocompromised Mice start->implant growth Monitor for Tumor Engraftment & Growth implant->growth passage Tumor Expansion (Passaging) growth->passage randomize Randomize Mice into Treatment Cohorts passage->randomize treat_niraparib Treatment Group: Niraparib randomize->treat_niraparib treat_vehicle Control Group: Vehicle randomize->treat_vehicle monitor Tumor Volume Monitoring (e.g., Transabdominal Ultrasound) treat_niraparib->monitor treat_vehicle->monitor endpoint Endpoint Reached (e.g., Tumor Size, Time) monitor->endpoint analysis Tumor Excision & Analysis endpoint->analysis sub_analysis1 Western Blot (PAR levels) analysis->sub_analysis1 sub_analysis2 Sequencing (HRD Status) analysis->sub_analysis2 sub_analysis3 IHC Analysis analysis->sub_analysis3

References

A Technical Guide to the Solubility and Stability of Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niraparib tosylate hydrate, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, is a critical therapeutic agent in oncology, particularly for specific types of ovarian, fallopian tube, and peritoneal cancers.[1][2] As an orally administered drug, its efficacy and manufacturability are intrinsically linked to its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and methodologies for professionals in drug development and research.

Physicochemical Properties

This compound is a white to off-white, non-hygroscopic crystalline solid. The drug substance in the approved product ZEJULA® is a monohydrate form.[3][4] It is classified as a Biopharmaceutics Classification System (BCS) Class II substance, characterized by low aqueous solubility and high permeability.[4]

Solubility Profile

The solubility of niraparib is a key determinant of its oral bioavailability, which is approximately 73%.[5] Understanding its solubility in various media is essential for formulation development and predicting its in vivo behavior.

Aqueous and Solvent Solubility

Niraparib's solubility is noted to be pH-independent below its pKa of 9.95.[6] This suggests consistent solubility across the physiological pH range of the gastrointestinal tract. Quantitative solubility data is summarized in the table below.

Solvent/MediumSolubilityNotes
Aqueous (Physiological pH)0.7 mg/mL to 1.1 mg/mLFor the free base.[6]
DMSO~50 mg/mL (97.92 mM)Requires sonication for dissolution.[7]
DMSO~64 mg/mL (~199.8 mM)-
Ethanol~64 mg/mL-
In Vivo Vehicle 1≥ 2.5 mg/mL (4.90 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[7]
In Vivo Vehicle 2≥ 2.5 mg/mL (4.90 mM)10% DMSO, 90% (20% SBE-β-CD in saline).[7]
In Vivo Vehicle 3≥ 2.5 mg/mL (4.90 mM)10% DMSO, 90% corn oil.[7]
Experimental Protocol: Solubility Determination

While specific internal company protocols for niraparib are proprietary, a general experimental approach for determining solubility for a BCS Class II compound like this compound can be outlined. High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for this purpose.

Objective: To quantify the concentration of this compound in a saturated solution of a specific solvent or buffer.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, phosphate buffers of various pH, DMSO)

  • HPLC system with UV detector

  • Analytical column (e.g., C8 or C18)

  • Volumetric flasks, pipettes, and syringes with appropriate filters

  • Shaker or rotator at a controlled temperature

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of niraparib with known concentrations are prepared in a suitable solvent (e.g., acetonitrile or a mobile phase component) to generate a calibration curve.[8][9]

  • Sample Preparation (Equilibrium Solubility Method): An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Dilution: The clear filtrate is appropriately diluted with the mobile phase to fall within the concentration range of the calibration curve.

  • HPLC Analysis: The diluted sample is injected into the HPLC system. The concentration is determined by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

Below is a logical workflow for this process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_std Prepare Standard Solutions (Calibration Curve) hplc_analysis Inject into HPLC System prep_std->hplc_analysis prep_sample Add Excess Niraparib to Solvent equilibrate Equilibrate Sample (e.g., 24-48h at 25°C) prep_sample->equilibrate Agitate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample dilute_sample Dilute Filtrate filter_sample->dilute_sample dilute_sample->hplc_analysis quantify Quantify Concentration (vs. Calibration Curve) hplc_analysis->quantify

Workflow for Solubility Determination

Stability Profile

The stability of niraparib tosylate monohydrate is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies have shown that niraparib tosylate monohydrate is a stable compound in the solid state. It exhibits notable stability in acidic and basic aqueous solutions but is susceptible to degradation under oxidative conditions. The compound is not considered to be photosensitive.

ConditionObservation
HeatStable in solid state.
LightNot photosensitive.
Acidic (Aqueous)No significant degradation.
Basic (Aqueous)No significant degradation.
Oxidative (Aqueous)Degrades.
Formulation Stability

Stability studies on capsule formulations containing niraparib tosylate monohydrate have demonstrated good long-term stability.[6] For example, capsules stored at various conditions (5°C, 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) showed minimal formation of impurities, with less than 0.05% wt/wt present after 3 months of storage.[6]

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Several HPLC and UPLC methods have been developed for niraparib.[8][10][11][12]

Objective: To develop and validate an HPLC method capable of resolving niraparib from its potential impurities and degradation products.

Instrumentation and Conditions (Example): [8][9]

  • HPLC System: Agilent 1260 Infinity II or equivalent.[8]

  • Column: Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5µm).[8][9]

  • Mobile Phase: A mixture of 0.1% Formic Acid and Acetonitrile (60:40, v/v).[8][9]

  • Flow Rate: 0.5 mL/min.[8][9]

  • Column Temperature: 30°C.[8][9]

  • Injection Volume: 10 µL.[8]

  • Detector: UV-visible detector at 240 nm.[8][9]

Methodology:

  • Forced Degradation Sample Preparation: Niraparib is subjected to stress conditions (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, thermal stress, and photolytic stress) for a defined period.

  • Sample Analysis: The stressed samples, along with an unstressed control, are diluted and injected into the HPLC system.

  • Method Validation: The method is validated according to ICH guidelines. This includes assessing specificity (peak purity analysis to ensure no co-eluting peaks), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[10][12] For instance, one study demonstrated linearity over a concentration range of 40 to 60 µg/mL with a high coefficient of determination (R² = 0.9998).[9]

Mechanism of Action and Signaling Pathway

Niraparib's therapeutic effect is derived from its potent inhibition of PARP-1 and PARP-2, enzymes central to the repair of DNA single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[1][5][13]

In cancer cells with defects in other DNA repair mechanisms, such as Homologous Recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair becomes synthetically lethal.[13][14] Unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication.[13] Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis.[2][13] Furthermore, niraparib can "trap" the PARP enzyme on the DNA, forming a cytotoxic PARP-DNA complex that further contributes to cell death.[13] Recent studies also suggest that niraparib can interfere with the SRC/STAT3 signaling pathway, increasing apoptosis in tumor cells regardless of their BRCA mutation status.[15]

G cluster_cell Cancer Cell DNA_damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER activates Niraparib Niraparib Niraparib->PARP inhibits & traps BER->DNA_damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis HR->Apoptosis prevents BRCA_deficient BRCA1/2 Deficient BRCA_deficient->HR impairs

Niraparib's PARP Inhibition Pathway

Conclusion

This compound is a stable crystalline solid with low, pH-independent aqueous solubility, consistent with its BCS Class II designation. Its stability profile indicates susceptibility primarily to oxidative degradation, a critical consideration for manufacturing and storage. The development of robust, stability-indicating analytical methods is paramount for ensuring the quality control of this important anticancer agent. A thorough understanding of these core physicochemical properties is essential for the formulation scientists and researchers working to optimize its therapeutic delivery and expand its clinical applications.

References

Crystal Structure of Niraparib Tosylate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib, an orally active poly (ADP-ribose) polymerase (PARP) inhibitor marketed as Zejula®, is a critical maintenance therapy for various cancers, particularly recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] The active pharmaceutical ingredient is supplied as niraparib tosylate monohydrate. Understanding the solid-state properties of this compound is paramount for drug development, formulation, and ensuring therapeutic efficacy. This technical guide provides an in-depth analysis of the crystal structure of Niraparib Tosylate Monohydrate (Form I), detailing its crystallographic parameters, the experimental protocols for its characterization, and the molecular signaling pathways central to its mechanism of action.

Crystal Structure and Physicochemical Properties

The stable solid form of niraparib tosylate is a non-hygroscopic monohydrate, designated as Form I.[1][2] Its crystal structure has been determined and refined using high-resolution synchrotron X-ray powder diffraction data, complemented by density functional theory (DFT) optimization.[3][4]

The structure consists of the niraparib cation, the tosylate anion, and a single water molecule.[3] These components are organized into alternating double layers of cations and anions (including the water molecules) parallel to the ab-plane.[3][4] The crystal packing is heavily influenced by a prominent network of hydrogen bonds.[3] The water molecule plays a key role, acting as a hydrogen bond donor to two different oxygen atoms of the tosylate anion and as an acceptor from the protonated piperidine ring of the niraparib cation.[5]

Crystallographic Data

The quantitative crystallographic data for Niraparib Tosylate Monohydrate Form I, determined at 298 K, are summarized in the table below.[3][4]

ParameterValue
Formula (C₁₉H₂₁N₄O)(C₇H₇O₃S)(H₂O)
Crystal System Triclinic
Space Group P-1 (#2)
Unit Cell Dimensions
a7.22060(7) Å
b12.76475(20) Å
c13.37488(16) Å
α88.7536(18)°
β88.0774(10)°
γ82.2609(6)°
Volume (V) 1220.650(16) ų
Molecules per Cell (Z) 2

Experimental Protocols

The determination of the crystal structure and properties of niraparib tosylate monohydrate involves several key analytical techniques.

Synchrotron X-Ray Powder Diffraction (sXRPD)

The high-resolution powder diffraction data for structure solution was obtained from a synchrotron source, which provides a highly bright and collimated X-ray beam essential for complex structure determination from powder samples.[6]

  • Sample Preparation : A commercial, white powder sample of niraparib tosylate monohydrate was packed into a 0.5-mm-diameter Kapton capillary.[3]

  • Data Collection : The capillary was rotated at approximately 2 Hz during measurement to ensure random orientation of the crystallites. The powder pattern was measured at 298(1) K at the Brockhouse Diffraction Sector of the Canadian Light Source. A monochromatic X-ray beam with a wavelength of 0.819563(2) Å (15.1 keV) was used. Data was collected over a 2θ range of 1.6° to 75.0° with a step size of 0.0025°.[3]

  • Structure Solution and Refinement : The crystal structure was solved and refined using the Rietveld refinement method.[4] This computational technique involves fitting a calculated diffraction pattern (based on a structural model) to the experimental data until the difference is minimized.

  • DFT Optimization : To further refine the positions of the atoms, particularly hydrogen, the crystal structure was optimized using density functional theory (DFT) techniques with a fixed experimental unit cell.[3]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

While detailed parameters for niraparib tosylate monohydrate were not available in the provided search results, the general protocol for these thermal analysis techniques is as follows:

  • DSC Protocol : A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan and sealed. It is then heated at a constant rate (e.g., 10 °C/min) alongside an empty reference pan. The difference in heat flow required to maintain both pans at the same temperature is measured, revealing thermal events like melting, crystallization, or polymorphic transitions.

  • TGA Protocol : A sample of approximately 5 mg is weighed into an open aluminum pan and placed in a thermogravimetric analyzer. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The change in sample weight is recorded as a function of temperature, indicating mass loss due to dehydration or decomposition.[7]

Visualization of Workflows and Pathways

Experimental Workflow

The logical sequence of experiments for the structural characterization of niraparib tosylate monohydrate is depicted below.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Structure Determination Sample Commercial Niraparib Tosylate Monohydrate Powder Capillary Packing into 0.5mm Kapton Capillary Sample->Capillary Thermal Thermal Analysis (DSC/TGA) Sample->Thermal sXRPD Synchrotron XRPD (λ=0.819563 Å, T=298 K) Capillary->sXRPD Rietveld Rietveld Refinement sXRPD->Rietveld DFT DFT Geometry Optimization Rietveld->DFT Structure Final Crystal Structure (Form I) DFT->Structure

Workflow for Crystal Structure Characterization.
Mechanism of Action: Signaling Pathways

Niraparib's primary mechanism of action is the inhibition of PARP-1 and PARP-2 enzymes, which are crucial for repairing DNA single-strand breaks (SSBs). In cancer cells with defective homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks and form cytotoxic double-strand breaks (DSBs). This concept is known as synthetic lethality.[8]

Recent research has uncovered additional mechanisms. Niraparib can induce an anti-tumor immune response by activating the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway.[9] Unrepaired DNA damage leads to the formation of micronuclei in the cytoplasm, which are sensed by cGAS, triggering STING activation and subsequent type I interferon production, enhancing anti-tumor immunity.[9][10] Furthermore, unlike some other PARP inhibitors that may activate STAT3, niraparib has been shown to inhibit the oncogenic SRC/STAT3 signaling pathway, promoting apoptosis in cancer cells regardless of their BRCA mutation status.[11][12]

G cluster_parp Primary Mechanism: PARP Inhibition & Synthetic Lethality cluster_immune Immune Activation: cGAS-STING Pathway cluster_stat3 Off-Target Effect: SRC/STAT3 Inhibition Niraparib1 Niraparib PARP PARP-1/2 Niraparib1->PARP Inhibits SSB DNA Single-Strand Breaks (SSBs) PARP->SSB Repair SSB->PARP Activates DSB Cytotoxic Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse Apoptosis1 Apoptosis DSB->Apoptosis1 Unrepaired_DNA Accumulated DNA Damage BRCA_deficient HR-Deficient Cell (e.g., BRCA mutant) BRCA_deficient->DSB Cannot Repair cGAS cGAS Unrepaired_DNA->cGAS Activates STING STING cGAS->STING Activates IFN Type I Interferon Production STING->IFN Induces Immune_Response Anti-Tumor Immunity IFN->Immune_Response Niraparib2 Niraparib SRC SRC Kinase Niraparib2->SRC Inhibits STAT3 STAT3 SRC->STAT3 Activates Apoptosis2 Apoptosis STAT3->Apoptosis2 Inhibits

Niraparib's Multi-faceted Mechanism of Action.

Conclusion

The crystal structure of niraparib tosylate monohydrate Form I is well-defined, exhibiting a stable, hydrogen-bonded network. Its characterization through advanced techniques like synchrotron XRPD provides the precise structural data essential for quality control and regulatory purposes. Beyond its primary role as a PARP inhibitor that leverages synthetic lethality in HR-deficient tumors, niraparib also modulates key oncogenic and immune signaling pathways. This multi-faceted mechanism, involving the inhibition of SRC/STAT3 and activation of the cGAS-STING pathway, contributes to its broad clinical efficacy and provides a strong rationale for its use in a wider patient population and in combination with immunotherapies. This guide serves as a core reference for professionals engaged in the research and development of this important anti-cancer therapeutic.

References

The Pharmacokinetic Profile and Oral Bioavailability of Niraparib Tosylate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, available as niraparib tosylate hydrate, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. It is a critical therapeutic agent in the maintenance treatment of adult patients with advanced or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy. A thorough understanding of its pharmacokinetic (PK) properties and oral bioavailability is paramount for optimizing its clinical efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of niraparib, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetic Properties of Niraparib

Niraparib exhibits a pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and a long terminal half-life, which supports a once-daily dosing regimen.[1]

Absorption and Oral Bioavailability

Following oral administration, niraparib is readily absorbed, with the time to reach maximum plasma concentration (Tmax) being approximately 3 hours.[2] The absolute oral bioavailability of niraparib is approximately 73%, indicating a high fraction of the administered dose reaches systemic circulation.[2][3]

A pivotal study to determine the absolute oral bioavailability involved the simultaneous administration of a 300 mg oral therapeutic dose of niraparib and a 15-minute intravenous infusion of 100 μg of 14C-labeled niraparib.[3][4] This design allows for the direct comparison of the area under the curve (AUC) from oral and intravenous administration to calculate absolute bioavailability.

The exposure to niraparib, in terms of both maximum concentration (Cmax) and AUC, increases in a dose-proportional manner with daily doses ranging from 30 mg to 400 mg.[2] An approximately 2-fold accumulation is observed after 21 days of repeated daily dosing.[2]

The oral bioavailability of niraparib is not significantly affected by food.[2] A study investigating the effect of a high-fat meal on the pharmacokinetics of a single 300 mg dose of niraparib in patients with recurrent ovarian cancer found no clinically meaningful impact on the drug's exposure.[5][6] While a high-fat meal can delay the Tmax and slightly decrease the Cmax, the overall extent of absorption (AUC) remains largely unchanged.[5][7] This allows for the convenient administration of niraparib with or without food.

Distribution

Niraparib is extensively distributed throughout the body, as evidenced by its large apparent volume of distribution (Vd/F) of 1220 (± 1114) L in cancer patients.[2] In a population pharmacokinetic analysis, the Vd/F was determined to be 1074 L.[2] Niraparib is approximately 83% bound to human plasma proteins.[2] Preclinical studies in tumor xenograft mouse models have shown that at steady state, the tumor exposure to niraparib is 3.3 times greater than the plasma exposure, indicating preferential distribution to tumor tissue.[8][9] Furthermore, niraparib has been shown to cross the blood-brain barrier.[8][9]

Metabolism

The primary route of metabolism for niraparib is through carboxylesterases (CEs) to form a major, inactive metabolite known as M1.[2][10] This M1 metabolite can then undergo further metabolism via glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite.[2][10] In human mass balance studies, M1 and M10 were identified as the major circulating metabolites.[2] The cytochrome P450 (CYP) enzyme system plays a minimal role in the metabolism of niraparib, which reduces the potential for drug-drug interactions with CYP inhibitors or inducers.[1][10]

Excretion

Niraparib and its metabolites are eliminated through both renal and hepatobiliary pathways.[11][12] Following a single 300 mg oral dose of radiolabeled niraparib, approximately 47.5% of the administered dose was recovered in the urine and 38.8% in the feces over a 21-day period.[2][12] Unchanged niraparib accounted for 11% and 19% of the administered dose recovered in urine and feces, respectively, over a 6-day collection period.[2] The mean terminal half-life (t1/2) of niraparib is approximately 36 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of niraparib from clinical studies in cancer patients.

Table 1: Single-Dose Pharmacokinetic Parameters of Niraparib (300 mg)

ParameterValueReference(s)
Cmax (ng/mL) 804 (± 403)[2]
Tmax (hr) ~3[2]
Absolute Bioavailability (%) ~73[2][3]
Vd/F (L) 1220 (± 1114)[2]
Plasma Protein Binding (%) ~83[2]
t1/2 (hr) ~36[2]

Table 2: Effect of a High-Fat Meal on Niraparib Pharmacokinetics (300 mg Tablet)

ParameterFed vs. Fasted Ratio (90% CI)Reference(s)
Cmax 1.11 (not provided)[13]
AUC0-t 1.32 (not provided)[13]
AUC0-∞ 1.28 (not provided)[13]

Note: While one study showed a slight increase in exposure with a high-fat meal for the tablet formulation, another study with the capsule formulation concluded that a high-fat meal did not have a clinically significant impact on the pharmacokinetic profile.[5][13]

Experimental Protocols

Determination of Absolute Oral Bioavailability

Objective: To determine the absolute oral bioavailability of niraparib in cancer patients.

Methodology: [3][4]

  • Study Population: Adult patients with a confirmed diagnosis of cancer.

  • Study Design: Open-label, single-sequence study.

  • Drug Administration:

    • A single oral therapeutic dose of 300 mg niraparib was administered.

    • Concurrently, a 15-minute intravenous infusion of 100 μg of 14C-labeled niraparib (approximately 100 nCi) was administered.

  • Sample Collection: Serial blood samples were collected at predefined time points post-dose to characterize the plasma concentration-time profiles of both labeled and unlabeled niraparib.

  • Bioanalysis:

    • Plasma concentrations of the unlabeled niraparib were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The total 14C-radioactivity and the concentration of 14C-niraparib in plasma were measured using accelerator mass spectrometry (AMS) and a validated high-performance liquid chromatography assay with AMS detection.

  • Pharmacokinetic Analysis: The absolute oral bioavailability (F) was calculated as the ratio of the dose-normalized area under the plasma concentration-time curve (AUC) from time zero to infinity for the oral dose to that of the intravenous dose.

Food-Effect Study

Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of a single oral dose of niraparib.

Methodology: [5][6]

  • Study Population: Patients with recurrent ovarian cancer.

  • Study Design: Open-label, randomized, two-period, two-sequence crossover study.

  • Drug Administration:

    • Fed State: A single 300 mg dose of niraparib was administered after an overnight fast of at least 10 hours, followed by a standardized high-fat breakfast (approximately 800-1000 calories, with 50-60% of calories from fat).

    • Fasted State: A single 300 mg dose of niraparib was administered after an overnight fast of at least 10 hours.

    • A washout period of at least 7 days separated the two treatment periods.

  • Sample Collection: Blood samples for pharmacokinetic analysis were collected at baseline and at various time points up to 168 hours post-dose in each period.

  • Bioanalysis: Plasma concentrations of niraparib were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC0-last, and AUC0-∞) were calculated for both the fed and fasted states and compared using geometric mean ratios and 90% confidence intervals.

Quantification of Niraparib in Human Plasma by LC-MS/MS

Objective: To quantify the concentration of niraparib in human plasma samples.

Methodology: [14]

  • Sample Preparation: A simple protein precipitation method is typically employed. An aliquot of human plasma is mixed with a protein precipitating agent, such as acetonitrile, often containing an internal standard (e.g., a stable isotope-labeled version of niraparib). The mixture is then centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for niraparib and its internal standard are monitored.

  • Calibration and Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of niraparib. The concentration of niraparib in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Niraparib Metabolism Pathway

Niraparib Metabolism cluster_enzymes Niraparib Niraparib M1 M1 (Inactive Metabolite) Niraparib->M1 Amide Hydrolysis M10 M10 (Glucuronide Conjugate) M1->M10 Glucuronidation CEs Carboxylesterases (CEs) UGTs UDP-glucuronosyltransferases (UGTs)

Caption: Metabolic pathway of niraparib.

Experimental Workflow for a Clinical Pharmacokinetic Study of Oral Niraparib

Clinical PK Study Workflow start Patient Screening and Enrollment dosing Oral Administration of Niraparib start->dosing sampling Serial Blood Sample Collection dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis reporting Reporting of PK Parameters pk_analysis->reporting

Caption: General workflow for a clinical pharmacokinetic study.

References

The Impact of Niraparib Tosylate Hydrate on DNA Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niraparib tosylate hydrate, a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, has emerged as a critical therapeutic agent in oncology, particularly for cancers harboring defects in DNA repair mechanisms. This technical guide provides an in-depth exploration of the core mechanisms by which niraparib modulates DNA repair pathways, with a focus on its induction of synthetic lethality. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing niraparib's effects, and presents visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Niraparib is an orally active PARP inhibitor that has received FDA approval for the treatment of various cancers, including epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1][2][3] Its primary mechanism of action is the inhibition of PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By impeding this repair process, niraparib leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[4][5]

In cells with proficient homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in tumor cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability and, ultimately, cell death.[4][6] This concept, known as synthetic lethality, forms the foundation of niraparib's therapeutic efficacy in homologous recombination deficient (HRD) cancers.[7][8][9]

Mechanism of Action: Beyond Catalytic Inhibition

Niraparib's impact on DNA repair extends beyond the simple inhibition of PARP's catalytic activity. A key aspect of its mechanism is "PARP trapping," where the inhibitor not only blocks the enzymatic function of PARP but also traps the PARP-DNA complex at the site of damage.[4][10] These trapped complexes are highly cytotoxic and are more potent inducers of cell death than the unrepaired SSBs alone.[4][10] The potency of PARP trapping varies among different PARP inhibitors, with studies indicating that niraparib is a more potent PARP trapper than olaparib and veliparib.[10][11]

Impact on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)

The accumulation of DSBs due to PARP inhibition forces cells to rely on other repair pathways. In HR-proficient cells, the high-fidelity HR pathway can repair these breaks. However, in HR-deficient tumors, cells are forced to utilize error-prone pathways like non-homologous end joining (NHEJ).[12][13] This can lead to the accumulation of genomic alterations and ultimately cell death.[12][13] Some studies suggest that in HR-defective cells, there is a high dependence on an alternative NHEJ (Alt-NHEJ) pathway, which is also blocked by PARP inhibitors, further contributing to cell death.[14]

The interplay between PARP inhibition and the choice of DSB repair pathway is a critical determinant of cellular fate. The inability to effectively repair DSBs via HR in the presence of a PARP inhibitor is the primary driver of niraparib's synthetic lethal effect.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the potency and efficacy of niraparib from various in vitro and in vivo studies.

Table 1: In Vitro Potency of Niraparib

ParameterValueCell Line/SystemReference
PARP-1 IC50 3.8 nMEnzyme Assay
PARP-2 IC50 2.1 nMEnzyme Assay
Whole Cell PARP Activity EC50 4 nMWhole Cell Assay
Whole Cell PARP Activity EC90 45 nMWhole Cell Assay
CC50 (HeLa BRCA1-deficient) 34 nMCell Proliferation Assay[12]
IC50 (MIA PaCa-2) 26 µMCell Viability Assay
IC50 (PANC-1) 50 µMCell Viability Assay
IC50 (Capan-1) ~15 µMCell Viability Assay
IC50 (OVCAR8) ~20 µMCell Viability Assay
IC50 (PEO1) ~28 µMCell Viability Assay
IC50 (PEO1) 7.487 µMMTS Assay
IC50 (UWB1.289) 21.34 µMMTS Assay
IC50 (UWB1.289+BRCA1) 58.98 µMMTS Assay

Table 2: In Vivo Efficacy of Niraparib

Tumor ModelDosingOutcomeReference
BRCA-1 deficient xenograft 50 mg/kg/dayEfficacy achieved
Metastatic castration-resistant prostate cancer (mCRPC) with DRD 300 mg once dailyObjective response in 34.2% of BRCA-mutated patients
BRCA-mutant intracranial TNBC model Daily administrationSignificantly improved survival

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by niraparib is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Core Mechanism of Niraparib Action

Niraparib_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Niraparib_Action Niraparib Intervention cluster_Cellular_Outcome Cellular Outcome DNA_damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DSB DNA Double-Strand Break (DSB) HR_proficient HR Proficient Cell DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA mutant) DSB->HR_deficient Niraparib Niraparib Niraparib->PARP inhibits PARP_trapping PARP Trapping Niraparib->PARP_trapping induces PARP_trapping->DSB leads to accumulation HR_repair Homologous Recombination (HR) HR_proficient->HR_repair NHEJ Non-Homologous End Joining (NHEJ) (error-prone) HR_deficient->NHEJ Cell_survival Cell Survival HR_repair->Cell_survival Cell_death Apoptosis/ Cell Death NHEJ->Cell_death

Caption: Core mechanism of niraparib leading to synthetic lethality in HR-deficient cells.

Experimental Workflow for Assessing Niraparib Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Cancer Cell Lines (HR-proficient vs. HR-deficient) treatment Niraparib Treatment (dose-response) cell_lines->treatment viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) treatment->viability_assay parp_trapping_assay PARP Trapping Assay treatment->parp_trapping_assay rad51_assay RAD51 Foci Immunofluorescence treatment->rad51_assay node_ic50 Determine IC50 viability_assay->node_ic50 node_trapping Quantify Trapped PARP parp_trapping_assay->node_trapping node_hr_status Assess HR Competency rad51_assay->node_hr_status xenograft Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Models niraparib_admin Niraparib Administration (oral gavage) xenograft->niraparib_admin tumor_measurement Tumor Volume Measurement niraparib_admin->tumor_measurement biomarker_analysis Biomarker Analysis (e.g., PAR levels, RAD51) tumor_measurement->biomarker_analysis node_efficacy Evaluate Anti-tumor Efficacy tumor_measurement->node_efficacy

Caption: A typical experimental workflow to evaluate the effects of niraparib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of niraparib on DNA repair pathways.

Cell Viability Assay

This protocol is adapted from methodologies used to determine the cytotoxic effects of niraparib on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of niraparib in different cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., BRCA-proficient and -deficient lines)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay

  • Luminometer or microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Niraparib Treatment: Prepare serial dilutions of niraparib in complete medium. Remove the medium from the wells and add 100 µL of the niraparib dilutions (or vehicle control, e.g., DMSO-containing medium) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the niraparib concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

PARP Trapping Assay

This protocol is based on the principle of fractionating cellular proteins to isolate chromatin-bound PARP.

Objective: To quantify the amount of PARP1 and PARP2 trapped on chromatin following niraparib treatment.

Materials:

  • Cancer cell lines

  • Niraparib

  • Subcellular Protein Fractionation Kit for Cultured Cells

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against PARP1, PARP2, and a loading control for the chromatin fraction (e.g., Histone H3)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence detection system

Protocol:

  • Cell Treatment: Plate cells and treat with various concentrations of niraparib or vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis and Fractionation:

    • Harvest and wash the cells with ice-cold PBS.

    • Follow the manufacturer's protocol for the subcellular protein fractionation kit to sequentially extract cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions. Ensure protease and phosphatase inhibitors are added to all lysis buffers.

  • Protein Quantification: Determine the protein concentration of the chromatin-bound fraction using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against PARP1, PARP2, and Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and PARP2 and normalize them to the Histone H3 loading control.

    • Compare the levels of chromatin-bound PARP in niraparib-treated cells to the vehicle-treated control to determine the extent of PARP trapping.

RAD51 Foci Immunofluorescence Assay

This protocol is designed to assess the functionality of the HR pathway by visualizing the formation of RAD51 foci at sites of DNA damage.

Objective: To determine if niraparib treatment, in combination with a DNA damaging agent, affects the formation of RAD51 foci, a marker of active homologous recombination.

Materials:

  • Cells grown on coverslips

  • Niraparib

  • DNA damaging agent (e.g., ionizing radiation or a chemical inducer of DSBs)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against RAD51

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a petri dish and allow them to adhere overnight.

    • Pre-treat the cells with niraparib or vehicle control for a defined period (e.g., 1-2 hours).

    • Induce DNA damage (e.g., by exposing cells to a specific dose of ionizing radiation).

    • Incubate the cells for a further period (e.g., 6 hours) to allow for foci formation.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Staining:

    • Wash twice with PBS.

    • Block with 5% goat serum in PBS for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Count the number of RAD51 foci per nucleus in at least 50-100 cells per condition.

    • Cells with a defined number of foci (e.g., >5) are typically considered positive.

    • Compare the percentage of RAD51-positive cells and the average number of foci per cell between the different treatment groups.

Conclusion

This compound is a powerful therapeutic agent that exploits the vulnerabilities of cancer cells with deficient DNA repair mechanisms. Its dual action of PARP catalytic inhibition and PARP trapping makes it a highly effective inducer of synthetic lethality in HRD tumors. A thorough understanding of its mechanism of action and the ability to quantitatively assess its effects through robust experimental protocols are essential for the continued development and optimal clinical application of this and other PARP inhibitors. This guide provides a foundational resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

In Vitro Cytotoxicity of Niraparib Tosylate Hydrate in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Niraparib, marketed as Zejula, is a highly potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3][4] Its tosylate hydrate form is the active pharmaceutical ingredient used in clinical formulations. The primary mechanism of action of Niraparib centers on the inhibition of PARP-mediated DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (HR).[5][6] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Niraparib tosylate hydrate across various cancer cell lines, details the experimental protocols for assessing its cytotoxic effects, and illustrates the key signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of Niraparib

The cytotoxic effect of Niraparib has been evaluated across a range of cancer cell lines, with varying sensitivities observed. The half-maximal inhibitory concentration (IC50) or the concentration required to inhibit cell growth by 50% (CC50) are key parameters to quantify this effect. The following table summarizes the in vitro cytotoxicity data for Niraparib in different cancer cell lines.

Cancer TypeCell LineBRCA StatusAssay TypeIC50 / CC50 (µM)Reference
Ovarian Cancer PEO1BRCA2 MutantMTS Assay7.487[7]
UWB1.289BRCA1 MutantMTS Assay21.34[7]
UWB1.289+BRCA1BRCA1 Wild-TypeMTS Assay58.98[7]
OVCAR8BRCA ProficientCell Viability Assay~20[8]
Pancreatic Cancer MIA PaCa-2BRCA ProficientCell Viability Assay26[8]
PANC-1BRCA ProficientCell Viability Assay50[8]
Capan-1BRCA2 DeficientCell Viability Assay~15[8]
CAPAN-1BRCA2 MutantProliferation Assay0.090[1]
Breast Cancer MDA-MB-436BRCA1 MutantProliferation Assay0.018[1]
Esophageal Squamous Cell Carcinoma KYSE-30Not SpecifiedCytotoxicity Assay39.44[9]
KYSE-150Not SpecifiedCytotoxicity Assay36.87[9]
KYSE-450Not SpecifiedCytotoxicity Assay38.98[9]
KYSE-510Not SpecifiedCytotoxicity Assay36.69[9]
TE-1Not SpecifiedCytotoxicity Assay19.05[9]
Cervical Cancer HeLaBRCA1 Silenced (RNAi)Proliferation AssayNot Specified (Inhibited Growth)[1]
Lung Cancer A549BRCA2 shRNACytotoxicity Assay0.011[1]
Colorectal Cancer HCT-116Not SpecifiedAnti-tumor Activity Assay>10 (less effective than other compounds tested)[10]
RKONot SpecifiedAnti-tumor Activity Assay>10 (less effective than other compounds tested)[10]
B-cell Lymphoid Malignancies 697BRCA1 MutantProliferation Assay2[11]
HG-3Not SpecifiedProliferation Assay55[11]
U-266Not SpecifiedProliferation Assay57[11]

Experimental Protocols

A common method to assess the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

MTT Assay Protocol for Cytotoxicity Assessment

1. Reagent Preparation:

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[14] Mix thoroughly by vortexing or sonication and filter-sterilize the solution.[14] Store protected from light.

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common solution is 100 µl of solubilization solution per well.[12]

2. Cell Seeding:

  • Harvest and count the cells. Ensure cell viability is greater than 90%.

  • Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's growth rate.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.[15]

3. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of Niraparib. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

4. MTT Addition and Incubation:

  • After the incubation period, add 10 µl of the MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[12]

  • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[12]

5. Solubilization and Absorbance Reading:

  • Add 100 µl of the Solubilization solution into each well.[12]

  • Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the purple formazan crystals.[12]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of more than 650 nm can be used to reduce background noise.[12]

6. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of Niraparib relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of Niraparib involves the inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately causing cell death through a process known as synthetic lethality.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_niraparib_action Niraparib Action cluster_replication DNA Replication cluster_hrr_pathway Homologous Recombination Repair (HRR) cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits ReplicationFork Replication Fork Collapse SSB->ReplicationFork leads to Repair Base Excision Repair (BER) PARP->Repair activates Niraparib Niraparib Niraparib->PARP inhibits DSB Double-Strand Break (DSB) ReplicationFork->DSB BRCA BRCA1/2 (Functional) DSB->BRCA repaired by Apoptosis Apoptosis / Cell Death DSB->Apoptosis in HR-deficient cells HRR_Repair DSB Repair BRCA->HRR_Repair CellSurvival Cell Survival HRR_Repair->CellSurvival

Figure 1: Niraparib's Mechanism via PARP Inhibition.

Recent studies have suggested that Niraparib may have additional mechanisms of action beyond PARP inhibition. One such mechanism involves the inhibition of the SRC/STAT3 signaling pathway, which can contribute to its antitumor effects regardless of BRCA mutation status.[8]

STAT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_niraparib_action Niraparib Action cluster_nucleus Nucleus cluster_cell_fate Cell Fate Receptor Receptor SRC SRC Tyrosine Kinase Receptor->SRC activates STAT3 STAT3 SRC->STAT3 phosphorylates pSTAT3 pSTAT3 (active) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Niraparib Niraparib Niraparib->SRC interferes with Apoptosis Increased Apoptosis Gene_Expression Gene Expression (e.g., anti-apoptotic) pSTAT3_dimer->Gene_Expression promotes

Figure 2: Niraparib's Interference with SRC/STAT3 Signaling.
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound using a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell lines) Cell_Seeding 3. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial dilutions of Niraparib) Treatment 4. Treatment (Expose cells to Niraparib for a defined period) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Viability Assay (e.g., MTT, MTS, etc.) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Measure absorbance/fluorescence) Viability_Assay->Data_Acquisition Data_Processing 7. Data Processing (Normalize to controls) Data_Acquisition->Data_Processing IC50_Determination 8. IC50 Determination (Dose-response curve fitting) Data_Processing->IC50_Determination

Figure 3: Experimental Workflow for In Vitro Cytotoxicity.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a variety of cancer cell lines, with particular potency in those harboring defects in DNA repair pathways, such as BRCA mutations. However, evidence also suggests its efficacy in BRCA-proficient cell lines, potentially through alternative mechanisms like the inhibition of STAT3 signaling. The standardized protocols for assessing cytotoxicity, such as the MTT assay, are crucial for obtaining reproducible and comparable data. The continued investigation into the broader mechanisms of action of Niraparib will be vital for identifying new therapeutic opportunities and patient populations that may benefit from this targeted therapy.

References

Preclinical Profile of Niraparib Tosylate Hydrate in Tumors Lacking Germline BRCA Mutations: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the preclinical data for niraparib tosylate hydrate in the context of tumors without germline mutations in the breast cancer susceptibility genes (non-gBRCAmut). Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2, has demonstrated significant clinical activity beyond BRCA-mutated cancers. This document synthesizes the available preclinical evidence that underpins its efficacy in homologous recombination (HR)-proficient settings, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways involved.

In Vitro Efficacy: Potent Cytotoxicity in Non-gBRCAmut Cancer Cell Lines

Niraparib exhibits robust cytotoxic effects across a range of non-gBRCAmut cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its activity in various tumor types, including those proficient in homologous recombination.

Cell LineCancer TypeBRCA StatusNiraparib IC50 (µM)Reference
MIA PaCa-2Pancreatic Ductal AdenocarcinomaBRCA1/2 Proficient26[1]
PANC-1Pancreatic Ductal AdenocarcinomaBRCA1/2 Proficient50[1]
Capan-1Pancreatic Ductal AdenocarcinomaBRCA2 Deficient~15[1][2]
OVCAR8Ovarian CancerBRCA Proficient~20[1]
UWB1.289+BRCA1Ovarian CancerBRCA1 Wild-Type (Reconstituted)58.98[3]
A2780Ovarian CancerBRCA Wild-TypeNot statistically different from olaparib[4]
KMCH-1CholangiocarcinomaDDR mutations1-10[5]
HuCCT1CholangiocarcinomaDDR mutations1-10[5]

In Vivo Antitumor Activity: Significant Tumor Growth Inhibition in Xenograft Models

Preclinical studies using xenograft models derived from non-gBRCAmut tumors have demonstrated the in vivo efficacy of niraparib. These studies underscore its ability to control tumor growth, which is attributed to its favorable pharmacokinetic properties leading to high tumor exposure.

Tumor ModelCancer TypeBRCA StatusNiraparib DoseTumor Growth Inhibition (TGI)Reference
OVC134 PDXOvarian CancerBRCA Wild-Type60 mg/kg/day (reduced to 50 mg/kg)64%[4]
A2780 CDXOvarian CancerBRCA Wild-Type62.5 mg/kg/day56.4%[4]
Capan-1 (subcutaneous)Pancreatic CancerBRCA2 Mutant45 mg/kg/day53%[4][6]
Capan-1-luc (intracranial)Pancreatic CancerBRCA2 Mutant45 mg/kg/day62%[4][6]
MDA-MB-436Triple-Negative Breast CancerBRCA1 Mutant50 mg/kg/daySignificant survival increase[7]
SUM149Triple-Negative Breast CancerBRCA1 Mutant50 mg/kg/dayNo significant survival increase[7]
MDA-MB-231BrTriple-Negative Breast CancerBRCA Wild-Type50 mg/kg/dayNo significant survival increase[7]

Core Mechanism of Action: PARP Trapping and Induction of Replication Stress

The primary mechanism of action of niraparib, particularly in HR-proficient tumors, is the "trapping" of PARP enzymes on DNA at the sites of single-strand breaks. This process is distinct from and more cytotoxic than the simple inhibition of PARP's catalytic activity. The trapped PARP-DNA complexes are formidable obstacles to the DNA replication machinery.

When a replication fork encounters a trapped PARP complex, it can lead to fork stalling and eventual collapse, generating DNA double-strand breaks (DSBs). In HR-deficient cells, these DSBs are lethal due to the inability to repair them accurately. However, even in HR-proficient cells, the high burden of replication-associated DSBs can overwhelm the repair capacity, leading to cell death.

Furthermore, the stalled and collapsed replication forks generate stretches of single-stranded DNA (ssDNA), which are potent activators of the Ataxia Telangiectasia and Rad3-related (ATR)-CHK1 signaling pathway. This pathway is a critical component of the DNA Damage Response (DDR) that attempts to stabilize the replication forks and coordinate cell cycle arrest to allow for repair. However, sustained replication stress induced by niraparib can lead to the exhaustion of this repair capacity, ultimately triggering apoptosis. Some studies also suggest that niraparib can inhibit the SRC/STAT3 pathway, contributing to its pro-apoptotic effects irrespective of BRCA status.[1]

PARP_Trapping_and_Replication_Stress cluster_0 DNA Damage & Repair cluster_1 Replication & Cell Cycle cluster_2 DNA Damage Response (DDR) SSB Single-Strand Break (SSB) PARP1/2 PARP1/2 SSB->PARP1/2 recruits Trapped_PARP Trapped PARP-DNA Complex PARP1/2->Trapped_PARP BER Base Excision Repair (BER) PARP1/2->BER initiates Niraparib Niraparib Niraparib->PARP1/2 inhibits & traps Niraparib->Trapped_PARP Fork_Stalling Replication Fork Stalling Trapped_PARP->Fork_Stalling Replication_Fork Replication Fork Replication_Fork->Fork_Stalling encounters Fork_Collapse Replication Fork Collapse Fork_Stalling->Fork_Collapse ssDNA ssDNA Generation Fork_Stalling->ssDNA DSB Double-Strand Break (DSB) Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis triggers (in HR-proficient cells when repair capacity is overwhelmed) G2/M_Arrest G2/M Cell Cycle Arrest G2/M_Arrest->Apoptosis can lead to ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CHK1->G2/M_Arrest induces

Mechanism of Niraparib in HR-Proficient Tumors

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of preclinical findings, detailed methodologies for key experiments are crucial.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent, combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8][9]

MTS_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with serial dilutions of Niraparib adhere->treat incubate_drug Incubate for 72 hours treat->incubate_drug add_mts Add MTS reagent incubate_drug->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

MTS Cell Viability Assay Workflow
PARP Trapping Assay (Chromatin Fractionation)

This biochemical assay quantifies the amount of PARP enzyme that is tightly bound to chromatin, providing a direct measure of PARP trapping.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentrations of niraparib. A DNA-damaging agent like methyl methanesulfonate (MMS) can be co-administered to enhance the trapping signal.

  • Cell Lysis and Fractionation: Harvest and wash the cells. Perform subcellular fractionation to separate the cytoplasm, soluble nuclear proteins, and the chromatin-bound protein fraction. This is typically achieved through a series of lysis buffers with increasing detergent strength and differential centrifugation.

  • Chromatin Pellet Solubilization: Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize the chromatin-bound proteins.

  • Protein Quantification: Determine the protein concentration of each chromatin fraction using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for PARP-1. Subsequently, probe with an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Detection and Quantification: Use a chemiluminescence-based detection system to visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the PARP-1 signal to the histone H3 signal to determine the relative amount of trapped PARP-1.[4][10]

PARP_Trapping_Workflow start Start treat_cells Treat cells with Niraparib +/- MMS start->treat_cells harvest_lysis Harvest cells and perform cell lysis treat_cells->harvest_lysis fractionation Subcellular fractionation via centrifugation harvest_lysis->fractionation fractions Separate into Cytoplasmic, Soluble Nuclear, and Chromatin-bound fractions fractionation->fractions solubilize Solubilize chromatin pellet fractions->solubilize Chromatin fraction quantify Quantify protein concentration solubilize->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page immunoblot Immunoblot for PARP-1 and Histone H3 sds_page->immunoblot detect Detect and quantify band intensities immunoblot->detect end End detect->end

PARP Trapping Assay Workflow
In Vivo Xenograft Efficacy Study

These studies are essential for evaluating the antitumor activity of niraparib in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (cell line-derived xenograft - CDX) or implant a small fragment of a patient's tumor (patient-derived xenograft - PDX) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound, typically via oral gavage, at various doses. The control group receives the vehicle used to formulate the drug.

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a specified size, after a fixed duration of treatment, or if signs of excessive toxicity are observed.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.[6][11]

Immunofluorescence for DNA Damage Markers (γH2AX and RAD51)

This technique is used to visualize and quantify DNA damage and the activation of the DNA damage response at the single-cell level.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with niraparib for a specified duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

  • Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for γH2AX (a marker for DNA double-strand breaks) and RAD51 (a key protein in homologous recombination).

  • Secondary Antibody Incubation: After washing, incubate the cells with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The number and intensity of γH2AX and RAD51 foci per nucleus can be quantified using image analysis software.[12][13]

Conclusion

The preclinical data for this compound in non-gBRCAmut tumors provide a strong rationale for its clinical efficacy in this broader patient population. Its potent PARP trapping ability, favorable pharmacokinetic profile leading to high tumor exposure, and the subsequent induction of replication stress and DNA damage are key determinants of its antitumor activity, even in tumors with proficient homologous recombination. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of PARP inhibitors in diverse cancer contexts. Further research into the intricate details of the signaling pathways activated by niraparib will continue to refine our understanding of its mechanism of action and may reveal novel combination strategies to enhance its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Niraparib Tosylate Hydrate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2] Niraparib tosylate hydrate is the orally bioavailable form of niraparib used in both clinical and preclinical research.[3]

These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro assays, along with information on its mechanism of action and a general experimental workflow.

Data Presentation

Solubility of this compound

This compound is a white to off-white, non-hygroscopic crystalline solid with low aqueous solubility.[4] Its solubility is largely independent of pH in the physiological range. For in vitro studies, it is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

SolventConcentrationMethodSource
DMSO50 mg/mL (97.92 mM)Ultrasonic[5]
DMSO99 mg/mL (200.97 mM)Use fresh DMSO; moisture can reduce solubility[6]
DMSO100 mg/mL (203.01 mM)Ultrasonic, warming, and heat to 60°C[7]
DMSO65.63 mg/mL (204.84 mM)Sonication is recommended[8]
Ethanol60 mg/mL (187.27 mM)Sonication is recommended[8]
Water1 mg/mL (2.03 mM)Heat to 50°C[7]
Aqueous Media (pH 1-6.8)<1.2 mg/mL-[9]

Note: The molecular weight of Niraparib tosylate monohydrate is 510.61 g/mol .[3]

Storage and Stability of Stock Solutions

Proper storage of this compound stock solutions is crucial to maintain their stability and activity.

SolventStorage TemperatureDurationRecommendationsSource
Powder-20°C3 years-[6]
DMSO-80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture.[6][10]
DMSO-20°C1 month - 6 monthsAliquot to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture.[7][10]

Niraparib tosylate monohydrate is stable in the solid state and in acidic/basic aqueous solutions but can degrade in the presence of an oxidant.

Experimental Protocols

Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 510.61 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 25.53 mg of the compound.

  • Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for several minutes.

    • If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 10-15 minutes.[5]

    • Gentle warming to 37-60°C can also aid in dissolution.[7] Ensure the vial is tightly capped during warming.

    • Visually inspect the solution to ensure it is clear and free of particulates before use.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6][7][10]

Preparation of Working Solutions in Cell Culture Media

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Niraparib has low aqueous solubility, so it is crucial to dilute the DMSO stock solution in a manner that prevents precipitation.

Procedure:

  • Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium.

    • For example, to prepare a 100 µM working solution from a 50 mM stock, first prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of pre-warmed medium to get a 100 µM solution with 0.2% DMSO.

    • For lower concentrations, further dilute this intermediate solution in pre-warmed medium.

  • Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution into a larger volume of pre-warmed medium while vortexing may be sufficient. However, this method carries a higher risk of precipitation.

  • Final DMSO Concentration: Calculate the final DMSO concentration in your working solutions and ensure it is consistent across all experimental conditions, including the vehicle control.

  • Use Immediately: It is recommended to prepare fresh working solutions immediately before use.

Visualizations

Niraparib Signaling Pathway

Niraparib_Signaling_Pathway Niraparib Mechanism of Action cluster_dna_damage DNA Damage cluster_parp_inhibition PARP-Mediated Repair cluster_cell_fate Cellular Outcome Single-Strand Break Single-Strand Break PARP1_2 PARP-1 / PARP-2 Single-Strand Break->PARP1_2 recruits BER Base Excision Repair (BER) PARP1_2->BER activates DSB Double-Strand Breaks (DSBs) (during replication) PARP1_2->DSB leads to accumulation of SSBs, resulting in DSBs BER->Single-Strand Break repairs Niraparib Niraparib Niraparib->PARP1_2 inhibits Apoptosis Apoptosis / Cell Death DSB->Apoptosis induces (in HR-deficient cells)

Caption: Mechanism of action of Niraparib as a PARP inhibitor.

Experimental Workflow for In Vitro Assay

Experimental_Workflow General Workflow for In Vitro Assay with Niraparib cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare Niraparib Stock Solution (in DMSO) Prep_Working Prepare Working Solutions (in Culture Medium) Prep_Stock->Prep_Working Prep_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with Niraparib and Vehicle Control Prep_Cells->Treat_Cells Prep_Working->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform In Vitro Assay (e.g., Viability, Apoptosis) Incubate->Assay Data_Analysis Data Collection and Analysis Assay->Data_Analysis

References

Application Notes and Protocols for Cell-based Assays Using Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[2][3][4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP by Niraparib leads to the accumulation of unrepaired SSBs.[3][4] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), resulting in a phenomenon known as synthetic lethality and ultimately leading to cancer cell death.[2][4] Furthermore, Niraparib is known to induce "PARP trapping," where it stabilizes the PARP-DNA complex, preventing the enzyme's release from the site of damage and further enhancing its cytotoxic effect.[3][5]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of Niraparib tosylate hydrate in cancer cell lines.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Niraparib
TargetAssay TypeIC50 (nM)Reference
PARP-1Cell-free3.8
PARP-2Cell-free2.1
Intracellular PARPWhole cell4
Table 2: Cytotoxicity of Niraparib in Various Cancer Cell Lines
Cell LineCancer TypeBRCA StatusAssay TypeIC50 (µM)Reference
MDA-MB-436Breast AdenocarcinomaBRCA1 mutantCellTiter-Blue0.018
CAPAN-1Pancreatic AdenocarcinomaBRCA2 deficientCC500.09[2]
HeLaCervical CancerBRCA1-deficientCC500.034[2]
UWB1.289Ovarian CancerBRCA1 mutantMTS21.34[6]
PEO1Ovarian CancerBRCA2 mutantMTS7.487[6]
UWB1.289+BRCA1Ovarian CancerBRCA1 wild-typeMTS58.98[6]
MIA PaCa-2Pancreatic CancerBRCA proficientCellTiter-Glo26[7]
PANC-1Pancreatic CancerBRCA proficientCellTiter-Glo50[7]
OVCAR8Ovarian CancerBRCA proficientCellTiter-Glo20[7]
MDA-MB-231Triple-Negative Breast CancerBRCA wild-typeCell Viability≤20[8]
MDA-MB-468Triple-Negative Breast CancerBRCA wild-typeCell Viability<10[8]
HCC1937Triple-Negative Breast CancerBRCA1 mutantCell Viability11[8]
BT549Triple-Negative Breast CancerBRCA wild-typeCell Viability7[8]
HCC1143Triple-Negative Breast CancerBRCA wild-typeCell Viability9[8]
HCC70Triple-Negative Breast CancerBRCA wild-typeCell Viability4[8]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of Niraparib on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[7][9] Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the Niraparib dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Niraparib).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • MTT/MTS Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Niraparib that inhibits cell growth by 50%).

PARP Activity Assay (Cell-Based)

This assay measures the intracellular activity of PARP enzymes in response to Niraparib treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., hydrogen peroxide)

  • Cell lysis buffer

  • PARP activity assay kit (e.g., ELISA-based or NAD/NADH-Glo™ Assay)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with various concentrations of Niraparib for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 15-30 minutes).[2]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using the provided lysis buffer from the assay kit.

  • PARP Activity Measurement: Follow the manufacturer's instructions for the specific PARP activity assay kit. This typically involves incubating the cell lysate with a reaction mixture containing NAD+ and other substrates.

  • Data Acquisition: Measure the signal (e.g., colorimetric, luminescent) using a microplate reader.

  • Data Analysis: Normalize the PARP activity to the total protein concentration in each sample. Compare the PARP activity in Niraparib-treated cells to that of the untreated control to determine the inhibitory effect of the compound.

DNA Damage Assessment (γH2AX Immunofluorescence)

This protocol visualizes and quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[11][12]

Materials:

  • Cancer cell lines

  • Coverslips or chamber slides

  • Complete cell culture medium

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to attach overnight. Treat the cells with Niraparib at various concentrations for the desired duration (e.g., 24-72 hours).[13]

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.[14]

  • Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler). An increase in γH2AX foci indicates an increase in DNA double-strand breaks.[11][12]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell-based Assay with Niraparib start Seed Cells in Multi-well Plate incubation1 Incubate (24h) for Cell Adherence start->incubation1 treatment Treat with this compound (Varying Concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 assay Perform Cell-based Assay incubation2->assay viability Cell Viability Assay (e.g., MTT, MTS) assay->viability Option 1 parp_activity PARP Activity Assay assay->parp_activity Option 2 dna_damage DNA Damage Assay (γH2AX Staining) assay->dna_damage Option 3 data_acquisition Data Acquisition (e.g., Plate Reader, Microscope) viability->data_acquisition parp_activity->data_acquisition dna_damage->data_acquisition data_analysis Data Analysis (e.g., IC50 Calculation, Foci Quantification) data_acquisition->data_analysis end Results Interpretation data_analysis->end

Caption: Experimental workflow for evaluating Niraparib in cell-based assays.

G cluster_pathway Niraparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality cluster_hr_proficient HR Proficient Cells cluster_hr_deficient HR Deficient Cells (e.g., BRCA mutant) dna_damage DNA Single-Strand Break (SSB) parp PARP-1 / PARP-2 dna_damage->parp ber Base Excision Repair (BER) parp->ber recruits parp_trapping Trapped PARP-DNA Complex parp->parp_trapping stabilizes ber->dna_damage repairs niraparib Niraparib niraparib->parp inhibits niraparib->parp_trapping induces unrepaired_ssb Unrepaired SSB parp_trapping->unrepaired_ssb replication_fork Replication Fork Collapse unrepaired_ssb->replication_fork dsb Double-Strand Break (DSB) replication_fork->dsb hr_repair Homologous Recombination (HR) Repair dsb->hr_repair failed_hr Failed HR Repair dsb->failed_hr cell_survival Cell Survival hr_repair->cell_survival apoptosis Apoptosis / Cell Death failed_hr->apoptosis

Caption: Signaling pathway of Niraparib-induced synthetic lethality.

References

Application Note and Protocol: Western Blot Analysis of PARP Inhibition by Niraparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib is a highly potent and selective oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular machinery responsible for DNA repair.[1][3] Niraparib exerts its therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by Niraparib leads to an accumulation of DNA damage and subsequent cell death.[3][4] A key feature of Niraparib's mechanism is "PARP trapping," where it locks the PARP enzyme onto DNA, forming cytotoxic PARP-DNA complexes that are more lethal to cancer cells than the simple inhibition of PARP's enzymatic activity.[3] One of the hallmarks of apoptosis, or programmed cell death, induced by agents like Niraparib is the cleavage of PARP-1 by caspases. This results in the generation of an 89 kDa fragment, which can be readily detected by Western blot analysis, serving as a reliable biomarker for apoptosis.[5][6][7]

This application note provides a detailed protocol for the analysis of PARP inhibition by Niraparib using Western blotting to detect the cleavage of PARP-1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway in the context of DNA damage and the experimental workflow for the Western blot protocol.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Niraparib Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymerization PARP->PAR synthesizes PARP_Trap PARP Trapping PARP->PARP_Trap Cleaved_PARP Cleaved PARP-1 (89 kDa) PARP->Cleaved_PARP BER Base Excision Repair (BER) PAR->BER recruits DNA_Repair DNA Repair BER->DNA_Repair Niraparib Niraparib Niraparib->PARP inhibits & traps DSB Double-Strand Breaks (DSBs) PARP_Trap->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces Caspase Caspase Activation Apoptosis->Caspase Caspase->PARP cleaves

Caption: PARP-1 signaling in response to DNA damage and inhibition by Niraparib.

Western_Blot_Workflow start Start: Cell Culture & Niraparib Treatment cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Heat) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-PARP & Anti-Cleaved PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis of PARP cleavage.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., ovarian, breast, or prostate cancer cell lines) in 6-well plates or 10 cm dishes. Allow cells to adhere and reach 70-80% confluency.

  • Niraparib Preparation: Prepare a stock solution of Niraparib in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment with varying concentrations of Niraparib (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for inducing PARP cleavage.

  • Treatment: Treat the cells with the prepared concentrations of Niraparib. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine or etoposide).

Cell Lysis and Protein Extraction
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well or dish.[8][9]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C.

    • Anti-PARP (total): Detects both full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).

    • Anti-cleaved PARP-1 (Asp214): Specifically detects the 89 kDa fragment, which is a hallmark of apoptosis.[5]

    • Loading Control: Anti-β-actin or Anti-GAPDH to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the PARP and cleaved PARP bands should be normalized to the loading control.

Treatment GroupFull-Length PARP-1 (116 kDa) Relative IntensityCleaved PARP-1 (89 kDa) Relative IntensityRatio of Cleaved to Full-Length PARP-1
Vehicle Control1.00 ± 0.050.05 ± 0.010.05
Niraparib (10 nM)0.95 ± 0.040.15 ± 0.020.16
Niraparib (100 nM)0.75 ± 0.060.45 ± 0.050.60
Niraparib (1 µM)0.40 ± 0.050.85 ± 0.072.13
Niraparib (10 µM)0.15 ± 0.031.20 ± 0.108.00
Positive Control0.10 ± 0.021.50 ± 0.1215.00

Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the loading control and then to the vehicle control.

Interpretation of Results

  • Full-Length PARP-1 (116 kDa): A decrease in the intensity of this band with increasing concentrations of Niraparib suggests that the full-length protein is being cleaved.

  • Cleaved PARP-1 (89 kDa): An increase in the intensity of this band indicates the induction of apoptosis.[6][7]

  • Ratio of Cleaved to Full-Length PARP-1: This ratio provides a quantitative measure of the extent of apoptosis induced by the treatment. A higher ratio indicates a greater apoptotic response.

By following this protocol, researchers can effectively evaluate the ability of Niraparib to induce apoptosis by monitoring the cleavage of PARP-1. This method provides a robust and reliable way to assess the efficacy of Niraparib in a preclinical setting.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib tosylate hydrate, a potent and highly selective poly (ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical activity in various solid tumors, particularly those with deficiencies in DNA repair pathways.[1][2] Preclinical in vivo studies using animal models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of Niraparib, thereby providing a strong rationale for its clinical development. These application notes provide an overview of the established animal models and detailed protocols for assessing the in vivo efficacy of Niraparib.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks.[1] In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication. This accumulation of unresolved DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[2]

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell with Niraparib DNA_SSB Single-Strand DNA Break PARP PARP Activation (Recruitment & PARylation) DNA_SSB->PARP BER_SSBR Base Excision Repair/ Single-Strand Break Repair PARP->BER_SSBR DNA_Repair DNA Repaired BER_SSBR->DNA_Repair DNA_SSB_N Single-Strand DNA Break PARP_N PARP DNA_SSB_N->PARP_N Replication_Fork Replication Fork Collapse PARP_N->Replication_Fork Unrepaired SSB Niraparib Niraparib Niraparib->PARP_N DNA_DSB Double-Strand DNA Break Replication_Fork->DNA_DSB Cell_Death Apoptosis/ Cell Death DNA_DSB->Cell_Death Inhibition of HR Repair (e.g., BRCA mutation)

Mechanism of PARP Inhibition by Niraparib.

Animal Models for Efficacy Testing

A variety of animal models are utilized to evaluate the antitumor activity of Niraparib in vivo. The choice of model often depends on the cancer type and the specific scientific question being addressed.

1. Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice). CDX models are widely used due to their reproducibility and relatively low cost.

  • Triple-Negative Breast Cancer (TNBC):

    • MDA-MB-436: A BRCA1-mutant cell line that has shown sensitivity to Niraparib as a single agent.[3][4][5]

    • SUM149: A BRCA1-mutant cell line that has demonstrated some resistance to Niraparib monotherapy.[3][4][5]

    • MDA-MB-231Br: A BRCA-wild-type, brain-trophic cell line.[3][4][5]

  • Ovarian Cancer:

    • ID8: A murine ovarian cancer cell line used in immunocompetent C57BL/6 mice to study the effects of Niraparib on the tumor microenvironment.[6][7]

    • A2780: A BRCA-wild-type human ovarian cancer cell line.[8]

  • Prostate Cancer:

    • PC-3M-luc-C6: A human prostate cancer cell line used for both subcutaneous and bone metastasis models.[9]

    • VCaP and Myc-CaP: Human and mouse prostate cancer models, respectively, used to study Niraparib in combination with androgen receptor-targeted therapies.[10]

  • Colorectal Cancer:

    • HT29 and HCT116: Human colorectal cancer cell lines used to evaluate Niraparib in combination with chemotherapy.[11]

  • Esophageal Squamous Cell Carcinoma:

    • KYSE-30: A human esophageal squamous cell carcinoma cell line used to assess Niraparib as a radiosensitizer.[12]

2. Patient-Derived Xenograft (PDX) Models: PDX models are established by directly implanting fresh tumor tissue from a patient into immunodeficient mice.[13][14] These models are considered to better recapitulate the heterogeneity and molecular characteristics of the original tumor.[13][15] PDX models have been instrumental in evaluating Niraparib efficacy in ovarian cancer, including rare subtypes, and can help identify potential biomarkers of response and resistance.[15][16]

  • Ovarian Cancer: PDX models have been used to test the sensitivity of various ovarian cancer subtypes to Niraparib and to correlate efficacy with the tumor's molecular profile.[15][16]

  • Prostate Cancer: PDX models are valuable for studying Niraparib in the context of castration-resistant prostate cancer (CRPC).

Experimental Protocols

Below are detailed protocols for key in vivo experiments to assess the efficacy of Niraparib.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Niraparib Administration (Oral Gavage) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell + Niraparib DNA_Damage_N DNA Damage HR_Repair_N Homologous Recombination Repair (Functional) DNA_Damage_N->HR_Repair_N PARP_Repair_N PARP-mediated Repair (Functional) DNA_Damage_N->PARP_Repair_N Viability_N Cell Viability HR_Repair_N->Viability_N PARP_Repair_N->Viability_N DNA_Damage_C DNA Damage HR_Repair_C Homologous Recombination Repair (Defective) DNA_Damage_C->HR_Repair_C PARP_Repair_C PARP-mediated Repair (Inhibited) DNA_Damage_C->PARP_Repair_C Lethality_C Synthetic Lethality HR_Repair_C->Lethality_C PARP_Repair_C->Lethality_C Niraparib Niraparib Niraparib->PARP_Repair_C

References

Application Notes and Protocols: Colony Formation Assay with Niraparib Tosylate Hydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method to determine the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for conducting a colony formation assay to evaluate the efficacy of Niraparib tosylate hydrate, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. Niraparib is a clinically approved targeted therapy that induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3] By inhibiting PARP-mediated repair of DNA single-strand breaks, Niraparib leads to the accumulation of double-strand breaks during DNA replication, which are lethal in HRR-deficient cells.[1][3][4] This protocol is designed to be a comprehensive guide for researchers investigating the anti-proliferative effects of Niraparib in various cancer cell lines.

Data Presentation

Quantitative data from the colony formation assay should be summarized in a clear and structured format to facilitate comparison between different treatment conditions. The following tables provide a template for organizing your results.

Table 1: Plating Efficiency of Control Cells

ReplicateNumber of Cells SeededNumber of Colonies FormedPlating Efficiency (%)
1
2
3
Average
SD

Table 2: Surviving Fraction after this compound Treatment

Niraparib Conc. (µM)ReplicateNumber of Colonies FormedSurviving Fraction
0 (Control)1
2
3
Average
SD
Conc. 11
2
3
Average
SD
Conc. 21
2
3
Average
SD
Conc. 31
2
3
Average
SD

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing a colony formation assay with this compound treatment.

Materials and Reagents
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well cell culture plates

  • Sterile serological pipettes and pipette tips

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Fixation solution (e.g., 100% cold methanol or 4% paraformaldehyde in PBS)

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)[5]

  • Deionized or distilled water

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Colony Formation Assay Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 6-well plates at a low density. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well. This is to ensure that individual colonies can form without merging.

    • Incubate the plates overnight at 37°C with 5% CO2 to allow the cells to attach.

  • Niraparib Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested concentration range to start with is 1-10 µM.[6][7] Always include a vehicle control (DMSO) at the same final concentration as in the highest Niraparib treatment group.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Niraparib or the vehicle control.

    • Incubate the plates for the desired treatment duration. This can be continuous exposure for the entire duration of colony formation (typically 7-14 days) or a shorter exposure followed by replacement with fresh, drug-free medium. The incubation time will depend on the cell line's doubling time.

  • Colony Formation:

    • Incubate the plates for 7-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.

    • Monitor the plates periodically to check for colony growth and medium color. If the medium changes color (indicating a pH change), it should be carefully replaced with fresh medium (with or without Niraparib, depending on the experimental design).

  • Fixation and Staining:

    • Once the colonies are of an appropriate size, carefully aspirate the medium from each well.

    • Gently wash the wells once with PBS.

    • Add 1-2 mL of fixation solution (e.g., 100% cold methanol) to each well and incubate for 10-15 minutes at room temperature.[8]

    • Aspirate the fixation solution.

    • Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.[5]

    • Carefully remove the staining solution and wash the wells with deionized water until the excess stain is removed.

    • Allow the plates to air dry completely at room temperature.

  • Colony Counting and Data Analysis:

    • Once dry, the plates can be imaged using a scanner or a camera.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using imaging software like ImageJ.

    • Calculate Plating Efficiency (PE):

      • PE (%) = (Number of colonies formed in control wells / Number of cells seeded in control wells) x 100[9]

    • Calculate Surviving Fraction (SF):

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))[10]

Mandatory Visualizations

Signaling Pathway Diagram

Niraparib_Mechanism_of_Action cluster_DNA_Repair DNA Repair Pathways cluster_Niraparib Niraparib Action ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb ber Base Excision Repair (BER) parp->ber initiates cell_survival Cell Survival ber->cell_survival leads to hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by apoptosis Apoptosis dsb->apoptosis unrepaired leads to hrr->cell_survival leads to brca BRCA1/2 Proficient brca_mut BRCA1/2 Deficient niraparib Niraparib niraparib->parp inhibits

Caption: Mechanism of action of Niraparib as a PARP inhibitor.

Experimental Workflow Diagram

Colony_Formation_Assay_Workflow start Start cell_culture 1. Cell Culture (~80% confluency) start->cell_culture cell_seeding 2. Cell Seeding (200-1000 cells/well in 6-well plates) cell_culture->cell_seeding treatment 3. Niraparib Treatment (Varying concentrations + Vehicle control) cell_seeding->treatment incubation 4. Incubation (7-14 days at 37°C, 5% CO2) treatment->incubation fixation 5. Fixation (100% cold methanol, 10-15 min) incubation->fixation staining 6. Staining (0.5% Crystal Violet, 20-30 min) fixation->staining analysis 7. Colony Counting & Data Analysis (Calculate Plating Efficiency & Surviving Fraction) staining->analysis end End analysis->end

Caption: Experimental workflow for the colony formation assay.

References

Application Notes: Immunohistochemical Analysis of PARP1 Expression in Niraparib-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, primarily facilitating the base excision repair (BER) pathway.

Niraparib is a potent and selective oral inhibitor of PARP1 and PARP2. Its mechanism of action is twofold: it competitively inhibits the catalytic activity of PARP, preventing the repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to a stalled fork and the formation of a more lethal double-strand break (DSB). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality. Secondly, Niraparib "traps" PARP enzymes on the DNA, creating cytotoxic PARP-DNA complexes that further disrupt DNA replication and are highly toxic to cancer cells.

Immunohistochemistry (IHC) is a powerful technique to visualize the expression and subcellular localization of PARP1 protein in tissue samples. Assessing baseline PARP1 expression in tumor tissues can be crucial for confirming the presence of the drug target. While Niraparib's primary effect is on PARP1 activity rather than its expression level, monitoring downstream markers of DNA damage via IHC provides critical pharmacodynamic evidence of the drug's biological effects in situ. These application notes provide a comprehensive protocol for the immunohistochemical staining of PARP1 and key pharmacodynamic markers in formalin-fixed, paraffin-embedded (FFPE) tissues.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism by which Niraparib inhibits this process, leading to synthetic lethality in HR-deficient cells.

PARP1_Niraparib_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Niraparib Intervention cluster_2 Cell Fate (HR Status Dependent) cluster_HR_proficient HR Proficient Cell cluster_HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired PARylation PARylation (Auto & Substrate) PARP1->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair leads to Niraparib Niraparib Niraparib->PARP1 inhibits & traps DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair HR_Deficient Defective HR Repair DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death HR_Deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of PARP1 inhibition by Niraparib.

Experimental Workflow for PARP1 Immunohistochemistry

The diagram below outlines the major steps for performing PARP1 IHC on FFPE tissue sections, from sample preparation to final analysis.

IHC_Workflow start Start: FFPE Tissue Block sectioning 1. Sectioning (4-5 µm sections) start->sectioning deparaffin 2. Deparaffinization & Rehydration (Xylene & Ethanol Series) sectioning->deparaffin retrieval 3. Antigen Retrieval (Heat-Induced, HIER) deparaffin->retrieval blocking_peroxidase 4. Peroxidase Blocking (e.g., 3% H2O2) retrieval->blocking_peroxidase blocking_nonspecific 5. Non-specific Binding Block (e.g., Normal Goat Serum) blocking_peroxidase->blocking_nonspecific primary_ab 6. Primary Antibody Incubation (Anti-PARP1 Ab) blocking_nonspecific->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Detection (DAB Chromogen) secondary_ab->detection counterstain 9. Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount 10. Dehydration & Mounting counterstain->dehydrate_mount imaging 11. Slide Scanning & Imaging dehydrate_mount->imaging analysis 12. Quantitative Analysis (e.g., H-SCORE) imaging->analysis end End: Data Interpretation analysis->end

Caption: Standard workflow for PARP1 IHC on FFPE tissues.

Data Presentation

Table 1: Baseline PARP1 Protein Expression in Tumor Tissues

Immunohistochemical analysis of PARP1 is primarily used to confirm the presence and localization of the drug target within the tumor tissue prior to treatment. High expression of PARP1 has been associated with prognosis in several cancer types.[1][2] The following table is a template for summarizing semi-quantitative PARP1 expression data using the H-SCORE method, which incorporates both the percentage of positive cells and their staining intensity.

Sample IDTissue TypeHistological SubtypePARP1 Staining Intensity (0, 1+, 2+, 3+)Percentage of Positive Cells (%)H-SCORE*PARP1 Expression Level
Patient-001Ovarian CancerHigh-Grade Serous3+80240High
Patient-002Ovarian CancerHigh-Grade Serous2+90180High
Patient-003Breast CancerTriple-Negative1+6060Low
Patient-004Breast CancerTriple-Negative3+3090Moderate
NTC-001Normal OvaryN/A1+1010Low

*H-SCORE = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells). Range: 0-300.

Table 2: Pharmacodynamic Effects of Niraparib Treatment on DNA Damage Markers

The biological activity of Niraparib is best assessed by measuring downstream pharmacodynamic biomarkers. Inhibition of PARP1 leads to an accumulation of DNA double-strand breaks, which can be visualized by IHC for phosphorylated H2AX (γH2A.X). The following table shows representative quantitative data for this key marker in paired pre- and post-treatment tumor biopsies.

Sample IDTreatment StatusγH2A.X Positive Nuclei (%)Fold ChangeInterpretation
Patient-001Pre-Niraparib8-Low DNA Damage
Patient-001Post-Niraparib455.6Target Engagement
Patient-002Pre-Niraparib12-Low DNA Damage
Patient-002Post-Niraparib584.8Target Engagement
Placebo-001Pre-Treatment10-Low DNA Damage
Placebo-001Post-Treatment111.1No Effect

Experimental Protocols

Protocol 1: Immunohistochemistry for PARP1 in FFPE Tissues

This protocol describes a standard method for detecting PARP1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a chromogenic detection system.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBST

  • Primary Antibody: Rabbit anti-PARP1 polyclonal or monoclonal antibody (dilution to be optimized, e.g., 1:100 - 1:500)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit

  • Counterstain: Harris' Hematoxylin

  • Mounting Medium (permanent)

2. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 times for 10 minutes each.

  • Immerse in 100% ethanol: 2 times for 5 minutes each.

  • Immerse in 95% ethanol: 1 time for 3 minutes.

  • Immerse in 70% ethanol: 1 time for 3 minutes.

  • Rinse thoroughly with dH₂O for 5 minutes.

3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)

  • Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.

  • Immerse slides in the hot buffer and incubate for 20 minutes.

  • Remove from heat and allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides in dH₂O and then in Wash Buffer.

4. Staining Procedure

  • Peroxidase Block: Incubate sections in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidase activity.

  • Rinse slides 3 times with Wash Buffer for 5 minutes each.

  • Blocking: Incubate sections with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody: Drain blocking buffer (do not rinse) and incubate sections with the anti-PARP1 primary antibody at the optimized dilution. Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides 3 times with Wash Buffer for 5 minutes each.

  • Secondary Antibody: Incubate sections with the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution for 30-60 minutes at room temperature.

  • Rinse slides 3 times with Wash Buffer for 5 minutes each.

  • Detection: Prepare the DAB chromogen solution according to the manufacturer's instructions. Apply to sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Stop the reaction by rinsing the slides in dH₂O.

5. Counterstaining and Mounting

  • Immerse slides in Hematoxylin for 1-2 minutes.

  • "Blue" the sections by rinsing in running tap water.

  • Dehydration: Immerse slides in 70% ethanol, 95% ethanol, and 100% ethanol (2 times) for 3 minutes each.

  • Immerse slides in xylene: 2 times for 5 minutes each.

  • Apply a coverslip using a permanent mounting medium.

Protocol 2: Quantification of PARP1 Staining (H-SCORE Method)
  • Image Acquisition: Acquire high-resolution digital images of the stained slides using a whole-slide scanner or a microscope-mounted camera.

  • Scoring: A pathologist or trained scientist should evaluate the staining. PARP1 typically shows strong nuclear positivity.[3]

  • Assess Staining Intensity: Score the intensity of the nuclear staining in tumor cells as: 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

  • Estimate Percentage of Positive Cells: For each intensity level, estimate the percentage of tumor cells stained at that level.

  • Calculate H-SCORE: Use the following formula:

    • H-SCORE = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells)

    • The final score will range from 0 to 300.

  • Categorization: Define thresholds for expression levels (e.g., Low: 0-50, Moderate: 51-150, High: 151-300). These thresholds should be validated for the specific tumor type and antibody used.

Interpretation of Results

  • PARP1 Localization: In most tissues, PARP1 is a nuclear protein.[3] The presence of strong, clear nuclear staining in tumor cells confirms the expression of the target. Cytoplasmic staining has also been reported and its significance may vary by tumor type.

  • Baseline Expression: High baseline PARP1 expression may be associated with a more aggressive tumor phenotype in some cancers.[1] IHC confirms that the target for Niraparib is present in the tumor.

  • Pharmacodynamic Assessment: A significant increase in the percentage of γH2A.X-positive tumor cells in post-treatment biopsies compared to pre-treatment samples is a strong indicator of Niraparib-induced DNA damage and demonstrates effective target engagement and biological activity of the drug.[4]

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Niraparib Tosylate Hydrate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a targeted therapy primarily used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][2] Its primary mechanism of action involves the inhibition of PARP enzymes (PARP-1 and PARP-2), which play a critical role in DNA repair.[1][3] By inhibiting PARP, Niraparib leads to an accumulation of DNA single-strand breaks, which, during DNA replication, are converted into lethal double-strand breaks in cancer cells, ultimately inducing apoptosis.[3][4] This process is particularly effective in tumors with pre-existing defects in homologous recombination repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[5]

Recent studies have also uncovered an off-target mechanism of Niraparib-induced apoptosis. It has been shown to inhibit the SRC/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes cell survival by upregulating anti-apoptotic proteins like Bcl-xL and Mcl-1.[6][7] By inhibiting this pathway, Niraparib downregulates these anti-apoptotic proteins and upregulates pro-apoptotic caspases, contributing to its cell-killing effects, even in cancer cells without BRCA mutations.[5][6]

This document provides detailed application notes and protocols for the analysis of apoptosis induced by Niraparib tosylate hydrate using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following tables summarize quantitative data from various studies on Niraparib-induced apoptosis in different cancer cell lines.

Table 1: Dose-Dependent Induction of Apoptosis by Niraparib

Cell LineCancer TypeNiraparib Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V+)Reference
MIA PaCa-2Pancreatic Ductal Adenocarcinoma1072Increased significantly[8]
MIA PaCa-2Pancreatic Ductal Adenocarcinoma2072Increased dramatically[8]
OVCAR8Ovarian Cancer1072Increased significantly[8]
OVCAR8Ovarian Cancer2072Increased dramatically[8]
A2780Ovarian Cancer548~10% increase over control[2]
SKOV3Ovarian Cancer548~10% increase over control[2]

Table 2: Time-Course of Niraparib-Induced Apoptosis

Cell LineCancer TypeNiraparib Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V+)Reference
KMCH-1CholangiocarcinomaNot Specified72Significant increase[9]
CHNG31CholangiocarcinomaNot Specified72Significant increase[9]

Table 3: Effect of Niraparib on Apoptosis-Related Proteins

Cell LineCancer TypeNiraparib TreatmentEffect on Protein ExpressionReference
MultipleCholangiocarcinomaNot SpecifiedSuppression of BCL2, BCL-XL, and MCL1[9]
OVCAR8Ovarian Cancer10-20 µMUpregulation of CASP3, CASP8, CASP9; Downregulation of BCL-XL[6]
MIA PaCa-2Pancreatic Ductal Adenocarcinoma10-20 µMUpregulation of CASP3, CASP8, CASP9; Downregulation of BCL-XL[6]
PEO1, UWB1.289Ovarian Cancer8 µMIncreased cleaved-PARP and cleaved-Caspase 3[10]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cancer cell line of interest (e.g., OVCAR8, MIA PaCa-2) in a 6-well plate at a density of 2-5 x 10^5 cells per well in the appropriate complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Niraparib Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM).

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Niraparib. Include a vehicle control (medium with the same concentration of DMSO used for the highest Niraparib concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will also be stained by the nuclear dye Propidium Iodide (PI).

Materials:

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer it to a centrifuge tube.

    • Wash the adherent cells once with PBS.

    • Detach the cells using a gentle cell scraper or a brief treatment with Trypsin-EDTA.

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS and gently vortex.

    • Repeat the centrifugation and washing step once more.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

  • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant - this population is often minimal with apoptosis-inducing agents).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Apoptosis Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed Cancer Cells incubation_24h Incubate for 24h cell_seeding->incubation_24h niraparib_treatment Treat with this compound incubation_24h->niraparib_treatment incubation_treatment Incubate for 24-72h niraparib_treatment->incubation_treatment harvest_cells Harvest Cells incubation_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_annexin_v Add Annexin V-FITC resuspend_buffer->add_annexin_v incubation_annexin Incubate 15 min (dark) add_annexin_v->incubation_annexin add_pi Add Propidium Iodide incubation_annexin->add_pi flow_cytometry Analyze on Flow Cytometer add_pi->flow_cytometry gating Gate Populations flow_cytometry->gating quantification Quantify Apoptotic Cells gating->quantification

Caption: Experimental workflow for analyzing Niraparib-induced apoptosis.

signaling_pathways cluster_parp PARP Inhibition Pathway cluster_stat3 SRC/STAT3 Inhibition Pathway niraparib_parp Niraparib parp PARP1/2 niraparib_parp->parp inhibits ssb Single-Strand DNA Breaks parp->ssb repairs dsb Double-Strand DNA Breaks ssb->dsb leads to apoptosis_parp Apoptosis dsb->apoptosis_parp niraparib_stat3 Niraparib src SRC Kinase niraparib_stat3->src inhibits stat3 STAT3 src->stat3 activates bclxl Bcl-xL / Mcl-1 (Anti-apoptotic) stat3->bclxl upregulates caspases Caspases (Pro-apoptotic) stat3->caspases downregulates apoptosis_stat3 Apoptosis bclxl->apoptosis_stat3 inhibits caspases->apoptosis_stat3 induces

Caption: Dual mechanisms of Niraparib-induced apoptosis.

References

Application Notes and Protocols: Preclinical Evaluation of Niraparib Tosylate Hydrate in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant clinical activity in various cancers, particularly those with deficiencies in DNA damage repair pathways. Preclinical studies have explored the synergistic potential of combining niraparib with traditional cytotoxic chemotherapies. This document provides a detailed overview of the preclinical data and methodologies used to evaluate the efficacy of niraparib tosylate hydrate in combination with chemotherapeutic agents such as temozolomide, carboplatin, and irinotecan. The included protocols are intended to serve as a guide for researchers designing and conducting similar preclinical investigations.

Key Findings from Preclinical Models

The combination of niraparib with various chemotherapy agents has consistently shown enhanced anti-tumor activity in preclinical models compared to monotherapy. This synergy is primarily attributed to niraparib's mechanism of action, which involves the inhibition of PARP enzymes, leading to the accumulation of single-strand DNA breaks. When combined with DNA-damaging chemotherapies, this effect is amplified, resulting in increased double-strand breaks and subsequent cancer cell death, a concept known as synthetic lethality.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the combination of niraparib with temozolomide, irinotecan, and carboplatin.

Table 1: Synergistic Effects of Niraparib and Temozolomide in Ewing's Sarcoma Xenograft Models [1]

Tumor ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)
CTG-0816Niraparib50-100 mg/kg/day, p.o.Minimal to Modest (0-65%)
Temozolomide25-50 mg/kg/day, p.o.Minimal to Modest (0-65%)
Niraparib + TemozolomideNiraparib (full dose) + Temozolomide (reduced dose)Complete Tumor Regression
CTG-0142Niraparib50-100 mg/kg/day, p.o.Minimal to Modest (0-65%)
Temozolomide25-50 mg/kg/day, p.o.Minimal to Modest (0-65%)
Niraparib + TemozolomideNiraparib (full dose) + Temozolomide (reduced dose)Complete Tumor Regression

Table 2: Efficacy of Niraparib and Irinotecan Combination in Colorectal Cancer Xenograft Models [2]

Xenograft ModelTreatment GroupNiraparib Dose (mpk, p.o., q.d., 5 days/week)Irinotecan Dose (mpk, i.p., weekly)Average Tumor Volume at Day 28 (mm³)
HCT116 (MSI)Irinotecan alone-100225
Niraparib (50) + Irinotecan50100120
Niraparib (25) + Irinotecan25100101
Niraparib (10) + Irinotecan10100166
HT29 (MSS)Irinotecan alone-100-
Niraparib + Irinotecan50, 25, or 10100Greater tumor growth inhibition than irinotecan alone

Signaling Pathways

The synergistic effect of niraparib and chemotherapy is rooted in their combined impact on DNA damage and repair pathways. Chemotherapy induces DNA lesions, and niraparib prevents their repair by inhibiting PARP, leading to the accumulation of cytotoxic double-strand breaks. This overwhelming DNA damage can trigger cell cycle arrest and apoptosis. Furthermore, the accumulation of cytoplasmic DNA fragments resulting from this damage can activate the cGAS-STING pathway, leading to an anti-tumor immune response.

DNA_Damage_Response_Pathway cluster_chemo Chemotherapy cluster_niraparib This compound cluster_cell Cancer Cell chemo e.g., Temozolomide, Carboplatin, Irinotecan DNA_damage DNA Single-Strand Breaks (SSBs) chemo->DNA_damage Induces DSBs DNA Double-Strand Breaks (DSBs) chemo->DSBs Directly Induces (some agents) niraparib Niraparib PARP PARP Enzyme niraparib->PARP Inhibits (Trapping) DNA_damage->DSBs Replication Fork Collapse DNA_damage->PARP Activates HR Homologous Recombination (HR) Repair DSBs->HR Repaired by cell_cycle_arrest Cell Cycle Arrest DSBs->cell_cycle_arrest BER Base Excision Repair (BER) PARP->BER Mediates BER->DNA_damage Repairs HR->DSBs apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Combined effect of chemotherapy and niraparib on the DNA Damage Response pathway.

cGAS_STING_Pathway cluster_treatment Niraparib + Chemotherapy cluster_cell_interior Cancer Cell Cytoplasm cluster_nucleus Nucleus treatment Combined Treatment DNA_fragments Cytosolic DNA Fragments treatment->DNA_fragments Increased Accumulation cGAS cGAS DNA_fragments->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER membrane) cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (active) IRF3->pIRF3 type1_ifn Type I Interferons (IFN-α/β) pIRF3->type1_ifn Induces Secretion ISGs Interferon-Stimulated Genes (ISGs) (e.g., PD-L1, chemokines) pIRF3->ISGs Upregulates Transcription type1_ifn->ISGs Autocrine/Paracrine Signaling

Caption: Activation of the cGAS-STING pathway by niraparib and chemotherapy combination.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the preclinical efficacy of niraparib in combination with chemotherapy.

Cell Viability Assay (MTT/MTS/CCK-8)

Objective: To determine the cytotoxic effects of niraparib and chemotherapy, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (e.g., DMSO or SDS for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of niraparib and the chemotherapeutic agent in complete medium.

  • Remove the medium from the wells and add 100 µL of medium containing the drugs, either as single agents or in combination, at various concentrations. Include vehicle-only controls.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For MTS/CCK-8: Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for each treatment and use software such as CompuSyn to calculate the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by niraparib and chemotherapy combinations.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Niraparib and chemotherapeutic agent

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with niraparib and/or chemotherapy at predetermined concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blot Analysis

Objective: To investigate the effects of niraparib and chemotherapy on the expression and activation of proteins involved in DNA damage response and apoptosis.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-γH2AX, anti-cleaved caspase-3, anti-p-STING, anti-p-TBK1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of niraparib and chemotherapy combinations in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line or patient-derived xenograft (PDX) tissue

  • Matrigel (optional)

  • Niraparib formulation for oral gavage

  • Chemotherapeutic agent for appropriate route of administration (e.g., intraperitoneal injection)

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice. For PDX models, implant small tumor fragments.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, niraparib alone, chemotherapy alone, combination).

  • Drug Administration: Administer drugs according to the planned schedule. For example, niraparib at 50 mg/kg daily by oral gavage and irinotecan at 100 mg/kg weekly by intraperitoneal injection.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to monotherapies. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines treatment_vitro Treat with Niraparib +/- Chemotherapy cell_culture->treatment_vitro xenograft Establish Xenograft Model cell_culture->xenograft Implant Cells viability_assay Cell Viability Assay (MTT/MTS/CCK-8) treatment_vitro->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment_vitro->apoptosis_assay western_blot Western Blot treatment_vitro->western_blot treatment_vivo Treat Mice with Niraparib +/- Chemotherapy xenograft->treatment_vivo monitoring Monitor Tumor Growth & Animal Health treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data strongly support the combination of this compound with various chemotherapeutic agents as a promising strategy to enhance anti-tumor efficacy. The detailed protocols provided herein offer a framework for researchers to further investigate these synergistic interactions in different cancer models. A thorough understanding of the underlying molecular mechanisms, particularly the interplay between DNA damage repair and innate immune signaling, will be crucial for the successful clinical translation of these combination therapies.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Niraparib tosylate hydrate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Niraparib tosylate hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: Niraparib tosylate monohydrate is characterized as a low-solubility compound.[1][2][3] Its aqueous solubility is generally less than 1.2 mg/mL across the physiological pH range of 1 to 6.8.[4] The aqueous free base solubility is reported to be between 0.7 mg/mL and 1.1 mg/mL and is independent of pH below its pKa of 9.95.[5]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its low aqueous solubility, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, a stock solution of up to 99 mg/mL in fresh DMSO can be prepared.[6] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C for up to 6 months or -80°C for up to a year to prevent degradation from repeated freeze-thaw cycles.[7][8]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or TRIS?

A3: Direct dissolution in aqueous buffers is challenging due to the compound's low solubility. While theoretically possible to achieve concentrations up to its maximum aqueous solubility (around 1 mg/mL), it may be a slow process and the resulting solution may be prone to precipitation. For most applications requiring a homogenous solution, preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer is the recommended approach.

Q4: What is the Biopharmaceutics Classification System (BCS) class of Niraparib tosylate monohydrate?

A4: Niraparib tosylate monohydrate is classified as a BCS Class II compound, which means it has low solubility and high permeability.[2][4] This classification highlights the importance of formulation strategies to enhance its dissolution for adequate bioavailability.

Troubleshooting Guide: Low Solubility in Aqueous Buffers

This guide provides a systematic approach to addressing common issues with the solubility of this compound in your experiments.

Problem 1: Difficulty dissolving the compound directly in an aqueous buffer.
  • Root Cause: The inherent low aqueous solubility of this compound.

  • Recommended Solution: Prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute it to the final desired concentration in your aqueous buffer.

    • dot

      cluster_workflow Recommended Dissolution Workflow A Weigh Niraparib tosylate hydrate B Add fresh DMSO to desired stock concentration (e.g., 50 mg/mL) A->B C Vortex or sonicate until fully dissolved B->C D Serially dilute stock solution into aqueous buffer to final working concentration C->D

    • Caption: Recommended workflow for preparing this compound solutions.

Problem 2: Precipitation is observed after diluting the DMSO stock solution into an aqueous buffer.
  • Root Cause 1: The final concentration in the aqueous buffer exceeds the solubility limit of this compound.

  • Troubleshooting Step 1: Decrease the final concentration of this compound in your aqueous buffer.

  • Root Cause 2: The percentage of the organic co-solvent (DMSO) in the final solution is too low to maintain solubility.

  • Troubleshooting Step 2: Increase the percentage of DMSO in the final solution. However, be mindful of the potential effects of DMSO on your experimental system. It is crucial to have a vehicle control with the same final DMSO concentration.

  • Root Cause 3: The buffer composition or pH is unfavorable for solubility. Although solubility is largely pH-independent in the physiological range, extreme pH values or high salt concentrations in the buffer could affect solubility.

  • Troubleshooting Step 3: Test different aqueous buffers or adjust the pH of your current buffer.

    • dot

      Start Precipitation Observed in Aqueous Buffer Q1 Is the final concentration below 1 mg/mL? Start->Q1 A1_Yes Yes Q1->A1_Yes Proceed A1_No No, reduce final concentration Q1->A1_No Action Q2 Is DMSO concentration in final solution sufficient? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Proceed A2_No No, increase DMSO % (with vehicle control) Q2->A2_No Action Q3 Is buffer composition optimal? A2_Yes->Q3 A3_Yes Yes, consider other factors (temperature, storage) Q3->A3_Yes Proceed A3_No No, test alternative buffers or adjust pH Q3->A3_No Action

    • Caption: Troubleshooting decision tree for precipitation issues.

Problem 3: The compound precipitates out of solution during storage.
  • Root Cause: The solution is supersaturated, or the storage conditions are not optimal.

  • Recommended Solution:

    • Storage of Stock Solutions: Store DMSO stock solutions at -20°C or -80°C.

    • Storage of Working Solutions: Aqueous working solutions should ideally be prepared fresh before each experiment. If short-term storage is necessary, keep the solution at 4°C and visually inspect for any precipitation before use. Avoid freeze-thaw cycles of aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous/fresh DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder into a sterile tube.

    • Add the appropriate volume of fresh DMSO to achieve a 50 mg/mL concentration.

    • Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cellular Assays
  • Materials:

    • 50 mg/mL this compound stock solution in DMSO

    • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Thaw a vial of the 50 mg/mL stock solution.

    • Perform serial dilutions of the stock solution in the cell culture medium or buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to minimize solvent toxicity to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.

    • Use the freshly prepared working solution immediately.

Protocol 3: Preparation of a Dosing Solution for In Vivo Studies

For in vivo applications, co-solvents and surfactants are often used to improve and maintain the solubility of the compound.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (example for a 2.5 mg/mL solution):

    • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

    • In a separate tube, add the following in order, ensuring complete mixing after each addition:

      • 10% DMSO (from the stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% saline

    • This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.[9]

    • The prepared dosing solution should be used immediately.

Data Summary

Solvent/Buffer System Reported Solubility Notes Reference(s)
Aqueous Buffers (pH 1-6.8)< 1.2 mg/mLpH-independent below pKa 9.95[4]
WaterInsoluble
DMSO~50-99 mg/mLFresh, anhydrous DMSO is recommended.[6][9]
EthanolInsoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation for in vivo studies.[9]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLAn alternative in vivo formulation.[9]
10% DMSO, 90% corn oil≥ 2.5 mg/mLAn oil-based formulation for in vivo use.[9]

References

Technical Support Center: Optimizing Niraparib Tosylate Hydrate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Niraparib tosylate hydrate in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and highly selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, Niraparib prevents the repair of these breaks. In cells with deficient double-strand break (DSB) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs lead to the accumulation of DSBs during DNA replication. This overwhelming DNA damage results in genomic instability and ultimately, cell death, a concept known as synthetic lethality.[2][3] Niraparib can also trap PARP enzymes on damaged DNA, which is a highly cytotoxic event that contributes to its anti-cancer activity.[3][4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

This compound is sparingly soluble in water but has good solubility in dimethyl sulfoxide (DMSO).[5][6] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[7] Repeated freeze-thaw cycles should be avoided.

Q3: What is a typical working concentration range for Niraparib in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific endpoint being measured. In vitro studies have reported a wide range of effective concentrations, from nanomolar to micromolar ranges.

  • For PARP inhibition assays in whole cells: EC50 values are in the low nanomolar range (e.g., 4 nM).[8]

  • For antiproliferative and cytotoxic effects: IC50 values can range from the low nanomolar to high micromolar range depending on the cell line's genetic background (e.g., BRCA status).[9][10]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guide

Q1: I am observing high levels of cell death even at low concentrations of Niraparib. What could be the cause?

  • Cell Line Sensitivity: Some cell lines, particularly those with inherent DNA repair deficiencies (e.g., BRCA mutations), are highly sensitive to PARP inhibitors.[9] You may need to use a lower concentration range for these cells.

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you have an appropriate vehicle control (cells treated with the same concentration of DMSO as the highest Niraparib dose).[11]

  • Incorrect Stock Concentration: Double-check the calculations for your stock solution and dilutions. An error in calculation can lead to unintentionally high concentrations.

Q2: My Niraparib solution appears to have precipitated in the cell culture medium. How can I prevent this?

  • Solubility Limits: Niraparib has limited aqueous solubility.[12] When diluting the DMSO stock solution into your aqueous cell culture medium, ensure that the final concentration does not exceed its solubility limit.

  • Preparation Method: When preparing the working solution, add the Niraparib stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

  • Fresh Dilutions: Prepare fresh dilutions of Niraparib in culture medium for each experiment. Do not store diluted solutions for extended periods.

Q3: I am not observing the expected effect of Niraparib on my cells. What should I check?

  • Cell Line Characteristics: Confirm the DNA repair status of your cell line. The "synthetic lethality" mechanism of Niraparib is most pronounced in cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[13][14]

  • Drug Activity: Ensure that your this compound is of high quality and has not degraded. If possible, test its activity in a positive control cell line known to be sensitive to PARP inhibitors.

  • Experimental Duration: The effects of Niraparib, such as decreased cell viability or induction of apoptosis, may take time to become apparent. Consider extending the incubation time of your experiment (e.g., from 24 hours to 48 or 72 hours).[10][15]

Data Presentation

Table 1: Reported IC50 Values of Niraparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusIC50 (µM)Assay DurationReference
PEO1Ovarian CancerBRCA2 mutant7.48724 h[9]
UWB1.289Ovarian CancerBRCA1 mutant21.3424 h[9]
UWB1.289+BRCA1Ovarian CancerBRCA1 wild-type58.9824 h[9]
MIA PaCa-2Pancreatic CancerBRCA proficient2648 h[10]
PANC-1Pancreatic CancerBRCA proficient5048 h[10]
Capan-1Pancreatic CancerBRCA2 deficient1548 h[10]
OVCAR8Ovarian CancerBRCA proficient2048 h[10]
PEO1Ovarian CancerBRCA2 mutant2848 h[10]

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of Niraparib.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.[16]

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete growth medium from your DMSO stock. A common approach is to use 2-fold or 3-fold serial dilutions starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest Niraparib dose) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired duration (e.g., 48 or 72 hours).[10][17]

  • Cell Viability Assessment:

    • Add the cell viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTT solution) to each well.

    • Incubate for the time recommended by the manufacturer (typically 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the log of the Niraparib concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Niraparib Action cluster_2 Cellular Consequences in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP traps Unrepaired_SSB Unrepaired SSB PARP->Unrepaired_SSB leads to DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair Niraparib Niraparib Niraparib->PARP inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired by Genomic_Instability Genomic Instability DSB->Genomic_Instability Apoptosis Apoptosis/Cell Death Genomic_Instability->Apoptosis

Caption: Mechanism of action of Niraparib as a PARP inhibitor.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Prepare_Stock Prepare Niraparib Stock Solution (in DMSO) Prepare_Dilutions Prepare Serial Dilutions of Niraparib Prepare_Stock->Prepare_Dilutions Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Treat_Cells Treat Cells with Niraparib/Vehicle Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_Viability Calculate Percent Viability Measure_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of Niraparib.

References

Technical Support Center: Managing Hematological Toxicity of Niraparib in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the hematological toxicities of Niraparib in preclinical research. This resource is designed for researchers, scientists, and drug development professionals utilizing Niraparib in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common hematological adverse events, including thrombocytopenia, anemia, and neutropenia.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common hematological toxicities observed with Niraparib in animal studies?

A1: Preclinical toxicology studies in rats and dogs have consistently shown that Niraparib can induce bone marrow toxicity. The primary manifestations of this are decreases in circulating red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[1] These findings are consistent with the known hematological adverse events observed in clinical trials.

Q2: What is the proposed mechanism behind Niraparib-induced hematological toxicity?

A2: The hematological toxicity of Niraparib is believed to be a class effect of PARP inhibitors. The primary mechanism involves "PARP trapping," where the inhibitor locks PARP enzymes onto DNA at sites of single-strand breaks. This complex can interfere with DNA replication, leading to double-strand breaks and subsequent cell death, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow.[2][3][4] Additionally, PARP inhibitors may influence the differentiation of hematopoietic stem cells. Some research also suggests an interplay with inflammatory signaling pathways, such as the JAK-STAT pathway, which is crucial for hematopoiesis.[5][6][7]

Q3: At what point during Niraparib administration do hematological toxicities typically appear in animal models?

A3: While specific timelines can vary depending on the animal model, dose, and duration of treatment, hematological toxicities are generally observed within the first few weeks of Niraparib administration. Clinical data in humans, which often informs preclinical observations, shows that thrombocytopenia, for instance, typically occurs within the first month of treatment.[8][9] Researchers should therefore implement rigorous monitoring of blood counts, especially during the initial phase of their studies.

Q4: Are there established dose-reduction strategies for managing Niraparib-induced hematological toxicity in animal studies?

A4: While specific, standardized dose-reduction protocols for animal studies are not widely published, the principle of dose modification is a key management strategy. In clinical practice, Niraparib doses are reduced in response to severe hematological adverse events.[10][11][12] For animal studies, a similar approach is recommended. If significant hematological toxicity is observed, consider a dose reduction of 25-50% or a temporary interruption of dosing until blood counts recover. The exact modification should be guided by the severity of the toxicity and the specific goals of the experiment. It is crucial to document these modifications and their impact on both toxicity and efficacy endpoints.

Q5: Can supportive care agents be used to manage Niraparib's hematological side effects in laboratory animals?

A5: Yes, supportive care agents can be explored in animal models to manage hematological toxicities, mirroring clinical management strategies. These include:

  • Thrombopoietin (TPO) receptor agonists (e.g., romiplostim, eltrombopag): These can be used to stimulate platelet production in cases of severe thrombocytopenia.[13][14]

  • Granulocyte-colony stimulating factor (G-CSF): G-CSF can be administered to stimulate the production of neutrophils and manage neutropenia.[15][16][17][18][19]

  • Erythropoiesis-stimulating agents (ESAs): These can be used to address severe anemia, though their use should be carefully considered in cancer models due to potential effects on tumor growth.

It is essential to establish appropriate dosing and administration schedules for these agents in the specific animal model being used.

II. Troubleshooting Guides

Troubleshooting Guide 1: Unexpectedly Severe Hematological Toxicity
Issue Possible Causes Troubleshooting Steps
Rapid and severe drop in platelet, neutrophil, or red blood cell counts at a previously tolerated dose. 1. Animal Health Status: Underlying subclinical infection or inflammation can exacerbate myelosuppression. 2. Dosing Error: Incorrect calculation or administration of Niraparib. 3. Vehicle Interaction: The vehicle used for Niraparib formulation may have unexpected toxicity. 4. Strain/Species Sensitivity: The specific strain or species of animal may be more sensitive to Niraparib.1. Perform a thorough health check of the animals. Consider sentinel monitoring to rule out infectious agents. 2. Double-check all dosing calculations, concentrations of dosing solutions, and administration volumes. 3. Review the literature for the safety of the chosen vehicle. If necessary, conduct a small pilot study with the vehicle alone. 4. Consult literature for known sensitivities of the animal model. Consider a dose de-escalation study to find the maximum tolerated dose in your specific model.
High inter-animal variability in hematological parameters. 1. Inconsistent Dosing: Variation in the administered dose between animals. 2. Biological Variability: Natural variation in individual animal responses. 3. Sampling Technique: Inconsistent blood collection methods can affect cell counts.1. Ensure precise and consistent administration of Niraparib to all animals. 2. Increase the number of animals per group to improve statistical power and account for biological variability. 3. Standardize blood collection procedures, including the site of collection, volume of blood drawn, and use of anticoagulants.
Troubleshooting Guide 2: Issues with Hematological Analysis
Issue Possible Causes Troubleshooting Steps
Inconsistent or unreliable results from automated hematology analyzer. 1. Improper Sample Handling: Clotted samples, incorrect anticoagulant, or delayed analysis can lead to erroneous results. 2. Analyzer Malfunction: Clogs, bubbles, or calibration issues with the instrument.[8] 3. Species-Specific Settings: The analyzer may not be properly calibrated for the specific animal species.1. Ensure proper blood collection and handling. Use appropriate anticoagulant tubes (e.g., EDTA) and mix gently. Analyze samples promptly. 2. Perform daily quality control checks on the hematology analyzer. Follow the manufacturer's instructions for maintenance and troubleshooting. 3. Verify that the analyzer has the correct settings for the species being tested (e.g., mouse, rat).
Difficulty in interpreting bone marrow cytology or flow cytometry data. 1. Poor Sample Quality: Inadequate bone marrow aspiration or processing can lead to hypocellular smears or cell clumps. 2. Staining Issues: Improper staining techniques can result in poor differentiation of cell lineages. 3. Incorrect Gating Strategy (Flow Cytometry): Improperly set gates can lead to inaccurate quantification of hematopoietic populations.1. Refine bone marrow collection and smear preparation techniques. Ensure samples are processed quickly to maintain cell viability. 2. Optimize staining protocols and use high-quality reagents. 3. Use appropriate controls (e.g., fluorescence minus one - FMO) to set gates accurately. Consult flow cytometry experts for complex analyses.

III. Data Presentation: Quantitative Effects of Niraparib on Hematological Parameters in Animal Studies

Note: The following tables are representative examples based on available preclinical data. Specific values may vary depending on the experimental conditions.

Table 1: Dose-Dependent Hematological Toxicity of Niraparib in Rats (90-Day Study)

Dose Level (mg/kg/day)HemoglobinHematocritRed Blood Cell CountReticulocyte CountWhite Blood Cell CountNeutrophil CountPlatelet Count
Control BaselineBaselineBaselineBaselineBaselineBaselineBaseline
Low Dose Minimal ChangeMinimal ChangeMinimal ChangeMinimal ChangeMinimal ChangeMinimal ChangeMinimal Change
Mid Dose
High Dose (30/20 mg/kg) ↓↓↓↓↓↓↓↓↓↓↓↓↑*

*FDA reports indicated increased platelet counts in rats at high doses, which may be a species-specific reactive thrombocytosis.[20] (↓: Decrease, ↓↓: Marked Decrease, ↑: Increase)

Table 2: Hematological Toxicity of Niraparib in Dogs (90-Day Study)

Dose Level (mg/kg/day)Reticulocyte Count
Control Baseline
≥ 4.5 mg/kg

(↓: Decrease) Associated findings included bone marrow depletion.[20]

IV. Experimental Protocols

Protocol 1: Monitoring Hematological Parameters in Mice
  • Blood Collection:

    • Collect approximately 50-100 µL of blood from the saphenous or facial vein into EDTA-coated microtubes.

    • For terminal studies, blood can be collected via cardiac puncture.

    • Ensure consistent collection timing and technique across all animals.

  • Complete Blood Count (CBC) Analysis:

    • Use a validated automated hematology analyzer calibrated for mouse blood.

    • Key parameters to measure include: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Platelet (PLT) count, and White Blood Cell (WBC) count with differential.

    • Prepare a blood smear for manual differential counting and morphological assessment, especially if the automated analyzer flags abnormalities.

  • Monitoring Schedule:

    • Collect a baseline blood sample before the first dose of Niraparib.

    • During the first month of treatment, perform weekly CBCs.

    • For long-term studies, monitoring can be reduced to every 2-4 weeks after the initial month, depending on the observed toxicity.

Protocol 2: Bone Marrow Analysis in Rats
  • Bone Marrow Collection (Terminal Procedure):

    • Euthanize the rat according to IACUC-approved procedures.

    • Dissect the femur and/or tibia.

    • Flush the bone marrow from the femoral or tibial shaft using a syringe with phosphate-buffered saline (PBS) or appropriate cell culture medium.

  • Bone Marrow Smear Preparation and Staining:

    • Prepare a single-cell suspension of the bone marrow aspirate.

    • Create a smear on a glass slide and allow it to air dry.

    • Stain the smear with Wright-Giemsa or a similar hematological stain.

    • Perform a differential cell count under a microscope to determine the myeloid-to-erythroid (M:E) ratio and assess cellularity and morphology of hematopoietic precursors.

  • Flow Cytometric Analysis of Bone Marrow:

    • Prepare a single-cell suspension of the bone marrow.

    • Lyse red blood cells using a lysis buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers (e.g., CD34, c-Kit, Sca-1 for mice; CD34, CD90 for rats) and lineage markers.

    • Analyze the stained cells using a flow cytometer to quantify different hematopoietic populations.

V. Visualizations

Signaling Pathways and Experimental Workflows

Hematopoiesis_and_Niraparib_Interference Potential Mechanism of Niraparib-Induced Hematological Toxicity cluster_HSC Bone Marrow cluster_Lineages Blood Cell Production HSC Hematopoietic Stem Cell (HSC) Progenitors Myeloid & Lymphoid Progenitors HSC->Progenitors Differentiation Megakaryocyte Megakaryocyte Progenitors->Megakaryocyte Erythroblast Erythroblast Progenitors->Erythroblast Myeloblast Myeloblast Progenitors->Myeloblast Platelets Platelets Megakaryocyte->Platelets Thrombopoiesis RBCs Red Blood Cells Erythroblast->RBCs Erythropoiesis Neutrophils Neutrophils Myeloblast->Neutrophils Myelopoiesis Niraparib Niraparib PARP_Trapping PARP Trapping & DNA Damage Niraparib->PARP_Trapping JAK_STAT JAK-STAT Pathway Alteration Niraparib->JAK_STAT PARP_Trapping->HSC Induces Apoptosis JAK_STAT->HSC Disrupts Self-Renewal/ Differentiation

Caption: Potential mechanisms of Niraparib-induced hematological toxicity.

Hematological_Toxicity_Workflow Experimental Workflow for Managing Hematological Toxicity start Start Niraparib Dosing in Animal Model monitoring Weekly CBC Monitoring (First Month) start->monitoring toxicity_check Significant Hematological Toxicity Observed? monitoring->toxicity_check continue_dosing Continue Dosing & Monitoring toxicity_check->continue_dosing No dose_modification Dose Interruption or Reduction (25-50%) toxicity_check->dose_modification Yes continue_dosing->monitoring end End of Study/ Endpoint Analysis continue_dosing->end supportive_care Consider Supportive Care (G-CSF, TPO-RA) dose_modification->supportive_care recovery_monitoring Monitor for Blood Count Recovery supportive_care->recovery_monitoring resume_dosing Resume Dosing at Reduced Level recovery_monitoring->resume_dosing Recovery recovery_monitoring->end No Recovery/ Euthanasia resume_dosing->monitoring

Caption: Workflow for monitoring and managing Niraparib-induced hematological toxicity.

References

Preventing Niraparib tosylate hydrate degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Niraparib Tosylate Hydrate in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

IssuePossible CauseRecommended Action
Unexpected peaks observed during HPLC analysis. Degradation of niraparib due to oxidative stress.1. Prepare solutions fresh daily. 2. De-gas all solvents used in the mobile phase and for sample preparation. 3. Avoid using solvents that may contain peroxide impurities. Use fresh, high-purity solvents. 4. If oxidative degradation is suspected, perform a forced degradation study with a known oxidizing agent (e.g., H₂O₂) to confirm the retention time of the degradation product.
Loss of niraparib concentration over time in prepared solutions. Adsorption to container surfaces or slow degradation.1. Use silanized glassware or polypropylene containers to minimize adsorption. 2. Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Precipitation observed in the solution. Poor solubility or change in pH.1. Ensure the solvent system is appropriate for the desired concentration. Niraparib tosylate monohydrate has an aqueous free base solubility of 0.7 mg/mL to 1.1 mg/mL across the physiological pH range.[3] 2. The solubility is pH-independent below its pKa of 9.95.[3] 3. If using a mixed solvent system, ensure the components are miscible and that niraparib remains soluble upon mixing. 4. Sonication or gentle heating may aid in dissolution, but care should be taken to avoid thermal degradation.
Inconsistent analytical results between experiments. Variability in solution preparation or storage conditions.1. Standardize the solution preparation protocol, including solvent quality, weighing and dissolution procedures. 2. Control the storage conditions (temperature, light exposure) of all solutions. 3. Use a validated analytical method with system suitability tests to ensure consistent instrument performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for niraparib in solution?

A1: Based on forced degradation studies, niraparib tosylate monohydrate is a relatively stable compound in solution. It shows no significant degradation under hydrolytic (acidic, basic, neutral) and photolytic stress conditions.[4][5][6][7][8][9] However, it is susceptible to degradation under oxidative conditions. One study noted that while niraparib was found to be unreactive to oxidative stress, a related PARP inhibitor, rucaparib, showed low chemical stability under the same conditions.[4] Another study reported less than 10% degradation of niraparib under all stress conditions studied.[10][11]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the same day.[1] To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot the stock solution.[1][2]

Q3: How does pH affect the stability of niraparib in solution?

A3: Niraparib's solubility is independent of pH below its pKa of 9.95.[3] Forced degradation studies have shown that niraparib is stable in both acidic (1 M HCl) and basic (1 M NaOH) aqueous solutions at elevated temperatures (60°C).[4][5]

Q4: Is this compound sensitive to light?

A4: No, photostability studies have indicated that niraparib is not photosensitive. However, as a general laboratory practice, it is always advisable to protect solutions from prolonged exposure to direct light.

Experimental Protocols

Protocol 1: Preparation of Niraparib Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 510.61 g/mol )

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Weigh the required amount of this compound using a calibrated analytical balance. For a 10 mM solution, this would be 5.1061 mg per 1 mL of DMSO.

  • Transfer the weighed compound into a volumetric flask.

  • Add a portion of the DMSO to the flask and vortex thoroughly to dissolve the compound.

  • If necessary, sonicate the solution for a short period to ensure complete dissolution.

  • Add DMSO to the final volume and mix well.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study on a niraparib solution.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Niraparib Solution acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) prep_solution->acid Expose to base Basic Hydrolysis (e.g., 1M NaOH, 60°C) prep_solution->base Expose to oxidative Oxidative Degradation (e.g., 15% H2O2, 60°C) prep_solution->oxidative Expose to thermal Thermal Degradation (e.g., 60°C) prep_solution->thermal Expose to photolytic Photolytic Degradation (e.g., UV/Vis light) prep_solution->photolytic Expose to sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize (for acid/base samples) sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for a forced degradation study of niraparib.

Quantitative Data Summary

The following table summarizes the stability of niraparib under various stress conditions as reported in a forced degradation study.

Stress ConditionReagentTemperatureDurationDegradation ObservedReference
Acidic Hydrolysis1 M HCl60°C48 hoursNo degradation[4][5]
Basic Hydrolysis1 M NaOH60°C48 hoursNo degradation[4][5]
Oxidative Degradation15% H₂O₂60°C360 minutesNo degradation[4][5]
Neutral HydrolysisH₂O60°CNot specifiedStable[4][5]
PhotolyticNot specifiedNot specifiedNot specifiedNot photosensitive

Note: While one study found no degradation under the specified oxidative conditions[4][5], another source suggests degradation can occur in the presence of an oxidant. Researchers should exercise caution and consider their specific experimental conditions.

Signalling Pathway and Logical Relationships

Niraparib Stability Logic Diagram

The following diagram illustrates the logical relationship between environmental factors and the stability of niraparib in solution.

Niraparib Stability Logic cluster_factors Environmental Factors cluster_outcome Stability Outcome ph pH (Acidic/Basic) stable Stable ph->stable No significant effect light Light Exposure light->stable Not photosensitive oxidants Oxidizing Agents degraded Degraded oxidants->degraded Potential for degradation temperature Temperature temperature->stable Stable at recommended storage niraparib Niraparib in Solution niraparib->stable Under normal conditions

Caption: Factors influencing niraparib stability in solution.

References

Technical Support Center: Overcoming Resistance to Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Niraparib tosylate hydrate in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to Niraparib?

A1: Acquired resistance to Niraparib, a potent PARP inhibitor, is a significant challenge in cancer therapy. The primary mechanisms include:

  • Restoration of Homologous Recombination (HR) Repair: Secondary mutations in BRCA1/2 genes can restore their function, reactivating the HR repair pathway and thus diminishing the synthetic lethality effect of Niraparib.[1][2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump Niraparib out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Replication Fork Protection: Stabilization of stalled replication forks prevents their collapse into double-strand breaks, a key mechanism of PARP inhibitor-induced cytotoxicity.

  • Changes in PARP1 Expression or Activity: Reduced expression or mutations in the PARP1 gene can lead to decreased drug target availability or altered trapping efficiency.[3]

  • Epigenetic Modifications: Alterations in DNA methylation and histone modification can influence the expression of genes involved in DNA repair and drug sensitivity.

  • Activation of Alternative Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell survival and bypass the cytotoxic effects of Niraparib.[4][5]

Q2: How can I establish a Niraparib-resistant cancer cell line in vitro?

A2: Developing a Niraparib-resistant cell line is crucial for studying resistance mechanisms. A common method involves continuous, long-term exposure of a parental cell line to gradually increasing concentrations of Niraparib. This process mimics the clinical scenario of acquired resistance. For a detailed protocol, please refer to the "Experimental Protocols" section.

Q3: What are the key in vitro assays to assess Niraparib sensitivity and resistance?

A3: Several assays are essential for characterizing Niraparib sensitivity:

  • Clonogenic Survival Assay: This is the gold standard for assessing the long-term reproductive viability of cells after drug treatment.[2]

  • PARP Trapping Assay: This assay measures the ability of Niraparib to trap PARP1 and PARP2 enzymes on DNA, a key mechanism of its cytotoxic action.[3][6][7]

  • Drug Efflux Assay: This assay quantifies the activity of efflux pumps in transporting fluorescent substrates out of the cells, indicating the potential for drug resistance.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays provide a quicker assessment of the short-term cytotoxic or cytostatic effects of Niraparib.[8][9]

Q4: What are some promising strategies to overcome Niraparib resistance?

A4: Several strategies are being explored to counteract Niraparib resistance:

  • Combination Therapies:

    • Chemotherapy (e.g., Cisplatin): Combining Niraparib with DNA-damaging agents like cisplatin can enhance cytotoxicity, particularly in cells with compromised DNA repair pathways.[10][11][12]

    • ATR Inhibitors: Inhibiting the ATR kinase can disrupt the replication stress response and re-sensitize resistant cells to PARP inhibitors.[13][14][15]

    • PI3K/AKT/mTOR Inhibitors: Targeting this pro-survival pathway can abrogate a key resistance mechanism.[5]

    • Anti-angiogenic Agents: These agents can induce hypoxia and downregulate HR repair proteins, potentially increasing sensitivity to Niraparib.[16]

  • Epigenetic Modulators: Drugs that alter DNA methylation or histone acetylation can potentially re-sensitize resistant cells by modifying the expression of key DNA repair genes.

Troubleshooting Guides

Clonogenic Survival Assay
Issue Possible Cause(s) Troubleshooting Steps
Low or No Colony Formation in Control Wells - Suboptimal cell seeding density.- Poor cell viability.- Inadequate incubation time.- Contamination.- Perform a preliminary experiment to determine the optimal seeding density for your cell line (typically aiming for 50-150 colonies per plate).[17]- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Extend the incubation period to allow for sufficient colony growth (typically 10-14 days).- Check for signs of contamination and ensure aseptic technique.
High Variability Between Replicates - Inaccurate cell counting.- Uneven cell distribution during seeding.- Edge effects in multi-well plates.- Use a hemocytometer for accurate cell counting and ensure a single-cell suspension.[18]- Gently swirl the plate after seeding to ensure even distribution.[17]- Avoid using the outermost wells of multi-well plates or ensure consistent media volume.
Irregular Colony Morphology - Cell clumping during seeding.- Suboptimal culture conditions.- Ensure a single-cell suspension by proper trypsinization and gentle pipetting.- Maintain optimal culture conditions (temperature, CO2, humidity).
PARP Trapping Assay (Western Blot)
Issue Possible Cause(s) Troubleshooting Steps
Weak or No PARP1 Signal in Chromatin Fraction - Inefficient chromatin fractionation.- Insufficient drug concentration or treatment time.- Low PARP1 expression in the cell line.- Verify the efficiency of fractionation by probing for histone H3 (chromatin marker) and a cytoplasmic marker (e.g., GAPDH).- Optimize Niraparib concentration and treatment duration.- Confirm PARP1 expression in your cell line by Western blot of whole-cell lysates.
High Background Signal - Incomplete washing.- Non-specific antibody binding.- Overexposure of the blot.- Increase the number and duration of wash steps.- Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).- Reduce the exposure time or use a less sensitive chemiluminescent substrate.
Inconsistent Loading of Chromatin Fraction - Inaccurate protein quantification of the chromatin fraction.- Pipetting errors.- Use a protein assay compatible with the lysis buffer used for chromatin extraction.- Ensure careful and accurate pipetting of the viscous chromatin lysates.
Drug Efflux Assay (Rhodamine 123)
Issue Possible Cause(s) Troubleshooting Steps
High Background Fluorescence - Autofluorescence of cells or medium.- Incomplete removal of extracellular dye.- Suboptimal filter sets on the fluorescence reader.- Include an unstained cell control to measure autofluorescence.[19][20]- Ensure thorough washing of cells after dye loading.- Use appropriate excitation and emission filters for Rhodamine 123.
Low Signal-to-Noise Ratio - Insufficient dye loading.- Low expression of efflux pumps.- Quenching of the fluorescent signal.- Optimize the concentration of Rhodamine 123 and the loading time.- Use a cell line known to overexpress P-glycoprotein as a positive control.- Avoid prolonged exposure to light to prevent photobleaching.
No Difference Between Control and Inhibitor-Treated Cells - Ineffective efflux pump inhibitor.- Low efflux pump activity in the cell line.- Use a known potent P-gp inhibitor like Verapamil as a positive control.- Confirm the expression and activity of P-gp in your cell line.

Quantitative Data Summary

Table 1: Niraparib IC50 Values in Ovarian Cancer Cell Lines

Cell LineBRCA1/2 StatusNiraparib IC50 (µM)Reference
PEO1BRCA2 mutant7.487[16]
UWB1.289BRCA1 mutant21.34[16]
UWB1.289 + BRCA1BRCA1 wild-type58.98[16]
OVCAR8BRCA proficient~20[20]
A2780/NRP (Resistant)-Resistance Index: 8.95[21]
OVCAR3/NRP (Resistant)-Resistance Index: 4.42[21]

Table 2: Synergistic Combinations with Niraparib

Combination AgentCancer TypeEffectReference
CisplatinCisplatin-Resistant Ovarian CancerSynergistic cytotoxicity[10][11][12]
Brivanib (Angiogenic Inhibitor)Ovarian CancerEnhanced programmed cell death[16]
StatinsOvarian CancerImproved Progression-Free Survival[22][23]
Lapatinib (EGFR Inhibitor)Ovarian CancerSynergistic suppression of proliferation[15]

Table 3: Gene Expression Changes in Niraparib-Resistant Ovarian Cancer Cells

GeneRegulation in Resistant CellsPotential Role in ResistanceReference
NR4A3DownregulatedTumor suppressor; upregulation sensitizes resistant cells[21]
ABCB1 (MDR1)UpregulatedDrug efflux pump[4]
Multiple Genes in JAK/STAT pathwayUpregulatedPro-survival signaling[24]

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This protocol assesses the long-term ability of single cells to form colonies following treatment with Niraparib.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and prepare a single-cell suspension.

    • Count cells accurately using a hemocytometer.

    • Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.[17]

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Niraparib in complete medium. Include a vehicle control (DMSO).

    • Replace the medium in the wells with the drug-containing medium.

    • Incubate for the desired treatment duration (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed. Change the medium every 2-3 days.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.[2]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

Protocol 2: PARP Trapping Assay by Western Blot

This protocol measures the amount of PARP1 trapped on chromatin following Niraparib treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Subcellular protein fractionation kit

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to attach.

    • Treat cells with varying concentrations of Niraparib or vehicle control for the desired time (e.g., 1-4 hours).

  • Chromatin Fractionation:

    • Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to isolate the chromatin fraction.

  • Protein Quantification:

    • Determine the protein concentration of the chromatin fractions using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against PARP1 and Histone H3 (as a loading control).

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate.

  • Data Analysis:

    • Perform densitometric analysis of the PARP1 and Histone H3 bands.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample.

    • Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

Protocol 3: P-glycoprotein (P-gp) Mediated Drug Efflux Assay

This protocol uses the fluorescent substrate Rhodamine 123 to measure the activity of the P-gp efflux pump.

Materials:

  • Cancer cell line of interest (and a P-gp overexpressing control line)

  • Phenol red-free cell culture medium

  • Rhodamine 123

  • Verapamil (P-gp inhibitor)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Drug/Inhibitor Treatment:

    • Pre-incubate the cells with either vehicle control or a P-gp inhibitor (e.g., Verapamil) for 30-60 minutes.

  • Dye Loading:

    • Add Rhodamine 123 to all wells at a final concentration of ~1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Efflux Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Add fresh, pre-warmed, phenol red-free medium (with or without the inhibitor).

    • Measure the intracellular fluorescence at time 0 and at subsequent time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity over time. A faster decrease in fluorescence indicates higher efflux activity.

    • Compare the rate of efflux in the presence and absence of the P-gp inhibitor.

Signaling Pathways and Experimental Workflows

DNA Double-Strand Break Repair Pathway Choice

DSB_Repair_Choice cluster_G1 G1 Phase cluster_S_G2 S/G2 Phase NHEJ NHEJ (Error-Prone) 53BP1 53BP1 53BP1->NHEJ Promotes End_Resection End Resection 53BP1->End_Resection HR HR (Error-Free) BRCA1 BRCA1 BRCA1->53BP1 Antagonizes BRCA1->HR Promotes End_Resection->BRCA1 DSB DNA Double-Strand Break DSB->53BP1 DSB->End_Resection PARPi Niraparib (PARP Inhibition) PARPi->HR Synthetic Lethality in HR-deficient cells

Caption: DNA double-strand break repair pathway choice.

PI3K/AKT Signaling in Niraparib Resistance

PI3K_AKT_Resistance cluster_pathway PI3K/AKT Pathway cluster_effects Cellular Effects PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Cell_Death Cell Death Cell_Survival->Cell_Death Inhibits Proliferation->Cell_Death Inhibits Apoptosis_Inhibition->Cell_Death Inhibits Niraparib Niraparib Niraparib->Cell_Death Induces PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits Exp_Workflow cluster_char Phenotypic Characterization cluster_mech Mechanism Investigation cluster_overcome Overcoming Resistance Start Start: Parental Cancer Cell Line Induce_Resistance Induce Resistance: Long-term Niraparib exposure Start->Induce_Resistance Resistant_Line Niraparib-Resistant Cell Line Induce_Resistance->Resistant_Line Characterize Characterize Phenotype Resistant_Line->Characterize Mechanisms Investigate Mechanisms Resistant_Line->Mechanisms Overcome Test Strategies to Overcome Resistance Resistant_Line->Overcome Clonogenic Clonogenic Assay Characterize->Clonogenic Viability Viability Assay Characterize->Viability PARP_Trap PARP Trapping Mechanisms->PARP_Trap Efflux Drug Efflux Assay Mechanisms->Efflux Genomics Genomic/Transcriptomic Analysis Mechanisms->Genomics Combination Combination Therapy Overcome->Combination Epigenetic Epigenetic Modulators Overcome->Epigenetic

References

Technical Support Center: In Vivo Delivery of Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective in vivo delivery of Niraparib tosylate hydrate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of Niraparib for in vivo studies?

A1: The recommended starting dose of Niraparib is 300 mg taken orally once daily, which is equivalent to three 100 mg capsules.[1][2][3] For in vivo studies in mice, a daily oral gavage of 50 mg/kg is a commonly used dose.[4] However, the optimal dose can vary depending on the animal model and the specific research question. It is always recommended to perform a dose-response study to determine the most effective and tolerable dose for your specific experimental setup.

Q2: What is the oral bioavailability of Niraparib?

A2: In humans, the oral bioavailability of Niraparib has been determined to be approximately 72.7%.[5][6][7] The bioavailability in preclinical models can be influenced by the choice of vehicle and formulation. While specific bioavailability data for various preclinical formulations are not extensively published, the goal is often to develop formulations that enhance solubility and absorption.[8][9]

Q3: What are the known mechanisms of action for Niraparib?

A3: Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, Niraparib prevents the repair of these breaks, leading to the accumulation of SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand DNA breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[8][10]

Q4: What are the potential adverse effects of Niraparib in animal models?

A4: Based on clinical data in humans, potential adverse effects that could be monitored in animal models include myelodysplastic syndrome/acute myeloid leukemia (MDS/AML) and hypertension.[11] It is recommended to monitor complete blood counts regularly throughout the study.[11] In repeat-dose toxicity studies in rats and dogs, reduced sperm, spermatids, and germ cells were observed.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation of Niraparib in the formulation This compound has poor aqueous solubility.[11] The chosen vehicle may not be optimal for maintaining solubility.- For aqueous suspensions, ensure thorough mixing and use of appropriate suspending agents like methylcellulose.[4]- Consider using a co-solvent system. A commonly cited formulation involves DMSO, PEG300, and Tween80.[12]- Nanoparticle-based delivery systems can also be explored to improve solubility and stability.[8][9]
Inconsistent results between animals This could be due to inconsistent dosing, poor formulation homogeneity, or variability in oral absorption.- Ensure the formulation is homogenous before each administration. If using a suspension, vortex thoroughly before drawing each dose.- For oral gavage, ensure proper technique to minimize variability in administration.- Optimize the vehicle to improve solubility and absorption, which may reduce inter-animal variability.
Vehicle-related toxicity The chosen vehicle or its concentration may be causing adverse effects in the animals.- Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model.- If using DMSO, be mindful of its potential toxicity at higher concentrations and consider alternative solvents or lower concentrations.
Difficulty in administering the formulation The formulation may be too viscous or may not be stable at the time of administration.- Adjust the concentration of suspending agents like methylcellulose to achieve a suitable viscosity for oral gavage.- Prepare the formulation fresh before each use to ensure stability.[4]

Experimental Protocols

Protocol 1: Preparation of Niraparib in 0.5% Methylcellulose for Oral Gavage

This protocol is adapted from a study using a murine model for intracranial triple-negative breast cancer.[4]

Materials:

  • This compound powder

  • Methylcellulose (viscosity 400 cP)

  • Sterile water

  • Stir plate and stir bar

  • 125 mL flask

  • Amber bottle for storage

Procedure:

  • Heat sterile water in a 125 mL flask with a stir bar to near boiling (approximately 98°C).

  • Remove the flask from the heat and place it on a room temperature stir plate.

  • Slowly add methylcellulose to the hot water while stirring to achieve a final concentration of 0.5% (w/v).

  • Continue stirring at room temperature for approximately 45 minutes until the methylcellulose is fully dissolved and the solution has cooled.

  • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 10 mg/mL).

  • Transfer the Niraparib powder to an amber bottle.

  • Add the 0.5% methylcellulose solution to the amber bottle containing the Niraparib powder.

  • Vortex or stir thoroughly to create a uniform suspension.

  • This formulation should be prepared fresh weekly.[4]

Protocol 2: Preparation of Niraparib Solution using a Co-Solvent System

This protocol is based on a manufacturer's recommendation for preparing a working solution for in vivo injections.[12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween80

  • Sterile water or saline

Procedure (for a 1 mL working solution):

  • Prepare a 50 mg/mL stock solution of Niraparib in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 50 µL of the 50 mg/mL Niraparib stock solution in DMSO to the PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture.

  • Mix again until the solution is clear.

  • Add 500 µL of sterile water or saline to bring the final volume to 1 mL. Mix to ensure a homogenous solution.

Data Summary

Table 1: Niraparib Formulations for In Vivo Studies

Formulation Components Animal Model Administration Route Concentration/Dose Reference
0.5% MethylcelluloseMouseOral Gavage10 mg/mL (for 50 mg/kg dose)[4]
DMSO, PEG300, Tween80, WaterNot specifiedInjectionNot specified[12]

Table 2: Pharmacokinetic Parameters of Niraparib in Humans (300 mg Oral Dose)

Parameter Value Reference
Oral Bioavailability (Fpo)72.7% (90% CI: 61.69, 83.40)[5]

Visualizations

Niraparib_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair Cycle cluster_Niraparib_Action Niraparib Intervention cluster_Cell_Fate Cellular Outcome in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits PARP_Activation PARP Activation & Recruitment PARP->PARP_Activation SSB_Repair Single-Strand Break Repair (BER) PARP_Activation->SSB_Repair initiates PARP_Inhibition PARP Inhibition (Niraparib Trapping) Repaired_DNA Repaired DNA SSB_Repair->Repaired_DNA SSB_Accumulation SSB Accumulation SSB_Repair->SSB_Accumulation blocked leading to Niraparib Niraparib Niraparib->PARP_Activation inhibits Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse during replication DSB_Formation Double-Strand Break (DSB) Replication_Fork_Collapse->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB_Formation->HR_Deficiency requires HR for repair Failed_DSB_Repair Failed DSB Repair HR_Deficiency->Failed_DSB_Repair Apoptosis Apoptosis/ Cell Death Failed_DSB_Repair->Apoptosis Experimental_Workflow cluster_troubleshooting Troubleshooting Checkpoints start Start: In Vivo Study prep_formulation Prepare Niraparib Formulation (e.g., 0.5% Methylcellulose Suspension) start->prep_formulation check_solubility Formulation Homogeneous? prep_formulation->check_solubility animal_dosing Administer Formulation to Animal Model (e.g., Oral Gavage) monitoring Monitor Animals (e.g., Tumor Volume, Body Weight, Clinical Signs) animal_dosing->monitoring pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies (Optional: Blood/Tissue Collection) monitoring->pk_pd_studies data_analysis Data Analysis monitoring->data_analysis Efficacy data check_toxicity Adverse Events? monitoring->check_toxicity pk_pd_studies->data_analysis end End of Study data_analysis->end check_solubility->prep_formulation No, reformulate check_solubility->animal_dosing Yes check_toxicity->animal_dosing Yes, adjust dose/formulation check_toxicity->monitoring No

References

Dose-response curve optimization for Niraparib in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for Niraparib in cytotoxicity assays. It includes detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Niraparib?

Niraparib is a highly potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, Niraparib prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the accumulation of DSBs cannot be efficiently repaired, leading to a phenomenon called "synthetic lethality" and ultimately, cancer cell death.[2][3] Another key aspect of Niraparib's mechanism is "PARP trapping," where the inhibitor not only blocks PARP's enzymatic activity but also traps it on the DNA, creating a toxic lesion that further contributes to cytotoxicity.[2][4]

Q2: Which cell lines are most suitable for Niraparib cytotoxicity assays?

The choice of cell line is critical for a successful Niraparib cytotoxicity assay. The sensitivity to Niraparib is heavily influenced by the status of the homologous recombination (HR) DNA repair pathway.

  • Highly Sensitive: Cancer cell lines with mutations in BRCA1 or BRCA2 genes (e.g., UWB1.289, PEO1, SUM149PT) are generally highly sensitive to Niraparib.[2][5]

  • Moderately Sensitive to Resistant: Cell lines that are proficient in homologous recombination (HR-proficient) will be less sensitive. However, Niraparib has shown activity in some BRCA wild-type cells, so the selection should be based on the specific research question.[6][7]

  • Isogenic Pairs: For mechanistic studies, using isogenic cell line pairs (e.g., a BRCA-mutant line and its corresponding wild-type counterpart) can be a powerful tool to demonstrate the synthetic lethal effect of Niraparib.

Q3: What is a typical IC50 range for Niraparib?

The half-maximal inhibitory concentration (IC50) of Niraparib can vary significantly depending on the cell line's genetic background and the assay conditions.

Cell Line TypeTypical IC50 Range
BRCA-mutant Low nanomolar (nM) to low micromolar (µM)
BRCA wild-type (HR-deficient) Mid-nanomolar (nM) to mid-micromolar (µM)
BRCA wild-type (HR-proficient) High micromolar (µM)

For example, in some BRCA1/2-mutated ovarian cancer cell lines, the IC50 can be as low as 7.5 µM, while in HR-proficient lines, it can be significantly higher, around 59 µM.[5]

Q4: What is the recommended range of Niraparib concentrations to use in a dose-response curve?

To generate a complete dose-response curve, it is essential to use a wide range of concentrations that span from no effect to complete cell death. A common approach is to use a serial dilution, typically with a 3-fold or 5-fold dilution factor.

ParameterRecommendation
Starting Concentration Start with a high concentration (e.g., 50-100 µM) to ensure you observe a maximal effect.
Number of Concentrations Use at least 8-10 different concentrations to adequately define the curve.
Dilution Series A logarithmic dilution series is standard for dose-response experiments.

For example, a concentration range of 0.01 µM to 100 µM is often a good starting point for many cell lines.

Q5: How long should the incubation period with Niraparib be?

Due to Niraparib's mechanism of action, which relies on the accumulation of DNA damage over subsequent cell cycles, longer incubation times are generally required compared to traditional cytotoxic agents.[8][9]

Incubation TimeRationale
Short-term (24-72 hours) May not be sufficient to observe the full cytotoxic effect, especially in slower-growing cell lines.[8][9]
Long-term (5-7 days or longer) Often necessary to allow for the accumulation of lethal DNA damage and to obtain a more accurate IC50 value.[8][9] The duration should ideally cover several cell doubling times.

Experimental Protocol: A Standard Niraparib Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of Niraparib using a common cell viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Niraparib stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or white-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the experiment.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a serial dilution of Niraparib in complete cell culture medium. Remember to include a vehicle control (DMSO at the same concentration as the highest Niraparib dose).

    • Carefully remove the medium from the wells and add the medium containing the different concentrations of Niraparib.

    • Include wells with medium only (no cells) as a background control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 5-7 days) in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assessment:

    • On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the average background luminescence from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No Dose-Response (Flat Curve) - Incorrect concentration range (too low or too high)- Cell line is resistant to Niraparib- Insufficient incubation time- Degraded Niraparib stock- Test a wider range of concentrations.- Confirm the HR status of your cell line.- Increase the incubation period to at least 5-7 days.- Prepare fresh Niraparib stock and working solutions.
Inconsistent Results Between Experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation times- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluence.- Strictly adhere to the established incubation time.
Unexpectedly High IC50 Value - Cell line has acquired resistance- Suboptimal assay conditions- Niraparib is being actively pumped out of the cells- Use a fresh, low-passage vial of cells.- Optimize cell seeding density and incubation time.- Test for the expression of drug efflux pumps.
Unexpectedly Low IC50 Value - Off-target effects of Niraparib- Synergistic effects with components in the cell culture medium- Confirm the phenotype with another PARP inhibitor.- Ensure the medium composition is consistent and well-defined.

Visualizations

Niraparib_Signaling_Pathway Niraparib's Mechanism of Action cluster_0 DNA Damage & Repair cluster_1 Niraparib Intervention cluster_2 Cellular Outcomes DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits DSB Double-Strand Break (DSB) DNA_SSB->DSB replication stress leads to PARylation PARylation & Repair Protein Recruitment PARP->PARylation mediates PARP_Trapping PARP Trapping PARP->PARP_Trapping SSB_Repair SSB Repair PARylation->SSB_Repair leads to Niraparib Niraparib Niraparib->PARP inhibits & traps HR_Deficient Homologous Recombination (HR) Deficient (e.g., BRCA mutant) HR_Proficient Homologous Recombination (HR) Proficient DSB->HR_Proficient in DSB->HR_Deficient in Cell_Survival Cell Survival HR_Proficient->Cell_Survival leads to Synthetic_Lethality Synthetic Lethality & Cell Death HR_Deficient->Synthetic_Lethality leads to

Caption: Niraparib's mechanism via PARP inhibition and synthetic lethality.

Experimental_Workflow Niraparib Cytotoxicity Assay Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Prepare_Niraparib 3. Prepare Niraparib Serial Dilutions Incubate_24h->Prepare_Niraparib Treat_Cells 4. Treat Cells with Niraparib & Vehicle Prepare_Niraparib->Treat_Cells Incubate_LongTerm 5. Incubate for 5-7 Days Treat_Cells->Incubate_LongTerm Add_Reagent 6. Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate_LongTerm->Add_Reagent Measure_Signal 7. Measure Luminescence Add_Reagent->Measure_Signal Analyze_Data 8. Analyze Data & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Troubleshooting Dose-Response Curve Issues Start Inconsistent or Unexpected Results Check_Basics Review Basic Assay Parameters Start->Check_Basics High_Variability High Variability? Check_Basics->High_Variability No_Response No Dose-Response? High_Variability->No_Response No Sol_Variability Check Cell Seeding Consistency Verify Pipetting Technique Avoid Edge Effects High_Variability->Sol_Variability Yes IC50_Shift IC50 Shift? No_Response->IC50_Shift No Sol_No_Response Extend Incubation Time (5-7+ days) Expand Concentration Range Confirm Cell Line HR Status Prepare Fresh Niraparib Stock No_Response->Sol_No_Response Yes Sol_IC50_Shift Use Low Passage Cells Authenticate Cell Line Optimize Seeding Density IC50_Shift->Sol_IC50_Shift Yes End Optimized Assay IC50_Shift->End No Sol_Variability->End Sol_No_Response->End Sol_IC50_Shift->End

References

Minimizing variability in Niraparib tosylate hydrate experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Niraparib tosylate hydrate. Our goal is to help you minimize variability in your results by providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, Niraparib leads to an accumulation of unrepaired SSBs, which during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, this accumulation of DSBs is particularly cytotoxic, a concept known as synthetic lethality.[3][4][5]

Q2: How should this compound be stored and handled?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight and sources of ignition.[1] The recommended storage temperature is typically 2-8°C for long-term stability.[6] When handling the compound, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated space to avoid inhalation of dust or aerosols.[1][6]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in fresh, moisture-free DMSO. It is recommended to prepare fresh dilutions for each experiment and to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][8] Stock solutions stored at -20°C are generally stable for up to 6 months, while those at -80°C can be stable for up to a year.[1][8]

Q4: What are typical IC50 values for Niraparib in cancer cell lines?

A4: The half-maximal inhibitory concentration (IC50) of Niraparib varies significantly depending on the cancer cell line's genetic background, particularly its homologous recombination (HR) status. Cell lines with BRCA1 or BRCA2 mutations are generally more sensitive. For example, in the BRCA1-mutant MDA-MB-436 breast cancer cell line, the CC50 is approximately 18 nM, while in the BRCA2-mutant CAPAN-1 pancreatic cancer cell line, it is around 90 nM.[7] In some ovarian cancer cell lines, IC50 values can range from approximately 20 µM to 28 µM.[6]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in Cell Viability Assay Results
  • Possible Cause: Inconsistent cell seeding density.

    • Troubleshooting: Optimize cell seeding density for your specific cell line and assay duration. Ensure a single-cell suspension before plating and gently mix the plate to ensure even cell distribution.[9][10][11]

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting: To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data points.

  • Possible Cause: Inconsistent drug preparation.

    • Troubleshooting: Prepare fresh dilutions of Niraparib from a validated stock solution for each experiment. Ensure thorough mixing of the drug in the culture medium before adding it to the cells.

Issue 2: Higher-Than-Expected IC50 Values
  • Possible Cause: Cell line integrity and passage number.

    • Troubleshooting: Verify the identity of your cell line using methods like short tandem repeat (STR) profiling. Use cells with a low passage number, as genetic drift can occur over time, potentially altering drug sensitivity. Confirm the BRCA mutation status or HR deficiency of your cell stock.

  • Possible Cause: Sub-optimal assay duration.

    • Troubleshooting: The cytotoxic effects of PARP inhibitors can be time-dependent. For some cell lines, a longer incubation period (e.g., 7 days) may be necessary to observe the full effect of the drug.[7]

  • Possible Cause: Drug stability in culture medium.

    • Troubleshooting: While Niraparib is generally stable, prolonged incubation at 37°C can lead to some degradation. Consider refreshing the drug-containing medium for long-term experiments.

Issue 3: High Background in PARP Inhibition Assays
  • Possible Cause: Incomplete cell lysis.

    • Troubleshooting: Ensure complete cell lysis to release all nuclear proteins, including PARP. Optimize the lysis buffer and incubation time for your specific cell type.

  • Possible Cause: Non-specific antibody binding.

    • Troubleshooting: Include appropriate controls, such as a no-primary-antibody control, to assess non-specific binding. Use a blocking buffer to reduce background signal.

  • Possible Cause: High endogenous PARP activity.

    • Troubleshooting: Minimize cellular stress during sample preparation, as this can induce DNA damage and increase basal PARP activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₃₀N₄O₅S
Molecular Weight510.61 g/mol
AppearanceWhite to off-white, non-hygroscopic crystalline solid[12]
SolubilityAqueous free base solubility of 0.7 to 1.1 mg/mL across the physiological pH range[12]
pKa9.95[12]

Table 2: IC50 Values of Niraparib in Various Cancer Cell Lines

Cell LineCancer TypeBRCA StatusApproximate IC50/CC50
MDA-MB-436Breast AdenocarcinomaBRCA1 mutant18 nM[7]
CAPAN-1Pancreatic AdenocarcinomaBRCA2 mutant90 nM[7]
MIA PaCa-2Pancreatic CancerBRCA1/2 proficient26 µM[6]
PANC-1Pancreatic CancerBRCA1/2 proficient50 µM[6]
OVCAR8Ovarian CancerNot specified~20 µM[6]
PEO1Ovarian CancerNot specified~28 µM[6]
UWB1.289Ovarian CancerBRCA1 mutant21.34 µM[13]
UWB1.289+BRCA1Ovarian CancerBRCA1 wild-type58.98 µM[13]

Experimental Protocols

Cell Viability Assay (MTT/XTT or equivalent)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Niraparib concentration, typically <0.5%).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48, 72 hours, or longer).[6]

  • Assay Reagent Addition:

    • Add the viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Signal Measurement:

    • Incubate as required by the assay manufacturer, then measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

PARP Inhibition Assay (In-Cell Western or ELISA-based)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of Niraparib for a specified time (e.g., 1-2 hours).

  • Induction of DNA Damage (Optional but recommended):

    • Induce DNA damage using an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) to stimulate PARP activity.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer to extract nuclear proteins.

  • Detection of PARylation:

    • For an ELISA-based assay, coat a plate with an antibody that captures PARP1. After incubation with the cell lysate, detect the level of poly(ADP-ribosyl)ation (PAR) using an anti-PAR antibody.

    • For an In-Cell Western, fix and permeabilize the cells in the plate, then probe with primary antibodies against PAR and a loading control protein.

  • Signal Quantification:

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the PAR signal to the loading control and express the PARP inhibition as a percentage of the untreated, DNA damage-induced control.

Mandatory Visualizations

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Effect of Niraparib DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_Damage->PARP1_2 recruits PAR Poly(ADP-ribose) Chains (PARylation) PARP1_2->PAR synthesizes DSB Double-Strand Break (DSB) (Replication Fork Collapse) PARP1_2->DSB unrepaired SSB leads to Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair mediates Niraparib Niraparib Niraparib->PARP1_2 inhibits HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA-/-) DSB->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Caption: PARP Inhibition Signaling Pathway by Niraparib.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Measurement cluster_3 Data Analysis Prep_Compound Prepare Niraparib Stock (e.g., 10 mM in DMSO) Prep_Dilutions Prepare Serial Dilutions of Niraparib Prep_Compound->Prep_Dilutions Prep_Cells Culture and Passage Cancer Cell Line Seed_Cells Seed Cells in 96-well Plate (Optimize Density) Prep_Cells->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treat_Cells Treat Cells with Niraparib and Vehicle Control Adherence->Treat_Cells Prep_Dilutions->Treat_Cells Incubate Incubate for a Defined Period (e.g., 48-72 hours) Treat_Cells->Incubate Add_Reagent Add Viability/PARP Inhibition Reagent Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Analyze Calculate % Viability/ % Inhibition Measure_Signal->Analyze Plot_Curve Plot Dose-Response Curve Analyze->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General Experimental Workflow for Niraparib Assays.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Are stock solutions fresh and validated? Start->Check_Reagents Check_Cells Is cell line identity and passage number verified? Check_Reagents->Check_Cells Yes Reagent_Solution Prepare fresh stock solutions and aliquots. Check_Reagents->Reagent_Solution No Check_Protocol Is the experimental protocol consistent? Check_Cells->Check_Protocol Yes Cell_Solution Perform STR profiling. Use low passage cells. Check_Cells->Cell_Solution No Protocol_Solution Standardize all steps, including incubation times and pipetting techniques. Check_Protocol->Protocol_Solution No Further_Optimization Consider further optimization (e.g., cell density, assay duration). Check_Protocol->Further_Optimization Yes Reagent_Solution->Check_Cells Cell_Solution->Check_Protocol Protocol_Solution->Further_Optimization

Caption: Troubleshooting Logic for Inconsistent Results.

References

Addressing batch-to-batch variability of Niraparib tosylate hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Niraparib tosylate hydrate encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its physical form important?

This compound is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. It exists in multiple crystalline forms, with the monohydrate being the stable and non-hygroscopic form used in the approved drug product, Zejula®. The physical form, including crystallinity and particle size, is critical as it can influence the drug's solubility, dissolution rate, and ultimately its bioavailability and therapeutic efficacy.[1]

Q2: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability in this compound can stem from several factors related to its physicochemical properties:

  • Polymorphism: The existence of different crystalline forms (polymorphs), including less stable hydrates and anhydrous forms, is a key factor. Variations in the manufacturing process can lead to the presence of different polymorphic ratios in different batches.

  • Particle Size Distribution: As a BCS Class II compound with low solubility, the particle size of this compound significantly impacts its dissolution rate and absorption. Inconsistent particle size distribution between batches can lead to variable clinical outcomes.[2][3]

  • Impurity Profile: Differences in the levels and types of impurities can arise from variations in the synthetic or purification processes.

  • Moisture Content: While the monohydrate is the stable form, variations in moisture content can affect the powder's flow properties and stability.

Q3: How can I identify the crystalline form of my this compound sample?

The primary methods for identifying the crystalline form are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • PXRD provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint."

  • DSC measures the heat flow associated with thermal transitions, such as melting and desolvation, which are characteristic of a specific polymorph.

Refer to the Experimental Protocols section for detailed methodologies.

Q4: What is the expected particle size for this compound, and how does it affect my experiments?

The mean particle size by volume distribution (Dv50) for this compound is typically in the range of 1.0 to 10.0 microns.[2] A consistent particle size is crucial for achieving reproducible dissolution profiles and predictable in vivo performance. Significant variations in particle size between batches can lead to inconsistent results in both in vitro and in vivo studies.

Q5: My this compound powder has poor flow properties. What could be the cause and how can I troubleshoot it?

Poor powder flow can be caused by:

  • Particle Size and Shape: Very fine or irregularly shaped particles can lead to increased cohesiveness and poor flow.

  • Moisture Content: Excess moisture can cause particles to stick together.

  • Static Electricity: Overly dry powders can develop static charges that hinder flow.

To troubleshoot, consider granulation techniques to create more uniform particles, ensure appropriate drying of the powder, and utilize anti-static devices in your handling environment.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to batch-to-batch variability.

Issue 1: Inconsistent Dissolution Profiles Between Batches

Potential Causes:

  • Variation in particle size distribution.

  • Presence of different polymorphs.

  • Differences in powder wettability.

Troubleshooting Steps:

  • Characterize Particle Size: Perform particle size analysis on each batch.

  • Confirm Crystalline Form: Use PXRD and DSC to ensure the material is the correct and consistent polymorphic form (monohydrate).

  • Assess Powder Properties: Evaluate powder flow and contact angle to check for wettability issues.

Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)

Potential Causes:

  • Presence of process-related impurities.

  • Degradation of the material.

  • Contamination.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Compare the impurity profile of the current batch with the CoA and previous batches.

  • Perform Forced Degradation Studies: To identify potential degradation products.

  • Ensure Proper Storage: Verify that the material has been stored under the recommended conditions.

Issue 3: Variable In Vivo Efficacy or Pharmacokinetic Profiles

Potential Causes:

  • Differences in bioavailability due to variations in dissolution rate.

  • Inconsistent absorption caused by particle size differences.

Troubleshooting Steps:

  • Conduct Comparative Dissolution Testing: To correlate in vitro release with in vivo performance.

  • Thoroughly Characterize Physical Properties: Analyze particle size, polymorphism, and other relevant physical attributes of the batches .

Data Presentation

The following tables provide an example of typical specifications and illustrative data for three hypothetical batches of this compound to highlight potential variability.

Table 1: Physicochemical Properties of this compound Batches

ParameterSpecificationBatch A (Illustrative)Batch B (Illustrative)Batch C (Illustrative)
Appearance White to off-white crystalline powderConformsConformsConforms
Purity (HPLC) ≥ 99.0%99.5%99.2%99.8%
Total Impurities ≤ 0.5%0.3%0.5%0.15%
Water Content (Karl Fischer) 3.3% - 3.9%3.6%3.8%3.5%
Particle Size (Dv50) 1.0 - 10.0 µm4.5 µm8.2 µm2.1 µm
Polymorphic Form MonohydrateConforms (Monohydrate)Conforms (Monohydrate)Conforms (Monohydrate)

Table 2: Illustrative Dissolution Profile Comparison

Time (minutes)Batch A (% Dissolved)Batch B (% Dissolved)Batch C (% Dissolved)
5453060
10705585
15857595
309590>98
45>9896>98
60>98>98>98

Disclaimer: The data in these tables are for illustrative purposes only and do not represent actual batch data.

Experimental Protocols

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Objective: To identify the crystalline form of this compound.

Methodology:

  • Sample Preparation: Gently grind a small, representative sample of the powder using a mortar and pestle. Pack the powder into the sample holder, ensuring a flat, even surface.[5]

  • Instrument Setup: Use a diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1°/minute.[5]

  • Data Analysis: Compare the resulting diffraction pattern with reference patterns for the known polymorphs of this compound. The monohydrate form has characteristic peaks that should be present.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To characterize the thermal properties and confirm the polymorphic form.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample from 25°C to 300°C at a constant heating rate of 10°C/minute under a nitrogen purge.[6]

  • Data Analysis: Analyze the resulting thermogram for thermal events such as desolvation (endotherm) and melting. Compare the temperatures and enthalpies of these events to reference data for the Niraparib tosylate monohydrate.

Visualizations

Niraparib's Mechanism of Action: PARP Inhibition and DNA Damage

Niraparib_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Niraparib Niraparib Action DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates BER->DNA_SSB repairs HR Homologous Recombination (HR) Repair (often deficient in cancer cells) DNA_DSB->HR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired leads to HR->DNA_DSB error-free repair Niraparib Niraparib Niraparib->PARP inhibits PARP_trapping PARP Trapping Niraparib->PARP_trapping induces PARP_trapping->PARP

Caption: Niraparib inhibits PARP, leading to PARP trapping and accumulation of DNA damage, ultimately causing cancer cell death.

Workflow for Investigating Batch-to-Batch Variability

Batch_Variability_Workflow Start Inconsistent Experimental Results Observed PhysChem Characterize Physicochemical Properties Start->PhysChem PXRD PXRD (Polymorphism) PhysChem->PXRD DSC DSC (Thermal Profile) PhysChem->DSC PSD Particle Size Distribution PhysChem->PSD Impurity Impurity Profiling PhysChem->Impurity Dissolution Perform Comparative Dissolution Testing PhysChem->Dissolution Analyze Analyze Data and Identify Root Cause Dissolution->Analyze Analyze->Start No Clear Cause Action Implement Corrective Actions Analyze->Action Variability Identified End Consistent Results Achieved Action->End

Caption: A systematic workflow for troubleshooting batch-to-batch variability of this compound.

Niraparib's Impact on the cGAS-STING Pathway

Niraparib_cGAS_STING cluster_Cell Cancer Cell Niraparib Niraparib DNA_Damage Accumulated DNA Damage Niraparib->DNA_Damage Cytosolic_DNA Cytosolic dsDNA DNA_Damage->Cytosolic_DNA cGAS cGAS Cytosolic_DNA->cGAS activates STING STING cGAS->STING activates TBK1_IRF3 TBK1/IRF3 Activation STING->TBK1_IRF3 Type1_IFN Type I Interferon Production TBK1_IRF3->Type1_IFN Immune_Response Enhanced Anti-tumor Immune Response Type1_IFN->Immune_Response

Caption: Niraparib-induced DNA damage can activate the cGAS-STING pathway, enhancing the anti-tumor immune response.

References

Validation & Comparative

A Preclinical Head-to-Head: Niraparib Tosylate Hydrate Versus Olaparib in Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of PARP inhibitors, niraparib and olaparib stand out as key therapeutic agents. While both drugs have demonstrated clinical efficacy, their performance in preclinical tumor models reveals important distinctions in pharmacokinetics, efficacy, and mechanism of action. This guide provides a comparative analysis of niraparib tosylate hydrate and olaparib, supported by experimental data from various preclinical studies, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Preclinical Differences

FeatureThis compoundOlaparib
Tumor Penetration Significantly higher tumor exposure compared to plasma.[1]Lower tumor exposure compared to plasma.[1]
Brain Penetration Readily crosses the blood-brain barrier.[1][2]Limited brain exposure.[1][2]
Efficacy in BRCA-wildtype (BRCAwt) Models Demonstrates potent tumor growth inhibition.[1]Less effective in some BRCAwt models.[1]
PARP Trapping Potency Approximately twice as potent as olaparib in cultured cancer cells.[1]Less potent than niraparib in PARP trapping in cultured cells.[1]
In Vivo Efficacy (Intracranial Models) Superior tumor growth inhibition.[1][2]Less effective in intracranial models.[1][2]

In Vivo Efficacy: A Tale of Two PARP Inhibitors

Preclinical studies utilizing xenograft models have consistently highlighted differences in the in vivo efficacy of niraparib and olaparib, particularly in challenging tumor settings.

Superior Tumor and Brain Penetration of Niraparib

A key differentiator between the two drugs is their pharmacokinetic profile. Studies have shown that niraparib achieves significantly higher concentrations in tumors relative to plasma, a desirable characteristic for targeted cancer therapy.[1] In contrast, olaparib's tumor exposure is generally lower than its plasma levels.[1] This difference is attributed to niraparib's higher cell membrane permeability and volume of distribution.[1]

Furthermore, niraparib demonstrates a notable ability to cross the blood-brain barrier, leading to significant brain exposure.[1][2] Olaparib, on the other hand, shows very limited penetration into the brain at its maximum tolerated dose.[1] This has significant implications for the treatment of brain tumors and brain metastases.

Tumor Growth Inhibition in Xenograft Models

The superior pharmacokinetic properties of niraparib translate to enhanced antitumor activity in various preclinical models.

Table 1: Comparison of In Vivo Efficacy in a BRCA1-mutant TNBC Xenograft Model (MDA-MB-436)

TreatmentDosingTumor Growth Inhibition (TGI)Reference
Niraparib75 mg/kg, dailySimilar regression to olaparib[3]
Olaparib75 mg/kg, twice daily (reduced to 67 mg/kg)Similar regression to niraparib[3]

Table 2: Comparison of In Vivo Efficacy in a BRCA-wildtype Ovarian Cancer PDX Model (OVC134)

TreatmentDosingTumor Growth Inhibition (TGI)Reference
Niraparib50 mg/kg, daily (reduced to 40 mg/kg)58%[4]
Olaparib67 mg/kg, twice daily (reduced to 60 mg/kg)Minimal effect[4]

Table 3: Comparison of In Vivo Efficacy in a BRCA-wildtype Ovarian Cancer Xenograft Model (A2780)

TreatmentDosingTumor Growth Inhibition (TGI)Reference
Niraparib62.5 mg/kg, dailySignificantly greater than olaparib[4]
Olaparib100 mg/kg, dailyLess effective than niraparib[4]

Table 4: Comparison of In Vivo Efficacy in a BRCA2-mutant Ovarian Cancer PDX Model (OV5311)

TreatmentDosingOutcomeReference
Niraparib75 mg/kg, dailySustained tumor regression[4]
Olaparib75 mg/kg, dailyInitial tumor regression, followed by regrowth[4]
Olaparib switched to Niraparib50 mg/kg, dailyImproved tumor response[4]

Table 5: Comparison of In Vivo Efficacy in an Intracranial Pancreatic Cancer Xenograft Model (Capan-1)

TreatmentDosingTumor Growth Inhibition (TGI)Reference
Niraparib45 mg/kg, daily62%[1][2]
Olaparib75 mg/kg, daily-19% (tumor growth)[1][2]

Mechanism of Action: Beyond Catalytic Inhibition

Both niraparib and olaparib function by inhibiting the enzymatic activity of PARP-1 and PARP-2, which are crucial for DNA single-strand break repair.[5] However, their anti-tumor effect is also attributed to their ability to "trap" PARP enzymes on DNA at the site of damage.[6] This PARP-DNA complex is highly cytotoxic, leading to double-strand breaks and ultimately cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).[6]

While both drugs exhibit PARP trapping, preclinical evidence suggests that niraparib is a more potent trapping agent than olaparib in cultured cancer cells, being approximately twice as effective.[1] This enhanced trapping ability may contribute to its greater potency in killing cancer cells, including those that are BRCA-proficient.[1]

PARP_Inhibition_Pathway cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 PARP Inhibition cluster_3 Cellular Outcomes Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits PAR PAR chains PARP->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->Single-Strand Break repairs Niraparib Niraparib Niraparib->PARP inhibits & traps Olaparib Olaparib Olaparib->PARP inhibits & traps DSB Double-Strand Break Trapped_PARP->DSB leads to Apoptosis Apoptosis DSB->Apoptosis induces

Caption: Mechanism of PARP Inhibition and Trapping by Niraparib and Olaparib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of protocols used in comparative studies of niraparib and olaparib.

In Vivo Tumor Xenograft Studies

Xenograft_Workflow A Tumor Cell Implantation (e.g., MDA-MB-436, Capan-1) Subcutaneous or Intracranial B Tumor Growth (to palpable size) A->B C Randomization of Mice into Treatment Groups B->C D Drug Administration (Niraparib or Olaparib) Oral gavage, specific doses and schedules C->D E Monitoring Tumor volume, body weight, survival D->E F Data Analysis Tumor Growth Inhibition (TGI) E->F

Caption: General workflow for in vivo xenograft studies.

  • Animal Models: Studies typically utilize immunodeficient mice (e.g., NOD/SCID, nude mice) to allow for the growth of human tumor xenografts.[4]

  • Cell Lines and Patient-Derived Xenografts (PDXs): A variety of human cancer cell lines representing different tumor types and genetic backgrounds (e.g., MDA-MB-436 for triple-negative breast cancer, Capan-1 for pancreatic cancer, A2780 for ovarian cancer) are used.[4][7] PDX models, which involve the implantation of patient tumor tissue into mice, are also employed to better recapitulate human tumor biology.[1][4]

  • Drug Administration: Niraparib and olaparib are typically administered orally via gavage.[3][4][7] Dosing schedules and concentrations vary between studies and tumor models, often determined by the maximum tolerated dose (MTD). For example, in the Capan-1 intracranial model, niraparib was given at 45 mg/kg daily, while olaparib was administered at 75 mg/kg daily.[1][2]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated versus vehicle control groups.[4] Overall survival is also a key endpoint in some studies.[8]

Cell Viability Assays (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with various concentrations of niraparib or olaparib and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

PARP Trapping Assays
  • Principle: These assays are designed to quantify the amount of PARP enzyme that remains bound to DNA after treatment with a PARP inhibitor.

  • Protocol Outline (based on cellular fractionation):

    • Cell Treatment: Cancer cells are treated with niraparib, olaparib, or a vehicle control.

    • Cell Lysis and Fractionation: Cells are lysed, and the chromatin-bound protein fraction is separated from the soluble nuclear fraction.

    • Western Blotting: The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting using an anti-PARP1 antibody. An increased amount of PARP1 in the chromatin fraction of drug-treated cells compared to control cells indicates PARP trapping.

Conclusion

Preclinical data strongly suggest that this compound possesses certain advantages over olaparib in preclinical tumor models, particularly concerning its pharmacokinetic profile and efficacy in BRCA-wildtype and intracranial tumors. Its superior tumor and brain penetration, coupled with more potent PARP trapping, likely contribute to its robust antitumor activity observed in these challenging settings. These findings provide a strong rationale for the continued investigation of niraparib in a broad range of cancer types and underscore the importance of considering the distinct preclinical profiles of different PARP inhibitors in clinical development and application.

References

Comparing the PARP trapping activity of Niraparib and other PARP inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, PARP inhibitors have emerged as a pivotal class of drugs, particularly for tumors harboring deficiencies in DNA damage repair pathways. Their mechanism of action extends beyond simple enzymatic inhibition to include the "trapping" of the PARP enzyme on DNA, a process that has been shown to be a key determinant of their cytotoxic efficacy. This guide provides a comprehensive comparison of the PARP trapping activity of niraparib against other prominent PARP inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Significance of PARP Trapping

Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs). PARP inhibitors not only block the catalytic activity of these enzymes, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of repair factors, but also stabilize the PARP-DNA complex. This "trapping" converts the PARP enzyme into a cytotoxic DNA lesion, which can obstruct DNA replication and transcription, ultimately leading to the formation of lethal double-strand breaks (DSBs), especially in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][2] The potency of a PARP inhibitor is therefore a composite of its catalytic inhibition and its trapping efficiency.[1]

Quantitative Comparison of PARP Inhibitor Trapping Potency

The various clinically relevant PARP inhibitors exhibit markedly different potencies in their ability to trap PARP enzymes. The general consensus from preclinical studies establishes a clear hierarchy in trapping efficiency.[3][4] Talazoparib is consistently ranked as the most potent PARP trapping agent, followed by niraparib, which has a comparable or slightly higher trapping ability than olaparib and rucaparib.[3][5] Veliparib is consistently shown to be the weakest PARP trapper among these inhibitors.[6][7]

While direct, side-by-side quantitative comparisons of trapping EC50 values across all inhibitors from a single study are not always available, the relative potency has been established through various assays. For instance, some studies have indicated that talazoparib is approximately 100 times more efficient at trapping PARP1 than niraparib, which in turn is more potent than olaparib and rucaparib.[5] Another study demonstrated that niraparib and olaparib are significantly more potent at trapping PARP1 than veliparib.[6]

Below is a summary of the catalytic inhibitory potency and the established relative PARP trapping potency of commonly studied PARP inhibitors.

PARP InhibitorPARP1 Catalytic IC50 (nM)Relative PARP Trapping Potency
Niraparib ~2-4High
Olaparib ~1-6High
Rucaparib ~1-21High
Talazoparib ~1-4Very High
Veliparib ~2-5Low

Note: IC50 values are approximate and can vary depending on the specific assay conditions. The relative trapping potency is a qualitative summary based on multiple studies.[3][4][5][6][7]

Visualizing the Mechanism and Workflow

To better understand the biological process of PARP trapping and the experimental methods used to quantify it, the following diagrams are provided.

PARP_Trapping_Mechanism Mechanism of PARP Trapping and Induced Cytotoxicity cluster_0 DNA Damage and PARP Activation cluster_1 Normal Repair vs. PARP Inhibition cluster_2 Cytotoxic Consequences DNA_SSB DNA Single-Strand Break (SSB) Trapped_Complex Trapped PARP1-DNA Complex DNA_SSB->Trapped_Complex PARP1 PARP1 PARP1->DNA_SSB Binds to SSB Catalytic_Activity Catalytic Activity (NAD+ -> PAR) PARP1->Catalytic_Activity AutoPARylation Auto-PARylation Catalytic_Activity->AutoPARylation Recruitment Recruitment of Repair Factors AutoPARylation->Recruitment Dissociation PARP1 Dissociation AutoPARylation->Dissociation SSB_Repair SSB Repair Recruitment->SSB_Repair Dissociation->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->Catalytic_Activity Inhibits PARP_Inhibitor->Trapped_Complex Stabilizes Replication_Fork Replication Fork Trapped_Complex->Replication_Fork Blocks Fork_Collapse Replication Fork Collapse Replication_Fork->Fork_Collapse DSB DNA Double-Strand Break (DSB) Fork_Collapse->DSB HRD_Cell HR-Deficient Cell DSB->HRD_Cell Cell_Death Cell Death (Synthetic Lethality) HRD_Cell->Cell_Death

Caption: Mechanism of PARP trapping leading to synthetic lethality in HR-deficient cells.

PARP_Trapping_Assay_Workflow Experimental Workflow for Chromatin Fractionation Assay Cell_Culture 1. Cell Culture and Treatment (e.g., with Niraparib) Cell_Harvesting 2. Cell Harvesting Cell_Culture->Cell_Harvesting Lysis_Fractionation 3. Lysis and Subcellular Fractionation (Cytoplasmic, Soluble Nuclear, Chromatin-bound) Cell_Harvesting->Lysis_Fractionation Protein_Quantification 4. Protein Quantification of Chromatin Fraction Lysis_Fractionation->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Antibody_Probing 7. Antibody Probing (Anti-PARP1, Anti-Histone H3) Western_Blot->Antibody_Probing Detection_Analysis 8. Detection and Densitometric Analysis Antibody_Probing->Detection_Analysis

Caption: Workflow for assessing PARP trapping using chromatin fractionation and Western blotting.

Experimental Protocols for Measuring PARP Trapping

Several robust methods are employed to quantify the PARP trapping activity of inhibitors. The following are detailed protocols for three commonly used assays.

Chromatin Fractionation and Western Blotting

This cell-based assay provides a physiologically relevant measure of the amount of PARP1 associated with chromatin.

Principle: Cells are treated with the PARP inhibitor, leading to the trapping of PARP1 on the DNA. Subsequent subcellular fractionation isolates the chromatin-bound proteins. The amount of PARP1 in this fraction is then quantified by Western blotting, with an increase corresponding to greater trapping.

Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cell lines (e.g., HeLa, DU145) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the PARP inhibitor (e.g., niraparib) or vehicle control for a specified duration (e.g., 1-4 hours). In some experiments, a DNA damaging agent like methyl methanesulfonate (MMS) is co-administered to induce SSBs.

  • Cell Lysis and Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Perform subcellular protein fractionation using a commercial kit (e.g., from Thermo Fisher Scientific) or a custom protocol. This typically involves sequential lysis steps to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions. It is crucial to include the PARP inhibitor in all fractionation buffers to prevent the dissociation of the trapped complex.

  • Protein Quantification and Sample Preparation:

    • Resuspend the final chromatin pellet in a suitable buffer and determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Immunodetection:

    • Incubate the membrane with a primary antibody against PARP1.

    • Wash the membrane and then probe with a primary antibody against a loading control for the chromatin fraction, such as Histone H3.

    • Wash again and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Perform densitometric analysis of the PARP1 and Histone H3 bands.

    • Normalize the PARP1 band intensity to the corresponding Histone H3 band intensity for each sample.

    • Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

Fluorescence Polarization/Anisotropy (FP/FA) Assay

This is a biochemical, high-throughput assay that measures the ability of an inhibitor to trap purified PARP1 on a fluorescently labeled DNA oligonucleotide.

Principle: A fluorescently labeled DNA probe with a nick or break is used. When the large PARP1 enzyme binds to this small probe, the rotation of the probe is slowed, resulting in a high fluorescence polarization signal. Upon addition of NAD+, PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the PARP inhibitor in an appropriate assay buffer.

    • Dilute recombinant human PARP1 enzyme and the fluorescently labeled DNA oligonucleotide to their optimal working concentrations in a cold assay buffer.

  • Assay Plate Setup (384-well format):

    • Blank wells: Assay buffer only.

    • Low FP control (No Trapping): PARP1, DNA probe, NAD+, and vehicle control (e.g., DMSO).

    • High FP control (Maximal Trapping): PARP1, DNA probe, and vehicle control (no NAD+).

    • Test wells: PARP1, DNA probe, NAD+, and serial dilutions of the PARP inhibitor.

  • Assay Procedure:

    • Add assay buffer, inhibitor/vehicle, PARP1 enzyme, and the fluorescent DNA probe to the respective wells.

    • Incubate to allow for PARP1 to bind to the DNA and the inhibitor.

    • Initiate the reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.

    • Incubate to allow for auto-PARylation and dissociation in the absence of a trapping inhibitor.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with the appropriate excitation and emission filters.

    • Calculate the percentage of PARP trapping for each inhibitor concentration relative to the low and high FP controls.

    • Determine the EC50 value (the concentration of inhibitor required to achieve 50% of the maximal trapping effect) by fitting the data to a dose-response curve.

Proximity Ligation Assay (PLA)

This is a highly sensitive, cell-based method for detecting and quantifying protein-DNA interactions in situ, providing spatial information about PARP trapping.

Principle: When two proteins or a protein and a specific DNA locus are in close proximity (within ~40 nm), oligonucleotide-conjugated secondary antibodies (PLA probes) can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled oligonucleotides, appearing as distinct fluorescent spots (PLA signals). An increase in PLA signals between PARP1 and a chromatin marker (like Histone H2A.X) indicates increased PARP trapping.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips or in imaging-quality microplates.

    • Treat with PARP inhibitors as described for the chromatin fractionation assay.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • PLA Protocol (following manufacturer's instructions, e.g., Duolink®):

    • Blocking: Block the samples to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with primary antibodies raised in different species against the two targets of interest (e.g., rabbit anti-PARP1 and mouse anti-phospho-Histone H2A.X).

    • PLA Probe Incubation: Add the species-specific secondary antibodies conjugated with oligonucleotides.

    • Ligation: Add ligase to join the two oligonucleotides if they are in close proximity.

    • Amplification: Add polymerase to amplify the circular DNA template.

    • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product.

  • Imaging and Analysis:

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of PLA signals per nucleus using image analysis software. An increase in the number of signals per nucleus in treated cells compared to control cells indicates PARP trapping.

Conclusion

The ability of a PARP inhibitor to trap PARP enzymes on DNA is a critical determinant of its anticancer activity. Niraparib demonstrates a high level of PARP trapping, positioning it as a potent cytotoxic agent, particularly in HR-deficient tumors. Its trapping efficiency is a key factor that distinguishes it from other PARP inhibitors and contributes to its clinical efficacy. The experimental protocols detailed in this guide provide robust and reproducible methods for quantifying and comparing the PARP trapping activities of niraparib and other inhibitors, facilitating further research and development in this important class of cancer therapeutics.

References

A Head-to-Head In Vitro Comparison of Niraparib and Rucaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent PARP inhibitors, Niraparib and Rucaparib. The information presented is collated from various preclinical studies to assist researchers in understanding the nuanced differences in their biochemical and cellular activities.

Data Presentation: Quantitative Comparison

The following tables summarize the key in vitro performance metrics of Niraparib and Rucaparib, including their enzymatic inhibition of PARP isoforms, relative PARP trapping potency, cytotoxicity against various cancer cell lines, and their off-target kinase inhibition profiles.

Table 1: PARP Enzymatic Inhibition (IC50 values)
PARP IsoformNiraparib (nM)Rucaparib (nM)
PARP1 2 - 35[1]0.8 - 3.2[1]
PARP2 2 - 15.3[1]~28.2[1]

Note: IC50 values are compiled from the ChEMBL database and may vary between different experimental setups.

Table 2: PARP Trapping Potency
Relative PotencyFinding
Niraparib vs. Rucaparib Niraparib is a more potent PARP trapping agent than Rucaparib[1]. In some studies, the PARP trapping potency has been ranked as talazoparib >> niraparib > olaparib and rucaparib[1]. Another study suggests olaparib and rucaparib have similar trapping potencies[2].
Table 3: Cytotoxicity in Ovarian Cancer Cell Lines (IC50 values)
Cell Line (BRCA Status)Niraparib (µM)Rucaparib (µM)
PEO1 (BRCA2 mutant) 7.487[3]Not explicitly stated in the same study
UWB1.289 (BRCA1 mutant) 21.34[3]Not explicitly stated in the same study
UWB1.289+BRCA1 (BRCA1 WT) 58.98[3]Not explicitly stated in the same study
Various Ovarian Cancer Lines Not available in a comparative dataset2.5 to >15 across 39 cell lines[4]

Note: Direct comparative IC50 values across a standardized panel of cell lines are limited. The provided data is from a single study for Niraparib. Rucaparib's cytotoxicity has been evaluated across a broad panel, showing a wide range of IC50s.

Table 4: Off-Target Kinase Inhibition (IC50 values)
Kinase TargetNiraparib IC50 (nM)Rucaparib IC50 (nM)
DYRK1A Potent inhibitor[5]1,400[6]
DYRK1B 254[5]Submicromolar inhibitor[5]
CDK16 Not a primary target381[5]
PIM3 Not a primary targetSubmicromolar inhibitor[5]
PIM1 Not a primary target1,200[6]
CDK1 Not a primary target1,400[6]
CDK9 Not a primary target2,700[6]

Note: Both Niraparib and Rucaparib have been shown to inhibit key kinases at submicromolar concentrations, suggesting potential for polypharmacological effects[1][5].

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.

PARP Trapping Assay (Cellular Fractionation and Western Blot)

This method quantifies the amount of PARP enzyme bound to chromatin, which is indicative of PARP trapping.

a. Cell Treatment:

  • Seed cells in appropriate culture dishes and allow them to adhere overnight.

  • Treat cells with varying concentrations of Niraparib or Rucaparib for the desired duration (e.g., 4 hours). A positive control, such as methyl methanesulfonate (MMS), can be used to induce DNA damage and PARP recruitment.

b. Subcellular Protein Fractionation:

  • Harvest the cells and wash with ice-cold PBS.

  • Use a commercial subcellular protein fractionation kit to separate the cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions according to the manufacturer's protocol.

c. Western Blot Analysis:

  • Quantify the protein concentration of the chromatin-bound fraction.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • To ensure equal loading of the chromatin fraction, probe the membrane with an antibody against a histone protein (e.g., Histone H3).

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify the amount of trapped PARP1 relative to the histone loading control.

Cytotoxicity Assay (Colony Formation Assay)

This long-term assay assesses the ability of single cells to proliferate and form colonies following drug treatment, providing a measure of cytotoxicity.

  • Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Niraparib or Rucaparib. Include a vehicle-only control.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2. The medium can be replaced every 3-4 days if necessary.

  • Colony Fixation and Staining:

    • After the incubation period, aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with a solution such as 100% methanol or a 4% paraformaldehyde solution for 15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot the surviving fraction against the drug concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing:

    • Kinase buffer (e.g., Tris-HCl with MgCl2)

    • The purified kinase of interest (e.g., DYRK1A, CDK16)

    • The specific peptide or protein substrate for the kinase

    • Varying concentrations of Niraparib or Rucaparib (or vehicle control)

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]-ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction remains in the linear range.

  • Stop Reaction and Separate: Stop the reaction (e.g., by adding a strong acid). Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the free [γ-³²P]-ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with a dilute acid (e.g., phosphoric acid) to remove any unbound [γ-³²P]-ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the percentage of kinase inhibition for each drug concentration compared to the vehicle control. Plot the inhibition percentage against the drug concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 PARP Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_Damage->PARP1 recruitment PAR Poly(ADP-ribose) (PAR) synthesis PARP1->PAR catalysis (uses NAD+) Catalytic_Inhibition Catalytic Inhibition PARP1->Catalytic_Inhibition PARP_Trapping PARP Trapping PARP1->PARP_Trapping Repair_Complex DNA Repair Complex (BER/SSBR) PAR->Repair_Complex recruitment DNA_Repair SSB Repair Repair_Complex->DNA_Repair PARPi Niraparib / Rucaparib PARPi->PARP1 binding Catalytic_Inhibition->PAR inhibition Replication_Fork_Collapse Replication Fork Collapse (leads to DSB) PARP_Trapping->Replication_Fork_Collapse Synthetic_Lethality Synthetic Lethality (in HRD cells) Replication_Fork_Collapse->Synthetic_Lethality

Caption: PARP-mediated DNA repair and mechanisms of PARP inhibitor action.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Select Cancer Cell Lines enzymatic_assay PARP Enzymatic Inhibition Assay start->enzymatic_assay trapping_assay PARP Trapping Assay start->trapping_assay cytotoxicity_assay Cytotoxicity Assay (e.g., Colony Formation) start->cytotoxicity_assay kinase_assay Off-Target Kinase Assay start->kinase_assay ic50_calc Calculate IC50 Values enzymatic_assay->ic50_calc potency_comp Compare Relative Potency trapping_assay->potency_comp cytotoxicity_assay->ic50_calc kinase_assay->ic50_calc end_point Head-to-Head Comparison Report ic50_calc->end_point potency_comp->end_point

Caption: General workflow for in vitro comparison of PARP inhibitors.

Off_Target_Pathways cluster_Niraparib Niraparib Off-Target Effects cluster_Rucaparib Rucaparib Off-Target Effects Niraparib Niraparib SRC SRC Kinase Niraparib->SRC inhibition STAT3 STAT3 SRC->STAT3 phosphorylation (inhibited) Apoptosis_Genes Apoptosis-Related Gene Expression STAT3->Apoptosis_Genes regulation Cell_Growth_Inhibition Inhibition of Tumor Cell Growth Apoptosis_Genes->Cell_Growth_Inhibition Rucaparib Rucaparib CDK16 CDK16 Rucaparib->CDK16 inhibition PIM3 PIM3 Rucaparib->PIM3 inhibition DYRK1B DYRK1B Rucaparib->DYRK1B inhibition Downstream_Effects Potential Effects on Cell Cycle & Metabolism CDK16->Downstream_Effects PIM3->Downstream_Effects DYRK1B->Downstream_Effects

Caption: Known off-target signaling pathways of Niraparib and Rucaparib.

References

Niraparib Tosylate Hydrate: A Comparative Analysis of Efficacy in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of niraparib tosylate hydrate in patient-derived xenograft (PDX) models, benchmarked against other therapeutic alternatives. The data presented is curated from preclinical studies to support informed decisions in drug development and translational research.

Executive Summary

Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant antitumor activity in a variety of PDX models, including those for ovarian, triple-negative breast, and prostate cancers. Its efficacy is particularly pronounced in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. Comparative studies with the first-generation PARP inhibitor, olaparib, suggest niraparib's favorable pharmacokinetic properties may contribute to its potent antitumor effects, especially in BRCA wild-type (wt) models. Furthermore, niraparib shows promise in combination with standard-of-care chemotherapies, often leading to enhanced tumor growth inhibition.

Comparative Efficacy of Niraparib in PDX Models

The following tables summarize the quantitative efficacy of niraparib as a monotherapy and in combination with other agents across various cancer types in PDX models.

Table 1: Niraparib Monotherapy vs. Olaparib in Ovarian Cancer PDX Models
PDX ModelBRCA StatusTreatmentDose and ScheduleTumor Growth Inhibition (TGI) (%)Source(s)
OVC134Wild-TypeNiraparib50 mg/kg, qd (reduced to 40 mg/kg)58[1]
OVC134Wild-TypeOlaparib67 mg/kg, bid (reduced to 60 mg/kg)Minimal Effect[1]
-BRCA1/2-mutantNiraparibNot SpecifiedTumor Regressions[2]
-RAD51C promoter methylationNiraparibNot SpecifiedTumor Regressions[2]
Table 2: Niraparib in Triple-Negative Breast Cancer (TNBC) PDX Models
PDX ModelBRCA StatusTreatmentDose and ScheduleResponseSource(s)
Panel of 25 TNBC PDX modelsMutantNiraparibNot SpecifiedResponse observed[3]
Panel of 25 TNBC PDX modelsHigh HRD ScoreNiraparibNot SpecifiedResponse observed[3]
MDA-MB-436 (Cell line-derived)BRCA1-mutantNiraparib75 mg/kg, qdTumor Regression[4]
MDA-MB-436 (Cell line-derived)BRCA1-mutantOlaparib75 mg/kg, bid (reduced to 67 mg/kg)Similar to Niraparib[4]
Table 3: Niraparib in Prostate Cancer PDX Models
PDX ModelGenetic AlterationTreatmentDose and ScheduleResponseSource(s)
LuCaP 174.1BRCA2 biallelic mutantNiraparibNot SpecifiedSignificant TGI[5]
LuCaP 96CRBRCA2 biallelic mutantNiraparibNot SpecifiedModest TGI[5]
-ATM biallelic mutantNiraparibNot SpecifiedSignificant TGI & Survival Benefit[5]
PC-3M-luc-C6 (Bone Metastasis)Not SpecifiedNiraparibNot Specified67% TGI (Day 17)[6]
PC-3M-luc-C6 (Bone Metastasis)Not SpecifiedOlaparibNot Specified40-45% TGI (Day 17)[6]
PC-3M-luc-C6 (Bone Metastasis)Not SpecifiedTalazoparibNot Specified40-45% TGI (Day 17)[6]
Table 4: Niraparib in Combination with Chemotherapy in Ovarian Cancer PDX Models
PDX ModelBRCA StatusTreatmentResponseSource(s)
BRCA2-deficientNot SpecifiedMaintenance Niraparib after Carboplatin/PaclitaxelDelayed Progression[7]
Naive PatientsNot SpecifiedNiraparib vs. Paclitaxel + Carboplatin (TC)TC showed a better response in this preclinical trial[8]
Two TC-resistant patientsNot SpecifiedNiraparibResponded to Niraparib[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for key experiments cited in this guide.

Establishment of Patient-Derived Xenograft (PDX) Models
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.[9]

  • Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized. A small incision is made, and a tumor fragment (typically 2-3 mm³) is implanted subcutaneously or orthotopically into the corresponding organ.[9][10]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) by caliper measurements once tumors become palpable.[11] Tumor volume is calculated using the formula: Volume = (length x width²)/2.[11]

  • Passaging: When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested. The tumor is then fragmented and can be re-implanted into new cohorts of mice for expansion and subsequent studies.[9]

In Vivo Efficacy Studies
  • Study Groups: Once tumors in the PDX-bearing mice reach a specific volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including a vehicle control group.

  • Drug Administration:

    • Niraparib: Typically administered orally (p.o.) via gavage once daily (qd). Doses in preclinical studies have ranged from 25 to 75 mg/kg.[1][4][12]

    • Olaparib: Often administered orally (p.o.) via gavage, sometimes twice daily (bid). A common dose is 100 mg/kg.[4]

    • Chemotherapeutic Agents: Agents like carboplatin and paclitaxel are typically administered intraperitoneally (i.p.) or intravenously (i.v.) according to clinically relevant schedules.[7][13]

  • Efficacy Assessment: Tumor volumes and body weights are measured regularly throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 – (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[11][14] Other endpoints can include tumor regression and overall survival.

Visualizing the Mechanism and Workflow

Niraparib's Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into toxic double-strand breaks (DSBs). The inability of HRR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[15][16][17]

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 Niraparib Intervention cluster_2 Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER activates PARP_Inhibition PARP Inhibition (PARP Trapping) DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair Niraparib Niraparib Niraparib->PARP inhibits SSB_Accumulation SSB Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired by Failed_Repair Failed DSB Repair Apoptosis Apoptosis / Cell Death (Synthetic Lethality) Failed_Repair->Apoptosis

Caption: Niraparib's mechanism of action leading to synthetic lethality.

Experimental Workflow for Niraparib Efficacy Testing in PDX Models

The process of evaluating niraparib's efficacy in PDX models follows a structured workflow from patient sample collection to data analysis and interpretation.

PDX_Workflow Patient_Tumor 1. Patient Tumor Sample Collection Implantation 2. Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Establishment 3. PDX Model Establishment & Expansion Implantation->PDX_Establishment Randomization 4. Randomization of Tumor-Bearing Mice PDX_Establishment->Randomization Treatment 5. Treatment Administration (Niraparib, Comparator, Vehicle) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Data_Analysis 7. Data Analysis (e.g., TGI Calculation) Monitoring->Data_Analysis Interpretation 8. Interpretation of Results & Biomarker Analysis Data_Analysis->Interpretation

Caption: Experimental workflow for assessing niraparib efficacy in PDX models.

References

Comparative analysis of Niraparib's effect on different DNA repair deficient cells

Author: BenchChem Technical Support Team. Date: December 2025

Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant efficacy in treating cancers with deficiencies in DNA repair pathways. This guide provides a comparative analysis of Niraparib's effects on various DNA repair-deficient cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its mechanism and application.

Niraparib's primary mechanism of action involves the inhibition of PARP-1 and PARP-2 enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[1][2][3] In cells with competent homologous recombination (HR) repair, the accumulation of SSBs can be tolerated. However, in cancer cells with deficiencies in HR repair, such as those with BRCA1/2 mutations, these unresolved SSBs lead to the formation of double-strand breaks (DSBs) during DNA replication.[1][2][4] The inability to repair these DSBs through the faulty HR pathway results in a phenomenon known as synthetic lethality, leading to genomic instability and ultimately, cancer cell death.[1][4] Niraparib's effectiveness extends beyond just BRCA-mutated cells to include those with broader homologous recombination deficiency (HRD) and even some without such mutations, highlighting its complex and potent anti-tumor activity.[1][5][6]

Comparative Efficacy of Niraparib Across Different Cell Lines

The cytotoxic effects of Niraparib vary across different cancer cell lines, largely dependent on their underlying DNA repair capabilities. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.

Cell LineCancer TypeDNA Repair DeficiencyNiraparib IC50 (µM)Reference
PEO1Ovarian CancerBRCA2 mutation~7.49 - 20[5][7]
UWB1.289Ovarian CancerBRCA1 mutation21.34[7]
UWB1.289+BRCA1Ovarian CancerBRCA1 wild-type (restored)58.98[7]
OVCAR8Ovarian CancerBRCA-proficient~28[5]
MDA-MB-436Triple-Negative Breast CancerBRCA1 mutation0.018 - 3.2[8][9]
SUM149Triple-Negative Breast CancerBRCA1 mutation0.024[8]
HCC1937Triple-Negative Breast CancerBRCA1 mutation11[9]
MDA-MB-231Triple-Negative Breast CancerBRCA wild-type≤20[9]
MDA-MB-468Triple-Negative Breast CancerBRCA wild-type<10[9]
BT549Triple-Negative Breast CancerBRCA wild-type7[9]
HCC70Triple-Negative Breast CancerBRCA wild-type4[9]
HCC1143Triple-Negative Breast CancerBRCA wild-type9[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

cluster_0 Niraparib's Mechanism of Action in HR-Deficient Cells cluster_1 Homologous Recombination (HR) Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork Replication Fork Stalling DNA_SSB->Replication_Fork leads to PARP->DNA_SSB repairs PARP_DNA Trapped PARP-DNA Complex PARP->PARP_DNA Niraparib Niraparib Niraparib->PARP inhibits & traps DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB BRCA BRCA1/2, ATM, etc. (Deficient) DNA_DSB->BRCA requires HR_Repair HR Repair (Impaired) DNA_DSB->HR_Repair cannot be repaired by BRCA->HR_Repair Cell_Death Apoptosis & Cell Death HR_Repair->Cell_Death failure leads to

Caption: Mechanism of Niraparib-induced synthetic lethality in homologous recombination-deficient cells.

cluster_0 Experimental Workflow: Cell Viability (IC50) Assay Start Seed Cells in 96-well plates Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with varying Niraparib concentrations Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_Reagent Add Cell Viability Reagent (e.g., CCK-8, CellTiter-Glo) Incubate2->Add_Reagent Measure Measure Absorbance/ Luminescence Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: A typical experimental workflow for determining the IC50 of Niraparib in cancer cell lines.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the analysis of Niraparib's effects.

Cell Viability Assay (CCK-8 or CellTiter-Glo)

This assay is used to determine the concentration of Niraparib that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 to 5,000 cells per well and incubate overnight to allow for cell attachment.[5][10]

  • Drug Treatment: Treat the cells with a range of Niraparib concentrations (e.g., 0 to 40 µM) or a vehicle control (DMSO).[10]

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO2 humidified incubator.[5][10]

  • Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.[5][10]

  • Measurement: For CCK-8, incubate for 2 hours and measure the absorbance at 450 nm.[10] For CellTiter-Glo®, measure the luminescence using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of Niraparib on the ability of single cells to proliferate and form colonies.

  • Cell Seeding: Plate a low density of cells (e.g., 3,000 cells per well) in 6-well plates and allow them to attach overnight.[5]

  • Drug Treatment: Treat the cells with a specific concentration of Niraparib (e.g., 10 µM) or DMSO as a control.[5]

  • Incubation: Incubate the plates for 7 to 10 days, allowing colonies to form.[5]

  • Staining: Fix the colonies with a solution such as 25% methanol and stain with 0.5% w/v crystal violet solution.[5]

  • Quantification: Count the number of visible colonies in each well.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with Niraparib for the desired duration (e.g., 48 hours).[11]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[12][13]

  • Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well containing cells and culture medium.[12][13]

  • Incubation: Mix the contents by shaking and incubate at room temperature for at least 30 minutes to 1 hour to allow for cell lysis and the caspase reaction.[12][14]

  • Measurement: Measure the luminescence, which is proportional to the amount of caspase activity, using a luminometer.[12][15]

γH2AX Foci Formation Assay (Immunofluorescence)

This assay is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Niraparib for the desired time.[16]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.25% Triton X-100.[16]

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% goat serum in PBS).[16]

  • Antibody Incubation: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., Fiji) to count the number of γH2AX foci per cell nucleus.[17][18]

The Role of ATM Deficiency

Recent studies have highlighted that ATM (Ataxia-Telangiectasia Mutated) deficiency also sensitizes cancer cells to PARP inhibitors like Niraparib.[19] ATM is a critical kinase that responds to DNA double-strand breaks. Its loss impairs the HR repair pathway, creating a synthetic lethal interaction with PARP inhibition.[19] This effect is often associated with the downregulation of BRCA1 and BRCA2 expression in ATM-deficient cells, further compromising DNA repair.[19]

References

In vivo comparison of Niraparib and Talazoparib in breast cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the rapidly evolving landscape of targeted cancer therapies, PARP inhibitors have emerged as a cornerstone in the treatment of breast cancers harboring DNA damage repair deficiencies, particularly those with BRCA1/2 mutations. Among the frontrunners in this class are Niraparib and Talazoparib, both potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes. This guide provides a comprehensive in vivo comparison of these two agents in preclinical breast cancer models, offering researchers a side-by-side look at their efficacy, supported by experimental data and detailed protocols.

Quantitative In Vivo Efficacy: A Comparative Summary

While direct head-to-head in vivo studies are limited in the public domain, this table summarizes key findings from various preclinical studies, providing an indirect comparison of the anti-tumor activity of Niraparib and Talazoparib in different breast cancer models.

DrugBreast Cancer ModelAnimal ModelDosage and ScheduleKey Findings
Niraparib MDA-MB-436 (BRCA1 mutant, TNBC) XenograftNude Mice50 mg/kg, daily oral gavageSignificantly improved median survival and reduced intracranial tumor burden.[1][2][3]
MDA-MB-436 (BRCA1 mutant, TNBC) XenograftNude Mice75 mg/kg, daily oral gavage for 28 daysAchieved a similar degree of tumor regression compared to olaparib.[4]
SUM149 (BRCA1 mutant, TNBC) Intracranial XenograftMice50 mg/kg, daily oral gavageDid not significantly improve survival in this model.[1][2]
Talazoparib MX-1 (BRCA1 mutant, TNBC) XenograftNude Mice0.33 mg/kg, once daily oral gavage for 28 daysSignificantly inhibited tumor growth.[5]
BRCA1-deficient PDXMiceNot specifiedResulted in complete responses in four out of six mice.[6]
Patient-Derived Xenograft (PDX) modelsMiceNot specifiedResponded in 57.1% (8/14) of models, with tumor regression in 42.8% (6/14).[7]

Delving into the Methodology: Experimental Protocols

The following sections outline representative experimental protocols for in vivo studies involving Niraparib and Talazoparib in breast cancer xenograft models, synthesized from multiple sources.

Cell Line-Derived Xenograft (CDX) Model Protocol

1. Cell Culture:

  • Human breast cancer cell lines (e.g., MDA-MB-436, MX-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

3. Tumor Implantation:

  • Cultured breast cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank or mammary fat pad of each mouse.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored regularly (e.g., twice weekly) by measuring tumor dimensions with calipers.

  • Tumor volume is calculated using the formula: (Length x Width^2) / 2.

5. Drug Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Niraparib: Typically administered orally via gavage at doses ranging from 50 to 75 mg/kg, once daily.

  • Talazoparib: Typically administered orally via gavage at doses ranging from 0.1 to 0.33 mg/kg, once daily.

  • The vehicle control group receives the same volume of the vehicle used to dissolve the drugs.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Breast Cancer Cell Culture Tumor_Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Drug_Administration Drug Administration (Niraparib/Talazoparib/Vehicle) Randomization->Drug_Administration Efficacy_Evaluation Efficacy Evaluation (Tumor Volume, Survival) Drug_Administration->Efficacy_Evaluation Tissue_Analysis Ex Vivo Tissue Analysis Efficacy_Evaluation->Tissue_Analysis PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_replication DNA Replication cluster_hrr_pathway Homologous Recombination Repair (HRR) cluster_synthetic_lethality Synthetic Lethality SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP activates PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping is trapped by inhibitors SSB_Repair SSB Repair PARP->SSB_Repair mediates PARP_Inhibitors Niraparib / Talazoparib PARP_Inhibitors->PARP inhibit Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse leads to Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB BRCA1_2 BRCA1/2 Proteins DSB->BRCA1_2 activates Genomic_Instability Genomic Instability DSB->Genomic_Instability in BRCA-deficient cells HRR_Repair HRR-mediated DSB Repair BRCA1_2->HRR_Repair mediates HRR_Repair->Cell_Survival Apoptosis Apoptosis / Cell Death Genomic_Instability->Apoptosis

References

Validating Biomarkers for Niraparib Sensitivity: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of the PARP inhibitor Niraparib is closely linked to the underlying genetic and molecular characteristics of tumors. Identifying robust predictive biomarkers is crucial for patient stratification and maximizing therapeutic benefit. This guide provides a comparative overview of key biomarkers validated in preclinical studies to predict sensitivity to Niraparib, supported by experimental data and detailed methodologies.

Biomarker Performance Comparison

The following table summarizes the performance of prominent biomarkers in predicting Niraparib sensitivity in preclinical models.

BiomarkerCancer Type(s)Preclinical Model(s)Key FindingsReference(s)
Homologous Recombination Deficiency (HRD) Score Ovarian CancerPatient-Derived Xenografts (PDX)Responding tumors consistently had an HRD score ≥ 42. However, a high HRD score was not always sufficient for in vivo response.[1][2][1][2][3][4][5]
BRCA1/2 Mutations Ovarian, Breast, Prostate CancerCell lines, PDX modelsCell lines and PDX models with BRCA1/2 mutations show increased sensitivity and cell cycle arrest followed by apoptosis upon Niraparib treatment.[6][7][8] Somatic BRCA mutations in HRD-positive tumors showed similar sensitivity to germline mutations.[6][6][7][8]
SLFN11 Expression Small Cell Lung Cancer (SCLC), Ovarian, Gastric, and othersCell lines, PDX models, XenograftsHigh SLFN11 expression strongly correlates with sensitivity to PARP inhibitors, including Niraparib, by causing irreversible replication block.[9][10][11] Loss of SLFN11 expression confers resistance.[12][9][10][11][12]
Other DNA Damage Response (DDR) Gene Mutations Various solid tumorsCell lines, PDX modelsMutations in genes involved in the HR pathway beyond BRCA1/2 (e.g., ATM, PALB2, CHEK2) can also confer sensitivity to PARP inhibitors.[7][13][14] However, monotherapy responses in patients with some of these mutations (e.g., BAP1, ATM, CHEK2) have been modest, suggesting a need for combination strategies.[13][7][13][14]

Signaling Pathways and Experimental Workflows

To understand the biological basis of these biomarkers and the methods used to validate them, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

PARP_Inhibition_and_HRD Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 HR Deficient Cell + Niraparib SSB Single-Strand Break (SSB) PARP1 PARP1/2 SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Cell_Survival_norm Cell Survival BER->Cell_Survival_norm leads to DSB_norm Double-Strand Break (DSB) HR_norm Homologous Recombination (HR) DSB_norm->HR_norm repaired by HR_norm->Cell_Survival_norm leads to SSB_drug Single-Strand Break (SSB) PARP_trapped Trapped PARP1/2 SSB_drug->PARP_trapped Niraparib Niraparib Niraparib->PARP_trapped traps DSB_drug DSB at Replication Fork PARP_trapped->DSB_drug causes HRD HR Deficiency (e.g., BRCA mutation) DSB_drug->HRD cannot be repaired by HR NHEJ Error-prone NHEJ DSB_drug->NHEJ repaired by Cell_Death Cell Death (Synthetic Lethality) HRD->Cell_Death NHEJ->Cell_Death leads to genomic instability

Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.

Biomarker_Validation_Workflow Preclinical Workflow for Biomarker Validation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Lines Cancer Cell Lines (Biomarker Positive vs. Negative) IC50 IC50 Determination (Niraparib Dose-Response) Cell_Lines->IC50 Clonogenic Clonogenic Survival Assays Cell_Lines->Clonogenic Mechanistic Mechanistic Studies (Western Blot, IF for DNA damage) Cell_Lines->Mechanistic PDX Patient-Derived Xenograft (PDX) or Cell Line Xenograft Models IC50->PDX Inform in vivo studies Clonogenic->PDX Treatment Niraparib vs. Vehicle Treatment PDX->Treatment Tumor_Growth Tumor Growth Inhibition (TGI) Measurement Treatment->Tumor_Growth Biomarker_Analysis Biomarker Analysis of Tumors (IHC, Sequencing) Tumor_Growth->Biomarker_Analysis Correlate with response

Caption: A typical workflow for validating predictive biomarkers.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

Cell Viability and IC50 Determination
  • Objective: To determine the concentration of Niraparib that inhibits cell growth by 50% (IC50) in biomarker-positive versus biomarker-negative cell lines.

  • Methodology:

    • Cell Seeding: Cancer cell lines with known biomarker status (e.g., BRCA1-mutant vs. BRCA1-wildtype, or SLFN11-high vs. SLFN11-low) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a serial dilution of Niraparib (e.g., ranging from 1 nM to 10 µM) or a vehicle control (DMSO).

    • Incubation: Plates are incubated for 72 to 120 hours.

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as CellTiter-Glo® (Promega) or MTT, which quantifies ATP levels or metabolic activity, respectively.

    • Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Patient-Derived Xenograft (PDX) Efficacy Studies
  • Objective: To evaluate the in vivo efficacy of Niraparib in tumors derived directly from patients, preserving the molecular characteristics of the original cancer.

  • Methodology:

    • Tumor Implantation: Freshly obtained patient tumor tissue, characterized for biomarker status (e.g., HRD score), is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).[2]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.[2]

    • Treatment Administration: Niraparib is administered orally, once daily, at a predetermined dose (e.g., 50-75 mg/kg). The control group receives a vehicle solution.

    • Monitoring: Tumor volume is measured 2-3 times per week using calipers. Animal body weight and overall health are monitored as indicators of toxicity.[2]

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a defined treatment period. Response is evaluated based on tumor growth inhibition.

Homologous Recombination Deficiency (HRD) Score Assay
  • Objective: To quantify genomic instability resulting from deficient homologous recombination repair.

  • Methodology:

    • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is obtained.[2] DNA is extracted from the tumor cells.

    • Sequencing: Next-generation sequencing (NGS) is performed to analyze single nucleotide polymorphisms (SNPs) across the genome.

    • Genomic Scar Analysis: The HRD score is calculated based on three metrics of genomic scarring:

      • Loss of Heterozygosity (LOH): The number of regions showing loss of one parental allele.

      • Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere.

      • Large-Scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.[3][5]

    • Score Calculation: An algorithm combines these three metrics into a single HRD score. A predefined cutoff (e.g., ≥42) is used to classify tumors as HRD-positive or HRD-negative.[1][2][6]

SLFN11 Expression Analysis
  • Objective: To determine the expression level of SLFN11 protein or mRNA in tumor samples or cell lines.

  • Methodology:

    • Immunohistochemistry (IHC) (for protein):

      • FFPE tumor sections are deparaffinized and rehydrated.

      • Antigen retrieval is performed using heat and an appropriate buffer.

      • Slides are incubated with a primary antibody specific to SLFN11.

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen to visualize the protein.

      • Expression is scored based on the intensity and percentage of positive tumor cells.

    • Western Blotting (for protein):

      • Protein lysates are collected from cell lines.

      • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

      • The membrane is probed with a primary antibody against SLFN11, followed by a labeled secondary antibody for detection.

    • RT-qPCR (for mRNA):

      • RNA is extracted from cells or tumor tissue and reverse-transcribed into cDNA.

      • Quantitative PCR is performed using primers specific for the SLFN11 gene.

      • Expression levels are normalized to a housekeeping gene (e.g., GAPDH).

References

Niraparib Combination Therapies Outshine Monotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies reveals that combination therapies involving the PARP inhibitor niraparib demonstrate superior anti-tumor efficacy compared to niraparib monotherapy across a range of cancer models. These studies, targeting researchers, scientists, and drug development professionals, highlight the synergistic effects of combining niraparib with immunotherapy, chemotherapy, and anti-angiogenic agents, offering promising avenues for future clinical trials. The enhanced efficacy is often linked to the modulation of the tumor microenvironment and the activation of specific signaling pathways.

Enhanced Anti-Tumor Activity with Combination Regimens

Preclinical data consistently show that combining niraparib with other anti-cancer agents leads to greater tumor growth inhibition (TGI) and reduced cell viability than niraparib alone. The synergistic effects have been observed in various cancer types, including ovarian, breast, and Ewing's sarcoma models.

Niraparib in Combination with Immunotherapy (Anti-PD-1/PD-L1)

The combination of niraparib with anti-PD-1/PD-L1 antibodies has shown significant promise, demonstrating enhanced anti-tumor activity in multiple preclinical models, irrespective of BRCA mutation status.[1][2] This synergy is attributed to niraparib's ability to activate the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway, leading to an increase in type I and type II interferon signaling.[3][4] This, in turn, promotes the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment, rendering the tumors more susceptible to immune checkpoint blockade.[1][3]

In a BRCA-deficient ovarian syngeneic model, the combination of niraparib and anti-PD-1 therapy triggered durable responses and induced immune memory.[1] Studies in BRCA-proficient models also showed synergistic anti-tumor activity.[3] For instance, in a BRCA-proficient skin cancer model, the combination of niraparib (25 mg/kg daily) and an anti-PD-1 antibody (5 mg/kg twice weekly) resulted in significantly enhanced tumor growth inhibition compared to either monotherapy.[3]

Table 1: Quantitative Data for Niraparib and Anti-PD-1 Combination Therapy

Cancer ModelTreatment GroupDosageTumor Growth Inhibition (TGI)Source
BRCA1-null ovarian cancerNiraparib (30 mg/kg)Daily64%[3]
Anti-PD-1Twice weekly65%[3]
Combination-Complete Regression[3]
BRCA-deficient TNBC (MDA-MB-436)Niraparib (35 mg/kg)5 days on, 2 off-[3]
Pembrolizumab (anti-PD-1)Twice weekly-[3]
Combination-Augmented Antitumor Activity[5]
Niraparib in Combination with Chemotherapy

The addition of niraparib to standard chemotherapy agents like temozolomide and irinotecan has demonstrated synergistic activity in preclinical models of Ewing's sarcoma.[6] While high doses of this combination led to significant tumor regression, toxicity was a concern. However, combining full-dose niraparib with reduced doses of chemotherapy resulted in complete tumor regression with minimal toxicity.[6]

Table 2: Quantitative Data for Niraparib and Chemotherapy Combination

Cancer ModelTreatment GroupTumor Growth Inhibition (TGI)OutcomeSource
Ewing's Sarcoma (Patient-Derived)Niraparib Monotherapy0-65%Minimal to modest[6]
Temozolomide Monotherapy0-65%Minimal to modest[6]
Irinotecan Monotherapy0-65%Minimal to modest[6]
Niraparib + High-Dose Chemo-Significant Regression (with toxicity)[6]
Niraparib + Reduced-Dose Chemo-Complete Regression (minimal toxicity)[6]
Niraparib in Combination with Anti-Angiogenic Agents

In preclinical ovarian cancer models, combining niraparib with the anti-angiogenic inhibitor brivanib enhanced the cytotoxic effects of niraparib, particularly in cells with BRCA mutations.[7] The combination led to a significant increase in both apoptosis and necroptosis in ovarian cancer cells compared to either drug alone.[7]

Table 3: Quantitative Data for Niraparib and Brivanib Combination in Ovarian Cancer Cells

Cell Line (BRCA Status)TreatmentIC50 (µM)Synergistic EffectSource
PEO1 (BRCA2 mutant)Niraparib7.487Yes[7]
Brivanib41.54[7]
UWB1.289 (BRCA1 mutant)Niraparib21.34Yes[7]
Brivanib170.2[7]
UWB1.289+BRCA1 (BRCA wild-type)Niraparib58.98No obvious synergy[7]
Brivanib118.1[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Tumor Xenograft Studies
  • Animal Models: Female BALB/c nude mice (5 weeks old) or other immunocompromised (e.g., NOG mice) or immunocompetent (e.g., C57BL/6) strains were used.[7][8]

  • Cell Line Inoculation: Cancer cell lines (e.g., PEO1, MDA-MB-436) were subcutaneously inoculated into the flanks of the mice.[7][8] Tumor volumes were monitored regularly.

  • Treatment Administration: Once tumors reached a specified volume (e.g., 80-120 mm³), mice were randomized into treatment groups. Niraparib was typically administered orally (p.o.) daily, while chemotherapeutic agents and antibodies were administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified intervals.[3][6][7]

  • Efficacy Evaluation: Tumor volumes were measured throughout the study, and TGI was calculated at the end of the treatment period.[3][6] Body weight was also monitored as an indicator of toxicity.[6]

Cell Viability Assays
  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of niraparib, the combination agent, or a vehicle control for a specified duration (e.g., 24-72 hours).[7][9]

  • Viability Measurement: Cell viability was assessed using assays such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay, which measure metabolic activity or ATP content, respectively.[7][9] IC50 values were then calculated.

Apoptosis Assays
  • Flow Cytometry: To quantify apoptosis, cells were treated with the respective drugs and then stained with Annexin V and propidium iodide (PI).[7] The percentage of apoptotic cells was determined using a flow cytometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the preclinical studies.

Niraparib_STING_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Niraparib Niraparib PARP PARP Trapping & DNA Damage Niraparib->PARP Cytosolic_dsDNA Cytosolic dsDNA PARP->Cytosolic_dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS STING STING Activation cGAS->STING TBK1 TBK1 Phosphorylation STING->TBK1 NFkB NF-κB Activation STING->NFkB IRF3 IRF3 Phosphorylation TBK1->IRF3 Type1_IFN Type I Interferon Production (IFN-β) IRF3->Type1_IFN NFkB->Type1_IFN T_Cell CD8+ T Cell Infiltration & Activation Type1_IFN->T_Cell Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death Anti_PD1 Anti-PD-1/PD-L1 Anti_PD1->T_Cell Blocks Inhibition

Caption: Niraparib-induced activation of the cGAS/STING pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Niraparib Monotherapy vs. Combination Therapy Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Animal_Model Xenograft/Syngeneic Mouse Model Viability->Animal_Model Informs In Vivo Dosing Tumor_Inoculation Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Treatment_Groups Randomization to Treatment Arms Tumor_Inoculation->Treatment_Groups Efficacy_Eval Tumor Volume & Body Weight Measurement Treatment_Groups->Efficacy_Eval

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical evidence strongly supports the investigation of niraparib-based combination therapies. The synergistic effects observed with immunotherapy, chemotherapy, and anti-angiogenic agents suggest that these combinations can overcome resistance mechanisms and enhance therapeutic outcomes. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and accelerate the clinical development of these promising treatment strategies.

References

Safety Operating Guide

Proper Disposal of Niraparib Tosylate Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of niraparib tosylate hydrate, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. As a cytotoxic and potentially hazardous compound, strict adherence to established protocols and regulations is paramount. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure. The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Impermeable gloves (double-gloving is recommended)

  • A protective gown or lab coat

  • Safety goggles or a face shield to protect the eyes[3][4]

Ventilation: All handling of the compound, especially when there is a risk of generating dust or aerosols, should be conducted in a well-ventilated area, such as a chemical fume hood.[1]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound is governed by regulations for hazardous and cytotoxic waste. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5] It is essential that all disposal procedures comply with federal, state, and local regulations.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process.

  • Grossly Contaminated Waste: All materials heavily contaminated with this compound, including unused or expired product, bulk powder, and solutions, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and "Cytotoxic."

  • Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials, pipette tips, contaminated gloves, gowns, and bench paper, should be placed in a separate, clearly labeled cytotoxic waste container.[2][4] These containers are often color-coded, with purple or yellow being common for cytotoxic waste.[4]

  • Sharps: All sharps contaminated with this compound, such as needles and syringes, must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps.[3]

Step 2: Spill Management

In the event of a spill, immediate action is necessary to contain and decontaminate the area. A cytotoxic spill kit should be readily available in all areas where the drug is handled.

Spill Kit Contents:

Component Purpose
Personal Protective Equipment (PPE) Gown, gloves, eye protection, and a respirator for respiratory protection.
Absorbent Materials Absorbent pads or powder to contain the spill.
Cleaning/Decontamination Agents A strong alkaline cleaning agent is often recommended for decontaminating surfaces.[6]
Waste Disposal Bags Clearly labeled cytotoxic waste bags for collecting contaminated materials.

| Scoop and Scraper | For collecting powdered spills. |

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all necessary PPE from the spill kit.

  • Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with a damp cloth or absorbent material to avoid raising dust.[6]

  • Collect the Waste: Carefully collect all contaminated materials and place them in the designated cytotoxic waste bag.

  • Decontaminate the Area: Clean the spill area with a strong alkaline cleaning agent, followed by a thorough rinse with water.[6] All cleaning materials should be disposed of as cytotoxic waste.

  • Dispose of PPE: Remove and dispose of all PPE in the cytotoxic waste bag.

  • Wash Hands: Thoroughly wash hands with soap and water.

Step 3: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Incineration: The recommended method for the final disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration by a licensed facility.[7] This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Do Not Sewer: Under no circumstances should this compound or its contaminated waste be disposed of down the drain.[8] This is to prevent the contamination of water systems.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Final Disposal Start This compound Waste Generated Gross_Contamination Grossly Contaminated? (e.g., bulk powder, unused product) Start->Gross_Contamination Trace_Contamination Trace Contaminated? (e.g., empty vials, used PPE) Gross_Contamination->Trace_Contamination No Hazardous_Container Collect in Labeled Hazardous Waste Container Gross_Contamination->Hazardous_Container Yes Sharps_Contamination Sharps? Trace_Contamination->Sharps_Contamination No Cytotoxic_Container Collect in Labeled Cytotoxic Waste Container Trace_Contamination->Cytotoxic_Container Yes Sharps_Container Collect in Labeled Cytotoxic Sharps Container Sharps_Contamination->Sharps_Container Yes Licensed_Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service Hazardous_Container->Licensed_Disposal Cytotoxic_Container->Licensed_Disposal Sharps_Container->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration

Caption: Disposal workflow for this compound.

Experimental Protocols

While specific chemical inactivation or degradation protocols for this compound are not publicly available, the principles of handling cytotoxic spills provide a basis for decontamination procedures. The use of a strong alkaline cleaning agent is a common practice for the surface decontamination of many cytotoxic drugs.[6] For any laboratory-specific protocols, it is crucial to consult the material safety data sheet (MSDS) for this compound and to adhere to the guidelines established by your institution's environmental health and safety department.

References

Safeguarding Research: A Comprehensive Guide to Handling Niraparib Tosylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Niraparib tosylate hydrate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is considered a potent pharmaceutical agent.[1] Due to its mechanism of action, which involves disabling DNA repair mechanisms, it is suspected of causing genetic defects and may damage fertility or the unborn child.[2][3] Therefore, stringent adherence to safety protocols is crucial.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for various activities.

ActivityRequired Personal Protective Equipment
Handling Unopened Containers At a minimum, wear chemotherapy-tested gloves.[4][5]
Weighing and Compounding (in a ventilated enclosure) Double gloving (one pair under the gown cuff, one over), disposable gown, eye protection (safety glasses with side shields or goggles), and a NIOSH-approved respirator.[6][7]
Administration/Handling Open Containers Chemotherapy-tested gloves, disposable gown, and eye protection.[6]
Cleaning Spills Double gloves (industrial thickness, >0.45mm), disposable gown, eye protection (face shield preferred), and a NIOSH-approved respirator.[4][6]
Waste Disposal Double gloves and a disposable gown.[6]

Note: All PPE should be removed in a manner that avoids self-contamination and disposed of as cytotoxic waste.[8]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store the compound in a designated, clearly labeled, and secure area away from incompatible materials.[2]

  • The storage area should be in a cool, dry place.[2]

2. Preparation and Handling:

  • All handling of open containers of this compound powder should be performed within a ventilated enclosure, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[9]

  • Minimize the generation of dust.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • After handling, thoroughly decontaminate all surfaces and equipment.[10]

3. Spill Management:

  • In the event of a spill, immediately restrict access to the area.[8]

  • Don the appropriate PPE for spill cleanup.

  • Contain the spill using an absorbent material from a spill kit.[8]

  • Carefully collect the contaminated material and place it in a designated cytotoxic waste container.[8]

  • Decontaminate the spill area twice.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including gloves, gowns, labware, and spill cleanup materials, must be considered cytotoxic waste.

  • Waste Containment: Place all cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.[8] Double-bagging of waste is recommended.[8]

  • Waste Disposal: Dispose of cytotoxic waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][9] Do not dispose of this material down the drain or in regular trash.[2]

Visualizing the Safe Handling Workflow

To further clarify the operational procedures, the following diagram illustrates the logical flow of handling this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal cluster_spill Spill Response A Receipt & Inspection B Secure Storage A->B C Don Appropriate PPE B->C Initiate Handling D Work in Ventilated Enclosure C->D E Handle Compound D->E F Decontaminate Surfaces & Equipment E->F J Restrict Area E->J If Spill Occurs G Segregate Cytotoxic Waste F->G Generate Waste H Package & Label Waste G->H I Dispose via Licensed Contractor H->I K Don Spill PPE J->K L Contain & Clean Spill K->L M Dispose of Spill Waste L->M M->H

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.